molecular formula C9H8F8O2 B1198052 1H,1H,5H-Octafluoropentyl methacrylate CAS No. 355-93-1

1H,1H,5H-Octafluoropentyl methacrylate

Cat. No.: B1198052
CAS No.: 355-93-1
M. Wt: 300.15 g/mol
InChI Key: ZNJXRXXJPIFFAO-UHFFFAOYSA-N
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Description

1H,1H,5H-Octafluoropentyl methacrylate, also known as this compound, is a useful research compound. Its molecular formula is C9H8F8O2 and its molecular weight is 300.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,3,3,4,4,5,5-octafluoropentyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H8F8O2/c1-4(2)5(18)19-3-7(12,13)9(16,17)8(14,15)6(10)11/h6H,1,3H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJXRXXJPIFFAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCC(C(C(C(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CF2HC3F6CH2OC(O)C(CH3)=CH2, C9H8F8O2
Record name 2-Propenoic acid, 2-methyl-, 2,2,3,3,4,4,5,5-octafluoropentyl ester
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Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
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Related CAS

30998-06-2
Record name 2-Propenoic acid, 2-methyl-, 2,2,3,3,4,4,5,5-octafluoropentyl ester, homopolymer
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DSSTOX Substance ID

DTXSID90880131
Record name 1H,1H,5H-Perfluoropentyl methacrylate
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Molecular Weight

300.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355-93-1
Record name 2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate
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URL https://commonchemistry.cas.org/detail?cas_rn=355-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Octafluoropentyl methacrylate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H,1H,5H-Perfluoropentyl methacrylate
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Record name 2,2,3,3,4,4,5,5-octafluoropentyl methacrylate
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Record name OCTAFLUOROPENTYL METHACRYLATE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 1H,1H,5H-Octafluoropentyl Methacrylate: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1H,1H,5H-Octafluoropentyl methacrylate (OFPMA), a fluorinated monomer pivotal in the development of advanced polymers. With its unique combination of a methacrylate backbone and a fluorinated side chain, OFPMA is instrumental in creating materials with exceptional properties relevant to a multitude of high-performance applications, including the biomedical and pharmaceutical fields.

Core Chemical Identity and Structure

This compound is a methacrylate ester characterized by a five-carbon chain with eight fluorine atoms. The presence of the methacrylate group allows for straightforward polymerization, while the fluorinated alkyl chain imparts unique surface and bulk properties to the resulting polymers.[1][2]

The chemical structure of this compound is as follows:

Chemical Formula: C₉H₈F₈O₂[3][4][5][6]

Molecular Weight: 300.15 g/mol [3][4][5][6]

CAS Registry Number: 355-93-1[4][5]

IUPAC Name: 2,2,3,3,4,4,5,5-octafluoropentyl 2-methylprop-2-enoate

Physicochemical and Thermal Properties

The incorporation of a significant number of fluorine atoms into the molecular structure of OFPMA results in a unique set of physical and chemical properties. These properties are summarized in the table below.

PropertyValueReference
Appearance Colorless to almost colorless clear liquid[6]
Boiling Point 88 °C at 40 mmHg[3][5][6]
Melting Point 8-12 °C[3]
Density 1.432 g/mL at 25 °C[3][5][6]
Refractive Index (n20/D) 1.358[3][5][6]

Key Characteristics and Advantages of OFPMA-based Polymers

Polymers synthesized from this compound exhibit a range of desirable characteristics that make them suitable for specialized applications:

  • Low Surface Energy: The high fluorine content leads to polymers with very low surface energy. This translates to excellent hydrophobicity (water repellency) and oleophobicity (oil repellency), making them ideal for anti-fouling, non-stick, and self-cleaning surfaces.[1][2]

  • High Chemical Resistance: The strength of the carbon-fluorine bond provides exceptional resistance to a wide range of chemicals, including aggressive solvents, acids, and bases. This is a critical property for materials used in harsh chemical environments.[1][2]

  • Thermal Stability: Fluorinated polymers are known for their enhanced thermal stability, allowing them to maintain their structural integrity and performance at elevated temperatures.[2]

  • Low Refractive Index: OFPMA and its polymers have a low refractive index, a property that is highly beneficial for optical applications such as anti-reflection coatings and specialty lenses.[1][2]

  • Radiation Resistance: These polymers often exhibit good resistance to degradation by various forms of radiation.[3]

  • Biocompatibility: In the context of drug development and medical devices, fluorinated polymers can exhibit enhanced biocompatibility, which is crucial for applications involving direct contact with biological systems.[7]

Applications in Research and Drug Development

The unique properties of this compound have led to its use in a variety of applications, including those of interest to the pharmaceutical and biomedical sectors:

  • Medical Device Coatings: OFPMA-based polymers are used to create hydrophobic and biocompatible coatings for medical devices. These coatings can reduce friction, prevent biofouling, and improve the overall performance and longevity of the device.[7]

  • Dental Materials: In dentistry, these fluorinated monomers are incorporated into materials for restorations and sealants due to their durability, chemical resistance, and low surface energy, which can help to repel plaque.[3]

  • Drug Delivery Systems: The hydrophobic nature of OFPMA can be leveraged in the design of controlled-release drug delivery systems, such as in the formulation of nanoparticles or microcapsules.

  • Plastic Lenses and Optical Components: Its low refractive index makes it a valuable component in the manufacturing of plastic lenses, anti-reflective films, and other optical materials used in scientific instrumentation.[1][3]

  • Fiber Treatment Agents: OFPMA can be used to treat fibers to impart water and oil repellency, which can be useful in the production of specialized textiles for medical or laboratory use.[3]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the transesterification of methyl methacrylate with 1H,1H,5H-octafluoropentanol. A representative experimental protocol is described below.[3]

Materials:

  • 1H,1H,5H-octafluorobutanol (referred to as octafluorobutanol in the source) (23.2 g, 0.1 mol)

  • Dichloromethane (23 ml)

  • 2,6-di-tert-butyl-p-cresol (polymerization inhibitor) (0.3 g)

  • Methyl methacrylate (20 g, 0.11 mol)

  • Trifluoroacetic anhydride

  • Saturated saline solution

  • 10% Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate

Procedure:

  • In a 250 ml three-necked flask equipped with a mechanical stirrer, add 23.2 g of 1H,1H,5H-octafluorobutanol, 23 ml of dichloromethane, and 0.3 g of 2,6-di-tert-butyl-p-cresol.

  • With stirring at 25 °C, add a mixture of 20 g of methyl methacrylate and trifluoroacetic anhydride dropwise over a period of 30 minutes. Monitor the reaction progress using gas-phase tracking.

  • After approximately 2 hours, dilute the reaction mixture with 20 ml of dichloromethane.

  • Wash the organic phase three times with a saturated saline solution.

  • Slowly add 100 ml of a 10% sodium bicarbonate solution with stirring to neutralize any remaining acid.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Purify the product by vacuum distillation, collecting the colorless liquid at 80-82 °C (85 mmHg). This procedure yields this compound with a purity of 99.1% and a yield of 88.4%.[3]

Synthesis_Workflow reagents Reactants: - 1H,1H,5H-Octafluorobutanol - Methyl Methacrylate - Dichloromethane - Inhibitor reaction_vessel 250ml Three-Necked Flask (with mechanical stirrer) reagents->reaction_vessel addition Dropwise addition of Methyl Methacrylate & Trifluoroacetic Anhydride (30 min at 25°C) reaction_vessel->addition reaction Reaction (~2 hours) addition->reaction dilution Dilution with Dichloromethane reaction->dilution washing Washing: 1. Saturated Saline (3x) 2. 10% NaHCO3 dilution->washing separation Separation of Organic Layer washing->separation drying Drying over Anhydrous Na2SO4 separation->drying purification Vacuum Distillation (80-82°C @ 85 mmHg) drying->purification product Final Product: 1H,1H,5H-Octafluoropentyl Methacrylate purification->product

Caption: Workflow for the synthesis of this compound.

Free-Radical Polymerization of this compound

Polymers of OFPMA can be synthesized via free-radical polymerization. The following is a general procedure for the solution polymerization of OFPMA.

Materials:

  • This compound (monomer)

  • Toluene (solvent)

  • 2,2'-Azobisisobutyronitrile (AIBN) (initiator)

  • Methanol (for precipitation)

  • Nitrogen gas

Procedure:

  • In a two-necked round-bottom flask equipped with a condenser and a nitrogen inlet, dissolve the desired amount of this compound in toluene.

  • Add the initiator, AIBN (typically 1 mol% with respect to the monomer).

  • Flush the reaction mixture with dry nitrogen gas for 20-30 minutes to remove any dissolved oxygen, which can inhibit the polymerization.

  • Immerse the reaction flask in a preheated oil bath at 70 °C.

  • Allow the polymerization to proceed under a nitrogen atmosphere with constant stirring for a specified time (e.g., 5 hours).

  • After the reaction is complete, cool the flask to room temperature.

  • Precipitate the polymer by slowly pouring the viscous solution into a large excess of cold methanol with vigorous stirring.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with fresh methanol to remove any unreacted monomer and initiator.

  • Dry the final polymer product in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Polymerization_Workflow setup Setup: - Two-necked flask - Condenser - Nitrogen inlet dissolution Dissolve OFPMA and AIBN in Toluene setup->dissolution deoxygenation Flush with N2 (20-30 min) dissolution->deoxygenation polymerization Polymerization: - 70°C oil bath - N2 atmosphere - Constant stirring (~5 hours) deoxygenation->polymerization cooling Cool to Room Temperature polymerization->cooling precipitation Precipitate in excess cold Methanol cooling->precipitation filtration Collect Polymer by Filtration precipitation->filtration washing Wash with fresh Methanol filtration->washing drying Dry in Vacuum Oven (40-50°C) washing->drying final_polymer Final Polymer: Poly(OFPMA) drying->final_polymer

References

An In-depth Technical Guide to 1H,1H,5H-Octafluoropentyl Methacrylate: Properties, Synthesis, and Applications in Advanced Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1H,1H,5H-Octafluoropentyl Methacrylate (OFPMA), a fluorinated monomer crucial for the development of advanced polymers with applications in medical devices and high-performance coatings. This document details experimental protocols for its synthesis and polymerization, and outlines a workflow for the evaluation of its performance as a biocompatible surface coating.

Core Physical and Chemical Properties

This compound is a colorless liquid notable for the significant fluorine content in its structure, which imparts unique and desirable characteristics to the polymers derived from it.[1][2] Its key properties are summarized in the table below.

PropertyValue
CAS Number 355-93-1[3]
Molecular Formula C₉H₈F₈O₂[3]
Molecular Weight 300.15 g/mol [1][3]
Density 1.432 g/mL at 25 °C[1]
Boiling Point 88 °C at 40 mmHg[1]
Refractive Index (n20/D) 1.358[1]
Appearance Colorless to almost colorless clear liquid
Purity >98.0% (GC)

Synthesis of this compound

A common method for the synthesis of this compound involves the esterification of 1H,1H,5H-octafluoropentanol with methacrylic anhydride or a similar methacryloyl donor. The following is a representative experimental protocol.

Experimental Protocol: Synthesis

Materials:

  • 1H,1H,5H-octafluoropentanol

  • Methacrylic anhydride

  • A suitable solvent (e.g., dichloromethane)

  • A polymerization inhibitor (e.g., 2,6-di-tert-butyl-p-cresol)

  • Saturated saline solution

  • 10% Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, add 1H,1H,5H-octafluoropentanol (0.1 mol), dichloromethane (23 mL), and a polymerization inhibitor (0.3 g).

  • With stirring at 25°C, slowly add a mixture of methacrylic anhydride (0.11 mol) dropwise over 30 minutes.

  • Monitor the reaction progress using gas-phase tracking. After approximately 2 hours, dilute the mixture with an additional 20 mL of dichloromethane.

  • Wash the organic phase three times with a saturated saline solution.

  • Slowly add 100 mL of a 10% NaHCO₃ solution with stirring to neutralize any remaining acid.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Purify the product by vacuum distillation to yield this compound as a colorless liquid.

Polymerization of this compound

Poly(this compound) can be synthesized via free-radical polymerization. The resulting polymer possesses a low surface energy, low refractive index, and high chemical resistance, making it an excellent candidate for hydrophobic and lubricious coatings.[4]

Experimental Protocol: Free-Radical Solution Polymerization

Materials:

  • This compound (OFPMA) monomer

  • A suitable solvent (e.g., toluene, ethyl acetate)

  • A radical initiator (e.g., 2,2'-azobisisobutyronitrile - AIBN)

  • A non-solvent for precipitation (e.g., methanol, hexane)

Procedure:

  • In a reaction vessel equipped with a magnetic stirrer, condenser, and nitrogen inlet, dissolve the OFPMA monomer in the chosen solvent.

  • Add the radical initiator (typically 0.1-1 mol% relative to the monomer).

  • De-gas the solution by bubbling with nitrogen for at least 30 minutes to remove oxygen, which can inhibit polymerization.

  • Heat the reaction mixture to a temperature appropriate for the initiator (e.g., 60-80 °C for AIBN) under a nitrogen atmosphere with continuous stirring.

  • Allow the polymerization to proceed for a set time (e.g., 6-24 hours), monitoring the viscosity of the solution.

  • Cool the reaction mixture to room temperature.

  • Precipitate the polymer by slowly adding the reaction solution to a stirred non-solvent.

  • Collect the precipitated polymer by filtration and wash it with fresh non-solvent to remove unreacted monomer and initiator.

  • Dry the polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.

Characterization of Poly(this compound)

The synthesized polymer should be characterized to determine its molecular weight, molecular weight distribution, and chemical structure.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the chemical structure of the polymer by identifying characteristic functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹⁹F NMR): To further elucidate the polymer's structure and confirm the incorporation of the fluorinated monomer.

Application in Medical Device Coatings: An Experimental Workflow

The unique properties of poly(OFPMA) make it an excellent material for creating anti-fouling and biocompatible coatings for medical devices such as urinary catheters, vascular stents, and intraocular lenses.[5] The following workflow outlines the process of coating a medical device and evaluating its performance.

Experimental Workflow: Surface Modification and Biocompatibility Assessment of a Medical Device

experimental_workflow cluster_coating Device Coating cluster_evaluation Performance Evaluation cluster_analysis Data Analysis and Conclusion start Start: Uncoated Medical Device (e.g., Catheter) cleaning Device Cleaning and Sterilization start->cleaning surface_activation Surface Activation (e.g., Plasma Treatment) cleaning->surface_activation coating_application Application of Poly(OFPMA) Solution (Dip-coating or Spin-coating) surface_activation->coating_application curing Curing and Drying coating_application->curing coated_device Coated Medical Device curing->coated_device surface_characterization Surface Characterization (Contact Angle, AFM, XPS) coated_device->surface_characterization protein_adsorption Protein Adsorption Assay (e.g., BSA, Fibrinogen) coated_device->protein_adsorption bacterial_adhesion Bacterial Adhesion and Biofilm Formation Assay coated_device->bacterial_adhesion cytotoxicity In Vitro Cytotoxicity Test (e.g., ISO 10993-5) coated_device->cytotoxicity data_analysis Quantitative and Qualitative Data Analysis surface_characterization->data_analysis protein_adsorption->data_analysis bacterial_adhesion->data_analysis cytotoxicity->data_analysis conclusion Conclusion on Biocompatibility and Anti-fouling Efficacy data_analysis->conclusion

Caption: Workflow for coating a medical device with poly(OFPMA) and evaluating its performance.

Detailed Methodologies for Key Experiments

1. Protein Adsorption Assay:

  • Objective: To quantify the reduction in non-specific protein adsorption on the poly(OFPMA)-coated surface compared to an uncoated control.

  • Procedure:

    • Incubate coated and uncoated device segments in a solution of a model protein (e.g., bovine serum albumin or fibrinogen) for a specified time.

    • Rinse the segments thoroughly with a buffer solution (e.g., PBS) to remove loosely bound protein.

    • Elute the adsorbed protein using a surfactant solution (e.g., sodium dodecyl sulfate).

    • Quantify the amount of eluted protein using a standard protein assay (e.g., bicinchoninic acid assay - BCA).

2. Bacterial Adhesion and Biofilm Formation Assay:

  • Objective: To assess the ability of the poly(OFPMA) coating to inhibit bacterial adhesion and subsequent biofilm formation.

  • Procedure:

    • Incubate coated and uncoated device segments in a bacterial culture (e.g., Staphylococcus aureus or Escherichia coli) for a defined period.

    • Gently rinse the segments to remove non-adherent bacteria.

    • Adherent bacteria can be quantified by:

      • Colony-Forming Unit (CFU) Counting: Sonicate the segments to dislodge adherent bacteria and plate the resulting suspension on agar to count colonies.

      • Staining and Microscopy: Stain the segments with a fluorescent dye (e.g., crystal violet or LIVE/DEAD stain) and visualize under a microscope to assess biofilm structure and viability.

Safety and Handling

This compound is classified as a combustible liquid and can cause skin and serious eye irritation.[6] It may also cause respiratory irritation.[6] Therefore, it is essential to handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing.[6] Store in a cool, dry, and well-ventilated place away from heat and ignition sources.

Conclusion

This compound is a versatile fluorinated monomer that serves as a building block for high-performance polymers. Its unique properties, including hydrophobicity, chemical resistance, and low surface energy, make it particularly valuable for the development of advanced coatings for medical devices, where reducing protein adsorption and preventing biofilm formation are critical. The experimental protocols and workflows provided in this guide offer a foundation for researchers and drug development professionals to explore the potential of poly(OFPMA) in creating safer and more effective biomedical materials.

References

An In-depth Technical Guide to 1H,1H,5H-Octafluoropentyl Methacrylate (CAS number 355-93-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H,1H,5H-Octafluoropentyl methacrylate (OFPMA) is a fluorinated methacrylate monomer recognized for its unique combination of properties that make it a valuable building block in the synthesis of advanced polymers for a variety of high-performance applications. Its chemical structure, featuring a methacrylate group for polymerization and a fluorinated alkyl chain, imparts exceptional characteristics such as low surface energy, hydrophobicity, chemical inertness, and thermal stability to the resulting polymers.[1] These attributes have garnered significant interest in its use in diverse fields, including the development of specialized coatings, optical materials, and, notably, in the biomedical field for applications such as drug delivery, medical device coatings, and dental materials.[2] This technical guide provides a comprehensive overview of the core properties, synthesis, polymerization, and applications of OFPMA, with a particular focus on its relevance to researchers, scientists, and drug development professionals.

Physicochemical Properties

OFPMA is a colorless liquid at room temperature. A summary of its key physicochemical properties is presented in Table 1. The presence of the octafluoropentyl chain is a defining feature, leading to a low refractive index and low surface energy in its polymerized form.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 355-93-1[3]
Molecular Formula C₉H₈F₈O₂[2]
Molecular Weight 300.15 g/mol [2]
Appearance Colorless to almost colorless clear liquid[3]
Boiling Point 88 °C at 40 mmHg[2]
Density 1.432 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.358[2]

Synthesis and Purification

A common method for the synthesis of this compound involves the transesterification of methyl methacrylate with 1H,1H,5H-octafluoropentanol. A detailed experimental protocol is outlined below.

Experimental Protocol: Synthesis of OFPMA

Materials:

  • 1H,1H,5H-Octafluoropentanol

  • Methyl methacrylate

  • Trifluoroacetic anhydride

  • Dichloromethane

  • 2,6-di-tert-butyl-p-cresol (polymerization inhibitor)

  • Saturated saline solution

  • 10% Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate

Procedure: [4]

  • In a 250 mL three-necked flask equipped with a mechanical stirrer, add 23.2 g (0.1 mol) of 1H,1H,5H-octafluoropentanol, 23 mL of dichloromethane, and 0.3 g of 2,6-di-tert-butyl-p-cresol.

  • With stirring at 25 °C, add a mixture of 20 g (0.11 mol) of methyl methacrylate and trifluoroacetic anhydride dropwise over a period of 30 minutes.

  • Continue the reaction for approximately 2 hours, monitoring the progress by gas-phase tracking.

  • After the reaction is complete, add 20 mL of dichloromethane for dilution.

  • Wash the organic phase three times with a saturated saline solution.

  • Slowly add 100 mL of a 10% NaHCO₃ solution with stirring to neutralize any remaining acid.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Purify the product by vacuum distillation at 80-82 °C (85 mmHg) to obtain the colorless liquid product.[4]

A general workflow for the synthesis and purification of OFPMA is depicted in the following diagram.

SynthesisWorkflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactants 1H,1H,5H-Octafluoropentanol + Methyl Methacrylate + Trifluoroacetic Anhydride Reaction Reaction in Dichloromethane (25°C, 2 hours) Reactants->Reaction Dilution Dilution with Dichloromethane Reaction->Dilution Washing Washing with Saturated Saline Dilution->Washing Neutralization Neutralization with 10% NaHCO3 Washing->Neutralization Drying Drying over Anhydrous Na2SO4 Neutralization->Drying Distillation Vacuum Distillation (80-82°C, 85 mmHg) Drying->Distillation Product Pure 1H,1H,5H-Octafluoropentyl Methacrylate Distillation->Product

Figure 1: General workflow for the synthesis and purification of OFPMA.

Polymerization of OFPMA

The methacrylate group in OFPMA allows for its polymerization and copolymerization through various techniques, most commonly free-radical polymerization. The resulting polymer, poly(this compound) or p(OFPMA), possesses the desirable properties conferred by the fluorinated side chains.

Free-Radical Polymerization

Free-radical polymerization is a chain-growth polymerization method that involves initiation, propagation, and termination steps. A typical experimental protocol for the bulk polymerization of a methacrylate monomer is provided below, which can be adapted for OFPMA.

Materials:

  • Methacrylate monomer (e.g., OFPMA)

  • Radical initiator (e.g., benzoyl peroxide - BP)

  • Accelerator (e.g., dimethyl-p-toluidine - DMPT)

  • Vials, pipettes, thermometer/thermocouple, insulation material

Procedure: [5]

  • In a fume hood, dispense the desired amount of methacrylate monomer into a vial.

  • Add the radical initiator (e.g., 45 mg of benzoyl peroxide per gram of monomer). Stir until fully dissolved. Gentle warming may be necessary.

  • If using an accelerator for room temperature polymerization, add the appropriate amount (e.g., 0.025 mL of dimethyl-p-toluidine per gram of monomer) and mix well.

  • For thermal polymerization, the mixture can be heated to initiate the reaction.

  • Insulate the vial to minimize heat loss, as the polymerization is exothermic.

  • Insert a thermometer or thermocouple to monitor the temperature change over time, which indicates the progress of the polymerization.

  • The polymerization is complete when the temperature reaches a plateau.

The general mechanism of free-radical polymerization is illustrated in the following diagram.

FRP_Mechanism Initiator Initiator (I) Radical Radical (2R•) Initiator->Radical Decomposition (Heat, Light) Monomer Monomer (M) Radical->Monomer Initiation GrowingChain Growing Polymer Chain (Mn•) Monomer->GrowingChain Propagation (nM) DeadPolymer Terminated Polymer (Mn+m or Mn + Mm) GrowingChain->DeadPolymer Termination

Figure 2: General mechanism of free-radical polymerization.

Applications in Drug Development and Biomaterials

The unique properties of p(OFPMA) make it a promising candidate for various biomedical applications, particularly in drug delivery and as a coating for medical devices.

Drug Delivery Systems

Polymers based on OFPMA can be formulated into nanoparticles and hydrogels for controlled drug delivery. The hydrophobic and oleophobic nature of the fluorinated segments can be exploited to encapsulate and control the release of therapeutic agents.

Emulsion polymerization is a common technique for preparing polymer nanoparticles. A general protocol for the emulsion polymerization of a methacrylate monomer is described below, which can serve as a starting point for the synthesis of p(OFPMA) nanoparticles.

Materials:

  • Methacrylate monomer (e.g., OFPMA)

  • Surfactant (e.g., sodium dodecyl sulfate - SDS)

  • Initiator (e.g., potassium persulfate - KPS)

  • Deionized water

  • Cross-linking agent (optional, e.g., ethylene glycol dimethacrylate)

  • Reaction vessel with stirring and temperature control

Procedure:

  • Prepare an aqueous solution of the surfactant in deionized water in the reaction vessel.

  • Heat the solution to the desired reaction temperature and purge with an inert gas (e.g., nitrogen) to remove oxygen.

  • Add the initiator to the aqueous phase.

  • Separately, prepare the oil phase by dissolving the monomer (and cross-linking agent, if used) in a small amount of a suitable solvent or using it neat.

  • Add the oil phase to the aqueous phase with vigorous stirring to form an emulsion.

  • Maintain the reaction at the set temperature for a specified period to allow for polymerization.

  • The resulting latex can be purified by dialysis to remove unreacted monomer and surfactant.

A schematic representation of the formation of drug-loaded nanoparticles via emulsion polymerization is shown below.

NanoparticleFormation cluster_emulsion Emulsion Preparation cluster_polymerization Polymerization MonomerDrug Monomer (OFPMA) + Drug Emulsification Emulsification MonomerDrug->Emulsification AqueousPhase Aqueous Phase + Surfactant AqueousPhase->Emulsification Initiator Add Initiator Emulsification->Initiator Polymerization Polymerization Reaction Initiator->Polymerization Nanoparticles Drug-Loaded Nanoparticles Polymerization->Nanoparticles

Figure 3: Formation of drug-loaded nanoparticles via emulsion polymerization.

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water or biological fluids. OFPMA can be copolymerized with hydrophilic monomers, such as 2-hydroxyethyl methacrylate (HEMA), and a cross-linker to form hydrogels with tunable swelling properties for controlled drug release. Photopolymerization is a common method for hydrogel synthesis.

Materials:

  • Monomers (e.g., OFPMA, HEMA)

  • Cross-linking agent (e.g., ethylene glycol dimethacrylate - EGDMA)

  • Photoinitiator (e.g., Irgacure 2959)

  • Solvent (e.g., a mixture of water and ethanol)

  • UV light source (e.g., 365 nm)

  • Mold for hydrogel casting

Procedure:

  • Prepare a precursor solution by dissolving the monomers, cross-linking agent, and photoinitiator in the chosen solvent.

  • Pour the precursor solution into a mold of the desired shape and dimensions.

  • Expose the solution to UV light for a specific duration to initiate polymerization and cross-linking. The exposure time will depend on the light intensity and the concentration of the photoinitiator.

  • The resulting hydrogel can be removed from the mold and washed to remove any unreacted components.

Biomedical Coatings

The low surface energy of p(OFPMA) makes it an excellent candidate for creating hydrophobic and anti-fouling surfaces on medical devices. Such coatings can reduce protein adsorption and biofilm formation, thereby improving the biocompatibility of implants.

The surface properties of p(OFPMA) coatings can be characterized by measuring the water contact angle. A higher contact angle indicates a more hydrophobic surface.

Table 2: Surface Properties of p(OFPMA) Grafted Surfaces

PropertyValueReference
Static Water Contact Angle Increased to a more hydrophobic surface[6]
Biocompatibility

While specific cytotoxicity data for p(OFPMA) is limited in the readily available literature, fluorinated polymers are generally known for their chemical inertness, which often translates to good biocompatibility. However, comprehensive in vitro and in vivo studies are necessary to fully establish the safety profile of any new biomaterial. Standard assays for assessing biocompatibility include cytotoxicity tests (e.g., MTT assay), hemolysis assays, and protein adsorption studies.

The MTT assay is a colorimetric assay for assessing cell metabolic activity. A general protocol for evaluating the cytotoxicity of a polymer on a fibroblast cell line is described below.

Materials:

  • Polymer sample (e.g., p(OFPMA) film or extract)

  • Fibroblast cell line (e.g., L929)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the fibroblast cells in a 96-well plate and allow them to adhere overnight.

  • Expose the cells to the polymer sample (either by direct contact with a sterilized film or by adding an extract of the polymer to the culture medium) for a specified period (e.g., 24, 48, or 72 hours).

  • After the exposure period, remove the polymer or extract and add the MTT solution to each well.

  • Incubate for a few hours to allow viable cells to convert the MTT into formazan crystals.

  • Add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution using a microplate reader. The absorbance is proportional to the number of viable cells.

The hemolysis assay evaluates the extent to which a material damages red blood cells. A general protocol based on the direct contact method is outlined below.

Materials:

  • Polymer sample (e.g., p(OFPMA) film)

  • Fresh human or animal blood

  • Phosphate-buffered saline (PBS)

  • Positive control (e.g., deionized water)

  • Negative control (e.g., PBS)

  • Spectrophotometer

Procedure:

  • Prepare an erythrocyte suspension by washing fresh blood with PBS.

  • Incubate the polymer sample with the erythrocyte suspension for a specified time at 37 °C with gentle agitation.

  • Centrifuge the samples to pellet the intact red blood cells.

  • Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin.

  • Calculate the percentage of hemolysis relative to the positive control (100% hemolysis).

Reduced protein adsorption is often a desirable characteristic for blood-contacting biomaterials as it can minimize the initiation of the foreign body response. Quartz Crystal Microbalance with Dissipation (QCM-D) is a sensitive technique for studying protein adsorption on surfaces in real-time. A study on the surface grafting of OFPMA on polyether ether ketone (PEEK) demonstrated that the modified surface greatly reduced protein adsorption.[6]

Thermal Properties

Thermogravimetric analysis (TGA) can be used to evaluate the thermal stability of p(OFPMA). A study on OFPMA-grafted PEEK showed enhanced asymmetry in the polymer structure, indicating changes in thermal decomposition behavior.[6] TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and thermal stability.[7]

Conclusion

This compound is a versatile monomer that provides a pathway to the synthesis of fluorinated polymers with a unique set of properties beneficial for a range of advanced applications. For researchers and professionals in drug development and biomaterials science, p(OFPMA) and its copolymers offer exciting possibilities for creating novel drug delivery systems with controlled release characteristics and for developing biocompatible coatings that can improve the performance and safety of medical devices. Further research into the specific biological interactions and in vivo performance of OFPMA-based materials will be crucial for translating their potential into clinical applications.

References

In-Depth Technical Guide: 1H,1H,5H-Octafluoropentyl Methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1H,1H,5H-Octafluoropentyl Methacrylate (OFPMA), a fluorinated monomer pivotal in the synthesis of advanced polymers. With its unique combination of a polymerizable methacrylate group and a highly fluorinated alkyl chain, OFPMA is a key building block for materials with exceptional properties. This document details its physicochemical characteristics, synthesis and polymerization protocols, and its applications, with a focus on its relevance to the field of drug development.

Physicochemical Properties of this compound

This compound is a colorless liquid distinguished by the substantial fluorine content in its structure.[1][2] This fluorination is the primary source of the unique properties of its corresponding polymers.[1] A summary of its key quantitative data is presented below.

PropertyValue
Molecular Formula C₉H₈F₈O₂
Molecular Weight 300.15 g/mol [3][4][5]
CAS Number 355-93-1[6]
Density 1.432 g/mL at 25 °C[3][4]
Boiling Point 88 °C at 40 mmHg[3][4][5]
Melting Point 8-12 °C[3][4]
Refractive Index n20/D 1.358[3][4]
Glass Transition Temperature (Tg) of Polymer ~36°C

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the esterification of methacrylic acid or the transesterification of methyl methacrylate with 1H,1H,5H-octafluoropentanol. Below are representative experimental methodologies derived from available literature.

Method 1: Transesterification using Fuming Sulfuric Acid

This method involves the reaction of methyl methacrylate with 1,1,5-trihydroperfluoropentanol catalyzed by fuming sulfuric acid.[7]

Experimental Protocol:

  • Reaction Setup: In a 1-liter, four-necked flask equipped with a mechanical stirrer, condenser, and thermometer, add 2.5 g of p-methoxyphenol (as a polymerization inhibitor) and 60 g of 30% fuming sulfuric acid.

  • Reagent Addition: While stirring at room temperature, slowly add a mixture of methyl methacrylate (103 g, 1.2 mol) and 1,1,5-trihydroperfluoropentanol (232 g, 1 mol). The addition should take approximately 30 minutes. Note that the reaction is exothermic.

  • Reaction Progression: After the addition is complete, raise the temperature to 110°C and maintain the reaction for about 3 hours.

  • Purification: Following the reaction period, the product, this compound, is purified by distillation.[7] This method can yield a product with a purity of 98.2% and a yield of approximately 85%.[7]

Method 2: Dichloromethane-Mediated Synthesis

This approach utilizes trifluoroacetic anhydride in dichloromethane for the synthesis.[7]

Experimental Protocol:

  • Initial Setup: To a 250 ml three-necked flask fitted with a mechanical stirrer, add 23.2 g (0.1 mol) of octafluoropentanol, 23 ml of dichloromethane, and 0.3 g of 2,6-di-tert-butyl-p-cresol as a polymerization inhibitor.

  • Reagent Addition: Over a period of 30 minutes at 25°C, add a mixture of 20 g (0.11 mol) of methyl methacrylate and trifluoroacetic anhydride dropwise with continuous stirring.

  • Reaction and Quenching: After approximately 2 hours, dilute the mixture with 20 ml of dichloromethane. Wash the solution three times with a saturated saline solution. Subsequently, slowly add 100 ml of a 10% NaHCO₃ solution while stirring.

  • Workup and Purification: Separate the organic layer and dry it with anhydrous sodium sulfate. The final product is obtained by vacuum distillation at 80-82°C (85 mmHg), yielding a colorless liquid.[7] This procedure can result in a product with 99.1% purity and a yield of 88.4%.[7]

G cluster_synthesis Synthesis of OFPMA Reactants Octafluoropentanol & Methyl Methacrylate Reaction Esterification/ Transesterification (Catalyst, Inhibitor) Reactants->Reaction Crude Product Crude Product Reaction->Crude Product Purification Vacuum Distillation Crude Product->Purification OFPMA OFPMA Purification->OFPMA G cluster_polymerization Free-Radical Polymerization of OFPMA Monomer OFPMA Monomer + Initiator (AIBN) Polymerization Heat under N₂ (e.g., 70-85°C) Monomer->Polymerization Polymer Solution Polymer Solution Polymerization->Polymer Solution Precipitation Add to Non-solvent Polymer Solution->Precipitation p(OFPMA) p(OFPMA) Precipitation->p(OFPMA) G cluster_properties Properties of p(OFPMA) cluster_applications Potential Drug Development Applications Low Surface Energy Low Surface Energy Enhanced Stability Enhanced Stability Low Surface Energy->Enhanced Stability Biocompatibility Biocompatibility Nanoparticle Carriers Nanoparticle Carriers Biocompatibility->Nanoparticle Carriers Chemical Inertness Chemical Inertness Chemical Inertness->Enhanced Stability Improved Cellular Uptake Improved Cellular Uptake Enhanced Stability->Improved Cellular Uptake p(OFPMA) p(OFPMA) p(OFPMA)->Low Surface Energy p(OFPMA)->Biocompatibility p(OFPMA)->Chemical Inertness

References

A Comprehensive Guide to the Synthesis and Purification of 1H,1H,5H-Octafluoropentyl Methacrylate (OFPMA) Monomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and purification of 1H,1H,5H-Octafluoropentyl methacrylate (OFPMA), a crucial fluorinated monomer. Due to its unique properties, including low surface energy, low refractive index, and high chemical and radiation resistance, OFPMA is extensively utilized in the development of advanced materials such as high-performance coatings, medical devices, and optical applications.[1][2] This document outlines detailed experimental protocols, presents key quantitative data, and illustrates the synthesis and purification workflows for the successful preparation of high-purity OFPMA.

Physicochemical Properties of OFPMA

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 355-93-1[3]
Molecular Formula C9H8F8O2[2][3]
Molecular Weight 300.15 g/mol [2][3]
Boiling Point 88 °C at 40 mmHg[2][4]
Density 1.432 g/mL at 25 °C[2][4]
Refractive Index (n20/D) 1.358[2][4]
Appearance Colorless to almost colorless clear liquid[5]

Synthesis of this compound

The synthesis of OFPMA is typically achieved through the esterification or transesterification of 1H,1H,5H-octafluoropentanol with a methacrylate source. Several methods have been reported, with variations in catalysts and reaction conditions. This guide focuses on a common and effective method involving the reaction of 1H,1H,5H-octafluoropentanol with methyl methacrylate.

Synthesis Workflow

The overall process for the synthesis and purification of OFPMA is depicted in the following workflow diagram.

cluster_synthesis Synthesis Stage cluster_purification Purification Stage Reactants 1H,1H,5H-Octafluoropentanol Methyl Methacrylate Catalyst Inhibitor Reaction Esterification Reaction (Elevated Temperature) Reactants->Reaction Crude_Product Crude OFPMA Mixture Reaction->Crude_Product Washing Washing with Saturated Saline & NaHCO3 Solution Crude_Product->Washing Drying Drying over Anhydrous Sodium Sulfate Washing->Drying Distillation Vacuum Distillation Drying->Distillation Pure_Product High-Purity OFPMA Distillation->Pure_Product

Caption: Overall workflow for the synthesis and purification of OFPMA.

Chemical Reaction Pathway

The chemical transformation during the synthesis of OFPMA is illustrated below.

Reactant1 1H,1H,5H-Octafluoropentanol Reaction_Center + Reactant1->Reaction_Center Reactant2 Methyl Methacrylate Reactant2->Reaction_Center Catalyst Catalyst Catalyst->Reaction_Center Product This compound Byproduct Methanol Product_Center + Reaction_Center->Product_Center Heat Product_Center->Product Product_Center->Byproduct

Caption: Chemical reaction for the synthesis of OFPMA.

Experimental Protocol: Synthesis of OFPMA

This protocol is based on a transesterification reaction, which has been shown to produce high yields and purity.[1]

Materials and Equipment
  • Reactants:

    • 1H,1H,5H-Octafluoropentanol (1 mol)

    • Methyl methacrylate (1.2 mol)

    • Fuming sulfuric acid (30%, 60g)[1]

  • Inhibitor:

    • p-Methoxyphenol (2.5g)[1]

  • Washing Solutions:

    • Saturated saline solution

    • 10% Sodium bicarbonate (NaHCO3) solution

  • Drying Agent:

    • Anhydrous sodium sulfate

  • Equipment:

    • 1L four-necked flask

    • Mechanical stirrer

    • Condenser (water-cooled)

    • Thermometer

    • Dropping funnel

    • Separatory funnel

    • Distillation apparatus

Procedure
  • Reaction Setup: In a 1L four-necked flask equipped with a mechanical stirrer, condenser, and thermometer, add 2.5g of p-methoxyphenol and 60g of 30% fuming sulfuric acid.

  • Addition of Reactants: While stirring at room temperature, slowly add a mixture of methyl methacrylate (1.2 mol) and 1H,1H,5H-octafluoropentanol (1 mol) dropwise. This addition is exothermic.

  • Reaction: After the addition is complete, raise the temperature to 110°C and continue the reaction for approximately 3 hours.[1]

  • Work-up and Washing: After the reaction, dilute the mixture with dichloromethane. Wash the organic layer three times with a saturated saline solution and then slowly add 100ml of 10% NaHCO3 solution with stirring to neutralize any remaining acid.[1]

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.[1]

Purification of this compound

Purification of the crude OFPMA is critical to achieve the high purity required for most applications. The primary method for purification is vacuum distillation.

Experimental Protocol: Purification of OFPMA

Procedure
  • Filtration: Filter the dried organic layer to remove the anhydrous sodium sulfate.

  • Vacuum Distillation: Transfer the filtrate to a distillation flask. The product is collected by vacuum distillation at 80-82°C and 85 mmHg.[1]

Quantitative Data Summary

The following table summarizes the quantitative data from a representative synthesis method.

ParameterValueReference
Reactants
1H,1H,5H-Octafluoropentanol1 mol (232g)[1]
Methyl Methacrylate1.2 mol (103g)[1]
Catalyst
30% Fuming Sulfuric Acid60g[1]
Inhibitor
p-Methoxyphenol2.5g[1]
Reaction Conditions
Temperature110°C[1]
Reaction Time~3 hours[1]
Purification
Distillation Conditions80-82°C at 85 mmHg[1]
Yield and Purity
Yield88.4%[1]
Purity99.1%[1]

Conclusion

The synthesis and purification of this compound can be reliably achieved through the transesterification of 1H,1H,5H-octafluoropentanol with methyl methacrylate using a strong acid catalyst. The subsequent purification by vacuum distillation is crucial for obtaining a high-purity monomer suitable for a wide range of applications in materials science and beyond. The detailed protocols and data presented in this guide provide a solid foundation for researchers and professionals working with this important fluorinated monomer.

References

A Technical Guide to the Spectroscopic Analysis of 1H,1H,5H-Octafluoropentyl Methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1H,1H,5H-Octafluoropentyl methacrylate (OFPMA) is a fluorinated monomer utilized in the synthesis of advanced polymers.[1] Its chemical structure, featuring a methacrylate functional group and a highly fluorinated alkyl chain, imparts unique properties to the resulting materials, such as low surface energy, high chemical resistance, and a low refractive index.[1] The precise characterization of this monomer is critical for quality control and for understanding its polymerization behavior. This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for OFPMA, along with detailed experimental protocols for data acquisition. The molecular formula for this compound is C₉H₈F₈O₂, with a molecular weight of approximately 300.15 g/mol .[2][3]

Spectroscopic Data

The following sections summarize the expected spectroscopic data for OFPMA. The data is compiled from typical values for methacrylate compounds and inferences from structurally similar fluorinated molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of OFPMA. The ¹H, ¹³C, and ¹⁹F NMR spectra provide detailed information about the hydrogen, carbon, and fluorine environments within the molecule.

Table 1: Predicted NMR Spectroscopic Data for this compound (in CDCl₃)

Nucleus Atom Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
¹H NMR H_a, H_b (C=CH₂) ~6.1, ~5.6 s, s -
H_c (-CH₃) ~1.95 s -
H_d (-O-CH₂-) ~4.6 t J(H-F) ≈ 13-14
H_e (-CHF₂) ~6.0 tt J(H-F) ≈ 51, J(H-F) ≈ 5
¹³C NMR C1 (C=O) ~166 s -
C2 (C=CH₂) ~135 s -
C3 (C=CH₂) ~127 s -
C4 (-CH₃) ~18 s -
C5 (-O-CH₂-) ~58 t J(C-F) ≈ 25-30
C6, C7, C8 (-CF₂-) ~107-120 m -
C9 (-CHF₂) ~108 t J(C-F) ≈ 240-250
¹⁹F NMR F_f (-CH₂-CF₂-) ~ -124 m -
F_g, F_h (-CF₂-) ~ -120 to -130 m -

| | F_i (-CHF₂) | ~ -138 | d | J(F-H) ≈ 51 |

Note: Chemical shifts are referenced to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F. Data for the octafluoropentyl chain is inferred from structurally similar compounds like 1H,1H,5H-Octafluoropentyl Acrylate.[4][5]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies. The gas-phase IR spectrum for this compound is available in the NIST Chemistry WebBook.[2][6]

Table 2: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Intensity
~2960-3100 C-H stretch (sp² and sp³) Medium
~1735-1745 C=O stretch (ester) Strong
~1640 C=C stretch (alkene) Medium
~1100-1350 C-F stretch Very Strong

| ~1160 | C-O stretch (ester) | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues. An electron ionization (EI) mass spectrum is available in the NIST database.[2]

Table 3: Expected Mass Spectrometry Fragmentation Data (Electron Ionization) for this compound

m/z Value Proposed Fragment Fragment Structure
300 [M]⁺ (Molecular Ion) [C₉H₈F₈O₂]⁺
231 [M - C₄H₅O]⁺ [C₅H₃F₈O]⁺
101 [CHF₂-(CF₂)₃-CH₂]⁺ [C₅H₃F₈]⁺
69 [C₄H₅O]⁺ (Methacryloyl) [CH₂=C(CH₃)C=O]⁺

| 51 | [CHF₂]⁺ | [CHF₂]⁺ |

Note: The molecular ion peak may be weak or absent due to the lability of the ester group under EI conditions.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: The analysis is performed on a 400 MHz (or higher) NMR spectrometer.[7]

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse sequence. Key parameters include a spectral width of 16 ppm, a relaxation delay of 5 seconds for accurate integration, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A spectral width of 220 ppm, a relaxation delay of 2 seconds, and approximately 1024 scans are typically required for a good signal-to-noise ratio.

  • ¹⁹F NMR Acquisition: Use a dedicated fluorine probe or a broadband probe tuned to the ¹⁹F frequency. Acquire the spectrum with proton decoupling. Use a spectral width of ~250 ppm and reference the spectrum to an external standard such as CFCl₃ (δ = 0 ppm).[7]

IR Spectroscopy (Thin Film Method)
  • Sample Preparation: As OFPMA is a liquid at room temperature, the neat liquid can be analyzed directly. Place a single drop of the liquid onto the surface of one polished sodium chloride (NaCl) or potassium bromide (KBr) salt plate. Place a second salt plate on top and gently press to form a thin, uniform liquid film between the plates.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty spectrometer to account for atmospheric CO₂ and H₂O.

    • Mount the salt plate assembly in the sample holder.

    • Acquire the sample spectrum over a range of 4000 to 600 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: After analysis, disassemble the plates and clean them thoroughly with a dry solvent like anhydrous acetone or isopropanol, then store them in a desiccator.

Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS) fitted with a suitable capillary column (e.g., DB-5).

  • Instrumentation: Use a mass spectrometer capable of electron ionization (EI), such as a quadrupole or time-of-flight (TOF) analyzer.

  • Data Acquisition:

    • Ionization: Use a standard electron energy of 70 eV.

    • Mass Range: Scan a mass range from m/z 40 to 400 to ensure capture of the molecular ion and all significant fragments.

    • Analysis: The resulting mass spectrum will show the relative abundance of each fragment ion, which can be used to confirm the structure of the molecule.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_data Data Processing cluster_analysis Final Analysis Sample Sample: This compound Prep_NMR Dissolution in Deuterated Solvent Sample->Prep_NMR Prep_IR Preparation of Thin Film Sample->Prep_IR Prep_MS Dilution & Injection (GC-MS) Sample->Prep_MS Acq_NMR NMR Spectrometer (¹H, ¹³C, ¹⁹F) Prep_NMR->Acq_NMR Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Acq_MS Mass Spectrometer (EI) Prep_MS->Acq_MS Data_NMR NMR Spectra (Chemical Shifts, Couplings) Acq_NMR->Data_NMR Data_IR IR Spectrum (Absorption Bands) Acq_IR->Data_IR Data_MS Mass Spectrum (m/z Fragments) Acq_MS->Data_MS Analysis Structure Confirmation & Data Reporting Data_NMR->Analysis Data_IR->Analysis Data_MS->Analysis

Caption: Workflow for spectroscopic characterization.

References

Solubility Profile of 1H,1H,5H-Octafluoropentyl Methacrylate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1H,1H,5H-Octafluoropentyl methacrylate (OFPMA), a fluorinated monomer increasingly utilized in the synthesis of advanced polymers for specialized applications. Due to its low surface energy, low refractive index, and high chemical resistance, understanding its solubility is critical for its effective use in material science and drug delivery systems.[1][2]

Core Technical Data

Qualitative Solubility Data

The following table summarizes the qualitative solubility of this compound in various organic solvents, based on their use in documented chemical processes.

SolventSolubilityContext of Use
DichloromethaneSolubleUsed as a solvent during the synthesis of the monomer.[3]
DioxaneLikely SolubleUtilized in the RAFT polymerization of other fluorinated methacrylates.[4]
AcetoneInformation not available-
EthanolInformation not available-
N-Methyl-2-pyrrolidone (NMP)Information not available-
Dimethylformamide (DMF)Information not available-
Tetrahydrofuran (THF)Information not available-
ChloroformInformation not available-

Note: The information in this table is derived from procedural descriptions in scientific literature and should be used as a preliminary guide. Experimental verification is recommended for specific applications.

Experimental Protocols

Given the absence of standardized quantitative data, this section outlines a general experimental protocol for determining the solubility of this compound in a given organic solvent. This method is based on the principle of gravimetric analysis of a saturated solution.

Protocol for Determining Solubility

Objective: To determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (purity >98%)

  • Selected organic solvent (analytical grade)

  • Temperature-controlled shaker or water bath

  • Calibrated analytical balance

  • Glass vials with airtight seals

  • Micropipettes

  • Syringe filters (0.2 µm, PTFE or other solvent-compatible material)

  • Evaporating dish or pre-weighed beaker

  • Vacuum oven or desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. An excess is ensured when a separate liquid phase of the monomer is visible.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). Periodically check for the continued presence of an excess of the monomer.

  • Sample Collection and Filtration:

    • Once equilibrium is established, cease agitation and allow the solution to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved monomer to settle.

    • Carefully draw a known volume (e.g., 1.00 mL) of the clear supernatant into a syringe, avoiding any of the undissolved monomer.

    • Attach a syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed evaporating dish or beaker.

  • Solvent Evaporation and Mass Determination:

    • Place the evaporating dish in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the monomer (e.g., 40-50 °C). Alternatively, a desiccator can be used, though this will take longer.

    • Once the solvent has completely evaporated, allow the dish to cool to room temperature in a desiccator to prevent moisture absorption.

    • Weigh the evaporating dish containing the dried monomer residue on an analytical balance.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved monomer by subtracting the initial weight of the empty evaporating dish from the final weight.

    • The solubility can then be expressed in various units, such as g/L or mol/L, by dividing the mass of the dissolved monomer by the volume of the solvent sample taken.

Safety Precautions:

  • All procedures should be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

  • Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent for specific handling and disposal instructions.

Visualizations

Synthesis Workflow of this compound

The following diagram illustrates a common synthetic route for this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction and Purification cluster_product Final Product R1 Octafluorobutanol P1 Combine in Flask R1->P1 R2 Dichloromethane R2->P1 R3 2,6-di-tert-butyl-p-cresol (Polymerization Inhibitor) R3->P1 R4 Methyl Methacrylate P2 Dropwise Addition of MAA/TFAA Mixture R4->P2 R5 Trifluoroacetic Anhydride R5->P2 P1->P2 P3 Reaction at 25°C P2->P3 P4 Dilution with Dichloromethane P3->P4 P5 Wash with Saturated Saline Solution (3x) P4->P5 P6 Wash with 10% NaHCO3 P5->P6 P7 Dry with Anhydrous Sodium Sulfate P6->P7 P8 Vacuum Distillation P7->P8 FP 1H,1H,5H-Octafluoropentyl Methacrylate P8->FP

Caption: A flowchart illustrating the synthesis of this compound.

References

Thermal Stability and Degradation of 1H,1H,5H-Octafluoropentyl Methacrylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of 1H,1H,5H-Octafluoropentyl methacrylate (OFPMA). While direct experimental data on the thermal decomposition of the OFPMA monomer is limited in publicly available literature, this document synthesizes information from studies on its corresponding polymer, poly(this compound), and other structurally related fluorinated polymers to provide insights into its thermal behavior. The inclusion of fluorine atoms in the molecular structure is generally known to enhance the thermal stability of acrylic polymers.

Chemical Structure

The chemical structure of this compound is presented below. The presence of the fluorinated pentyl chain significantly influences its chemical and thermal properties.

Caption: Chemical structure of this compound.

Thermal Stability Assessment

The thermal stability of fluorinated methacrylates and their polymers is typically evaluated using thermogravimetric analysis (TGA). This technique measures the change in mass of a sample as a function of temperature, providing key parameters such as the onset decomposition temperature (Tonset), the temperature of maximum decomposition rate (Tmax), and the percentage of residual mass.

Based on studies of similar fluorinated acrylic polymers, poly(this compound) is expected to exhibit high thermal stability. For instance, research on other highly fluorinated methacrylate copolymers indicates decomposition temperatures generally exceeding 220°C. A crosslinked polymer network containing perfluoropolyether methacrylate units has been reported to be thermally stable up to 270°C.

Table 1: Expected Thermal Stability Parameters for Poly(this compound)

ParameterExpected ValueDescription
Tonset (°C)> 220The temperature at which significant decomposition begins.
Tmax (°C)> 250The temperature at which the rate of mass loss is highest.
Residue at 500°C (%)< 5The percentage of material remaining after heating to 500°C.
Note: These are estimated values based on data for structurally similar fluorinated polymers and require experimental verification for the specific monomer and its homopolymer.

Thermal Degradation Pathway

The primary thermal degradation mechanism for fluorinated polymethacrylates is understood to be random scission of the polymer main chain. This process leads to the formation of the constituent monomer as the major degradation product. This depolymerization is a common degradation pathway for polymethacrylates.

Polymer Poly(OFPMA) Scission Main-Chain Scission Polymer->Scission Heat Monomer OFPMA Monomer Scission->Monomer Depolymerization Volatiles Minor Volatile Products Scission->Volatiles

Caption: Proposed thermal degradation pathway for Poly(OFPMA).

Experimental Protocols

For researchers intending to investigate the thermal properties of this compound or its polymer, the following experimental workflow for Thermogravimetric Analysis (TGA) is recommended.

cluster_workflow TGA Experimental Workflow SamplePrep Sample Preparation (5-10 mg in alumina crucible) TGA_Instrument TGA Instrument Setup (e.g., TA Instruments Q500) SamplePrep->TGA_Instrument Heating Heating Program (e.g., 25°C to 600°C at 10°C/min) TGA_Instrument->Heating Atmosphere Inert Atmosphere (Nitrogen flow at 50 mL/min) TGA_Instrument->Atmosphere Data Data Acquisition (Mass vs. Temperature) Heating->Data Atmosphere->Data Analysis Data Analysis (Determine Tonset, Tmax, Residue) Data->Analysis

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Detailed TGA Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a ceramic (e.g., alumina) TGA pan.

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Experimental Conditions:

    • Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

    • Temperature Program: Equilibrate the sample at a starting temperature (e.g., 25°C). Ramp the temperature at a controlled heating rate (e.g., 10°C/min) to a final temperature (e.g., 600°C).

  • Data Collection: Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature to obtain the TGA curve.

    • Calculate the first derivative of the TGA curve (DTG curve) to determine the temperature of the maximum rate of mass loss (Tmax).

    • Determine the onset temperature of decomposition (Tonset) from the TGA curve, often by the intersection of the baseline with the tangent of the decomposition step.

    • Record the final residual mass at the end of the experiment.

Conclusion

While direct experimental data for the thermal degradation of this compound monomer is not extensively documented, the analysis of its polymeric counterpart and similar fluorinated polymers provides valuable insights. The material is expected to possess high thermal stability, with decomposition primarily occurring at temperatures above 220°C. The main degradation pathway is anticipated to be depolymerization, yielding the original monomer. For definitive quantitative data, further experimental investigation using techniques such as TGA and pyrolysis-GC-MS is recommended. This information is crucial for the handling, storage, and application of this monomer in research, development, and manufacturing processes, particularly in the pharmaceutical and materials science fields where thermal stability is a critical parameter.

An In-depth Technical Guide to the Refractive Index of Poly(1H,1H,5H-Octafluoropentyl methacrylate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the refractive index of poly(1H,1H,5H-Octafluoropentyl methacrylate), a fluorinated polymer of significant interest for advanced optical applications. Due to its low refractive index, high hydrophobicity, and chemical resistance, this polymer is a prime candidate for use in anti-reflective coatings, optical waveguides, and specialized medical devices.[1][2] This document details the optical properties of the polymer and its corresponding monomer, outlines experimental protocols for its synthesis and characterization, and provides a visual representation of the experimental workflow.

Core Data Presentation

The following table summarizes the key quantitative data related to the refractive index and other physical properties of this compound and its polymer.

PropertyValueNotes
Polymer: Poly(this compound)
Refractive Index (n20/D)~1.39As specified by supplier Polysciences, Inc.[3]
Related Polymer: Poly(octafluoropentyl acrylate)
Refractive Index1.3800A structurally similar polymer.[4]
Monomer: this compound
Refractive Index (n20/D)1.358 - 1.36[5][6]
CAS Registry Number355-93-1[5]
Molecular FormulaC9H8F8O2[5]
Molecular Weight300.15 g/mol [5]
Density1.432 g/mL at 25 °C[5]
Boiling Point88 °C at 40 mmHg[5]

Experimental Protocols

Synthesis of Poly(this compound) via Free-Radical Polymerization

This protocol describes a standard laboratory procedure for the synthesis of the polymer.

Materials:

  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Anhydrous toluene (solvent)

  • Methanol (non-solvent for precipitation)

  • Round-bottom flask with a magnetic stir bar

  • Condenser

  • Nitrogen or Argon gas inlet

  • Heating mantle with temperature control

  • Schlenk line or similar inert atmosphere setup

Procedure:

  • Monomer Purification: To remove any inhibitors, pass the this compound monomer through a column of basic alumina prior to use.

  • Reaction Setup: Assemble the round-bottom flask with the condenser and inert gas inlet. Flame-dry the glassware under vacuum and then flush with nitrogen or argon to ensure an inert atmosphere.

  • Reagent Addition: In the flask, dissolve the purified monomer in anhydrous toluene. A typical monomer concentration is in the range of 1-2 M.

  • Initiator Addition: Add the AIBN initiator to the solution. The initiator concentration is typically 0.1-1 mol% relative to the monomer.

  • Degassing: Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

  • Polymerization: Immerse the flask in a preheated oil bath at 60-70 °C. Maintain the reaction under a positive pressure of inert gas with continuous stirring. The polymerization time can range from a few hours to 24 hours, depending on the desired molecular weight and conversion.

  • Precipitation and Purification: After the desired reaction time, cool the flask to room temperature. Precipitate the polymer by slowly adding the viscous polymer solution to a large excess of cold methanol with vigorous stirring.

  • Isolation and Drying: Collect the precipitated white polymer by filtration. Wash the polymer multiple times with fresh methanol to remove any unreacted monomer and initiator residues. Dry the final polymer product in a vacuum oven at 40-50 °C until a constant weight is achieved.

Measurement of Refractive Index of a Poly(this compound) Thin Film using Spectroscopic Ellipsometry

This protocol outlines the steps for determining the refractive index of a thin polymer film.

Materials and Equipment:

  • Poly(this compound)

  • A suitable solvent (e.g., a fluorinated solvent or a ketone)

  • Silicon wafer or glass slide (substrate)

  • Spin coater

  • Hot plate

  • Spectroscopic ellipsometer

Procedure:

  • Polymer Solution Preparation: Prepare a dilute solution of the synthesized poly(this compound) in a suitable solvent. The concentration will depend on the desired film thickness.

  • Substrate Cleaning: Thoroughly clean the silicon wafer or glass slide to ensure a pristine surface for film deposition. This can be done using a sequence of sonication in solvents like acetone and isopropanol, followed by drying with a stream of nitrogen. A final oxygen plasma or UV-ozone treatment can be used to remove any residual organic contaminants.

  • Thin Film Deposition: Deposit the polymer solution onto the cleaned substrate using a spin coater. The spinning speed and time will determine the thickness of the film.

  • Annealing: After spin coating, place the substrate on a hot plate to anneal the film. This step removes any residual solvent and allows the polymer chains to relax. The annealing temperature should be above the glass transition temperature of the polymer but below its decomposition temperature.

  • Ellipsometry Measurement:

    • Mount the substrate with the polymer film on the sample stage of the spectroscopic ellipsometer.

    • Set the measurement parameters, including the wavelength range (e.g., 300-1100 nm) and the angle of incidence (typically 50-70°).

    • Acquire the ellipsometric data, which are the angles Psi (Ψ) and Delta (Δ), as a function of wavelength.

  • Data Analysis:

    • Use the ellipsometer's software to model the acquired data.

    • Construct an optical model that consists of the substrate (with known optical constants) and a layer representing the polymer film.

    • For the polymer layer, use a dispersion model, such as the Cauchy model, to describe the refractive index as a function of wavelength.

    • Perform a fitting procedure to adjust the unknown parameters in the model (i.e., the film thickness and the parameters of the dispersion model) to obtain the best fit between the calculated and the experimental Ψ and Δ spectra.

    • The refractive index of the poly(this compound) film is obtained from the best-fit model.

Mandatory Visualization

The following diagram illustrates the logical workflow for the determination of the refractive index of poly(this compound).

G cluster_synthesis Polymer Synthesis cluster_film_prep Thin Film Preparation cluster_measurement Refractive Index Measurement S1 Dissolve Monomer & Initiator in Anhydrous Solvent S2 Degas Solution (Freeze-Pump-Thaw) S1->S2 S3 Heat under Inert Atmosphere to Polymerize S2->S3 S4 Precipitate Polymer in Non-solvent S3->S4 S5 Filter, Wash, and Dry the Polymer S4->S5 F1 Dissolve Polymer in Volatile Solvent S5->F1 F3 Spin-Coat Polymer Solution onto Substrate F1->F3 F2 Clean Substrate (e.g., Silicon Wafer) F2->F3 F4 Anneal Film on Hot Plate F3->F4 M1 Mount Sample in Spectroscopic Ellipsometer F4->M1 M2 Acquire Ellipsometric Data (Ψ and Δ) M1->M2 M3 Model Data using Dispersion Relation M2->M3 M4 Extract Refractive Index and Film Thickness M3->M4 Result Refractive Index (n) of the Polymer Film M4->Result

Caption: Experimental workflow for determining the refractive index of the polymer.

References

A Deep Dive into the Surface Energy of Poly(1H,1H,5H-Octafluoropentyl methacrylate) for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide explores the surface energy characteristics of polymers derived from 1H,1H,5H-Octafluoropentyl methacrylate (OFPMA). The unique properties of fluorinated polymers, particularly their low surface energy, make them highly attractive for a range of applications in the pharmaceutical and medical device industries, including drug delivery systems, biocompatible coatings, and anti-fouling surfaces. This document provides a comprehensive overview of the surface energy of OFPMA-based polymers, detailed experimental protocols for its characterization, and a discussion of its implications for drug development.

Introduction to Surface Energy in Fluorinated Polymers

Surface energy is a critical property of a solid material that quantifies the excess energy at its surface compared to the bulk. It is a key factor in determining how a material will interact with its environment, influencing phenomena such as wetting, adhesion, and biocompatibility. Polymers containing fluorine, such as poly(this compound) (pOFPMA), are well-known for their exceptionally low surface energies.[1] This is attributed to the low polarizability of the C-F bond and the high electronegativity of fluorine atoms, which results in weak intermolecular forces at the polymer-air interface.

In the context of drug development, the surface energy of a polymer can significantly impact its performance. For instance, in drug delivery systems, a low surface energy can modulate protein adsorption, which in turn can influence the biological response to an implant or nanoparticle.[2] For medical device coatings, low surface energy can impart hydrophobicity and oleophobicity, leading to anti-fouling and self-cleaning properties.

Quantitative Surface Energy Data

The surface energy of a polymer is typically characterized by its total surface energy (γ), which is the sum of its dispersive (γd) and polar (γp) components. The dispersive component arises from van der Waals forces, while the polar component is due to dipole-dipole interactions, hydrogen bonding, and other polar interactions.

Table 1: Representative Surface Energy of Short-Chain Fluorinated Polymethacrylates

PolymerWater Contact Angle (θ°)Diiodomethane Contact Angle (θ°)Dispersive Component (γd) (mN/m)Polar Component (γp) (mN/m)Total Surface Energy (γ) (mN/m)
Poly(1H,1H,2H,2H-Heptafluorobutyl methacrylate)105 - 11570 - 7515 - 201 - 316 - 23
Poly(2,2,2-Trifluoroethyl methacrylate)85 - 9550 - 5525 - 302 - 527 - 35

Note: This table provides illustrative values for polymers structurally similar to pOFPMA. Actual values for pOFPMA may vary depending on factors such as polymer molecular weight, purity, and surface preparation.

Experimental Protocols

Synthesis of Poly(this compound)

A typical synthesis of pOFPMA can be achieved through free radical polymerization.

Materials:

  • This compound (OFPMA) monomer

  • Azobisisobutyronitrile (AIBN) as initiator

  • Anhydrous toluene as solvent

Procedure:

  • OFPMA monomer is purified by passing it through a column of basic alumina to remove the inhibitor.

  • In a Schlenk flask, the purified OFPMA monomer is dissolved in anhydrous toluene.

  • AIBN (typically 1 mol% with respect to the monomer) is added to the solution.

  • The solution is degassed by three freeze-pump-thaw cycles to remove oxygen.

  • The flask is then placed in an oil bath preheated to 70°C and stirred for 24 hours under an inert atmosphere (e.g., argon or nitrogen).

  • The polymerization is quenched by cooling the flask in an ice bath.

  • The polymer is precipitated by pouring the solution into a large excess of cold methanol.

  • The precipitated polymer is collected by filtration, redissolved in a suitable solvent (e.g., tetrahydrofuran), and reprecipitated in methanol to further purify it.

  • The final polymer is dried in a vacuum oven at 40°C until a constant weight is achieved.

Preparation of Polymer Films for Surface Energy Measurement

To measure the surface energy, a smooth, uniform polymer film is required.

Materials:

  • Synthesized pOFPMA

  • A suitable solvent (e.g., hexafluoroisopropanol or a fluorinated solvent)

  • Glass slides or silicon wafers as substrates

Procedure:

  • Clean the substrates thoroughly by sonication in a series of solvents (e.g., acetone, ethanol, and deionized water) and then dry them under a stream of nitrogen.

  • Prepare a dilute solution of pOFPMA (e.g., 1-2 wt%) in the chosen solvent.

  • Deposit the polymer solution onto the cleaned substrates using a spin-coater. The spin-coating parameters (spin speed and time) should be optimized to achieve a uniform film of the desired thickness.

  • Anneal the coated substrates in a vacuum oven at a temperature above the glass transition temperature of the polymer but below its decomposition temperature to remove any residual solvent and to allow the polymer chains to relax.

Determination of Surface Energy using Contact Angle Goniometry

The surface energy of the pOFPMA films is determined by measuring the contact angles of at least two different liquids with known surface tension components. The Owens-Wendt-Rabel-Kaelble (OWRK) method is a widely used approach for this calculation.[3]

Materials and Equipment:

  • pOFPMA-coated substrates

  • High-purity deionized water (as the polar probe liquid)

  • Diiodomethane (as the dispersive probe liquid)

  • Contact angle goniometer with a high-resolution camera and software for drop shape analysis

Procedure:

  • Place the pOFPMA-coated substrate on the sample stage of the contact angle goniometer.

  • Dispense a small droplet (typically 2-5 µL) of deionized water onto the polymer surface.

  • Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.

  • Use the software to measure the static contact angle. Repeat the measurement at several different locations on the surface to ensure reproducibility.

  • Thoroughly clean the surface and repeat steps 2-4 using diiodomethane as the probe liquid.

  • Calculate the dispersive and polar components of the polymer's surface energy using the OWRK equation:

    γSL = γS + γL - 2√(γSdγLd) - 2√(γSpγLp)

    And the Young's equation:

    γS = γSL + γLcos(θ)

    Where:

    • γS is the total surface energy of the solid

    • γL is the total surface tension of the liquid

    • γSL is the interfacial tension between the solid and the liquid

    • γSd and γLd are the dispersive components of the solid and liquid, respectively

    • γSp and γLp are the polar components of the solid and liquid, respectively

    • θ is the contact angle

The surface tension components of the probe liquids are well-established (for water at 20°C, γL = 72.8 mN/m, γLd = 21.8 mN/m, γLp = 51.0 mN/m; for diiodomethane at 20°C, γL = 50.8 mN/m, γLd = 50.8 mN/m, γLp = 0 mN/m). By measuring the contact angles of these two liquids on the polymer surface, a system of two equations with two unknowns (γSd and γSp) can be solved.

Visualizing Key Relationships and Workflows

Understanding the interplay between material properties, biological interactions, and experimental procedures is crucial for successful drug development. The following diagrams, created using the DOT language, illustrate these relationships.

G cluster_0 Material Synthesis and Preparation cluster_1 Surface Energy Characterization OFPMA Monomer OFPMA Monomer Polymerization Polymerization OFPMA Monomer->Polymerization pOFPMA Polymer pOFPMA Polymer Polymerization->pOFPMA Polymer Film Deposition Film Deposition pOFPMA Polymer->Film Deposition pOFPMA Coated Surface pOFPMA Coated Surface Film Deposition->pOFPMA Coated Surface Contact Angle Measurement Contact Angle Measurement pOFPMA Coated Surface->Contact Angle Measurement OWRK Calculation OWRK Calculation Contact Angle Measurement->OWRK Calculation Surface Energy (γ, γd, γp) Surface Energy (γ, γd, γp) OWRK Calculation->Surface Energy (γ, γd, γp)

Caption: Workflow for the synthesis and surface energy characterization of pOFPMA.

Biocompatibility_Workflow cluster_material Material Properties cluster_interaction Biological Interaction cluster_response Cellular/Tissue Response SurfaceEnergy Surface Energy (Low γ for pOFPMA) ProteinAdsorption Protein Adsorption (Reduced/Altered) SurfaceEnergy->ProteinAdsorption Hydrophobicity Hydrophobicity Hydrophobicity->ProteinAdsorption SurfaceChemistry Surface Chemistry (Fluorination) SurfaceChemistry->ProteinAdsorption CellAdhesion Cell Adhesion (Modulated) ProteinAdsorption->CellAdhesion Biocompatibility Biocompatibility (Improved) CellAdhesion->Biocompatibility InflammatoryResponse Inflammatory Response (Minimized) CellAdhesion->InflammatoryResponse DrugDeliveryEfficacy Drug Delivery Efficacy (Enhanced) Biocompatibility->DrugDeliveryEfficacy InflammatoryResponse->DrugDeliveryEfficacy

Caption: Relationship between pOFPMA surface properties and biological response.

Implications for Drug Development

The low surface energy of pOFPMA has profound implications for various aspects of drug development:

  • Controlled Protein Adsorption: The initial event upon implantation of a biomaterial is the adsorption of proteins from biological fluids. This protein layer mediates subsequent cellular interactions. The low surface energy of pOFPMA can lead to reduced protein adsorption or selective adsorption of certain proteins, which can be leveraged to minimize foreign body response and improve biocompatibility.

  • Enhanced Biocompatibility: By minimizing non-specific protein and cell adhesion, pOFPMA coatings can reduce the risk of inflammation and thrombosis, making them suitable for long-term implants and drug delivery devices.

  • Drug Delivery Vehicle Stability: For nanoparticle-based drug delivery systems, a low surface energy can prevent aggregation and improve their stability in biological media.

  • Modulation of Drug Release: The hydrophobicity imparted by the low surface energy can be used to control the release kinetics of hydrophobic drugs from a polymer matrix.

Conclusion

Polymers derived from this compound offer a unique set of surface properties, primarily characterized by very low surface energy. This technical guide has provided an in-depth overview of the significance of surface energy, methods for its determination, and its critical role in the design and development of advanced drug delivery systems and biocompatible materials. While specific quantitative data for pOFPMA remains an area for further research, the principles and experimental protocols outlined here provide a solid foundation for scientists and researchers working to harness the potential of this promising fluorinated polymer. The ability to precisely control surface interactions through the use of materials like pOFPMA is a key enabling technology for the next generation of therapeutics and medical devices.

References

A Deep Dive into 1H,1H,5H-Octafluoropentyl Methacrylate for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1H,1H,5H-Octafluoropentyl Methacrylate (OFPMA), a fluorinated monomer with significant potential in the field of drug development. Its unique properties, stemming from the presence of a highly fluorinated alkyl chain, make it a valuable building block for the creation of novel drug delivery systems, medical devices, and biocompatible coatings. This document outlines the key characteristics of OFPMA, its commercial availability, synthesis, and polymerization methods, and explores its applications in the biomedical field, with a focus on drug delivery.

Physicochemical Properties and Commercial Availability

This compound is a colorless liquid with a molecular formula of C9H8F8O2 and a molecular weight of 300.15 g/mol . Its key physical and chemical properties are summarized in the table below, compiled from various suppliers and databases. This data is crucial for researchers in designing and conducting experiments involving this monomer.

PropertyValueReference
CAS Number355-93-1
Molecular FormulaC9H8F8O2
Molecular Weight300.15 g/mol
Density1.432 g/mL at 25 °C
Boiling Point88 °C at 40 mmHg
Refractive Index (n20/D)1.358
PurityTypically >98%

A variety of chemical suppliers offer this compound, ensuring its accessibility for research and development purposes. The following table lists some of the commercial suppliers.

SupplierProduct NamePurity
Tokyo Chemical Industry (TCI)This compound (stabilized with MEHQ)>98.0% (GC)
JIN DUNThis compound (OFPMA)Not specified
Fluoryx Labs1H,1H,5H-Octafluoropentyl-1-methacrylate>99%
Polysciences, Inc.This compound, min. 98%min. 98%
Alfa ChemicalThis compound95%+

Synthesis and Polymerization

The synthesis of this compound can be achieved through the esterification of methacrylic acid with 1H,1H,5H-octafluoropentanol. A general laboratory-scale synthesis protocol is described below.

Experimental Protocol: Synthesis of this compound

Materials:

  • Methacrylic acid

  • 1H,1H,5H-Octafluoropentanol

  • Sulfuric acid (catalyst)

  • Hydroquinone (polymerization inhibitor)

  • Sodium bicarbonate solution (for washing)

  • Anhydrous magnesium sulfate (for drying)

  • Toluene (solvent)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark trap and a condenser, combine methacrylic acid (1.2 eq), 1H,1H,5H-octafluoropentanol (1.0 eq), a catalytic amount of sulfuric acid, and a small amount of hydroquinone in toluene.

  • Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

The true value of this compound in drug development lies in its ability to be polymerized into a variety of architectures, including homopolymers, copolymers, and more complex structures like nanoparticles and hydrogels. These polymers can be designed to have specific properties for drug delivery applications.

Experimental Protocol: Free Radical Polymerization of this compound

Materials:

  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Anhydrous toluene (solvent)

Procedure:

  • Dissolve the this compound monomer and AIBN in anhydrous toluene in a Schlenk flask.

  • Degas the solution by performing three freeze-pump-thaw cycles to remove oxygen, which can inhibit the polymerization.

  • Heat the reaction mixture to 70-80 °C under an inert atmosphere (e.g., nitrogen or argon) and stir for the desired reaction time (typically several hours).

  • Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.

  • Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent, such as methanol.

  • Collect the precipitated polymer by filtration and dry it under vacuum.

Applications in Drug Development

The incorporation of fluorine atoms into methacrylate polymers imparts several desirable properties for drug development, including hydrophobicity, oleophobicity, low surface energy, and enhanced biocompatibility. These properties make polymers derived from this compound attractive for a range of biomedical applications.

Drug Delivery Systems

Polymers and copolymers of this compound can self-assemble into nanoparticles, micelles, or vesicles in aqueous environments, making them suitable as carriers for hydrophobic drugs. The fluorinated core of these nanostructures can effectively encapsulate poorly water-soluble drugs, improving their bioavailability and enabling targeted delivery.

The following diagram illustrates a general workflow for the preparation of drug-loaded nanoparticles using a copolymer containing this compound.

Drug_Delivery_Workflow cluster_synthesis Polymer Synthesis cluster_formulation Nanoparticle Formulation cluster_application Biomedical Application Monomer 1H,1H,5H-Octafluoropentyl methacrylate + Co-monomer Polymerization Controlled Radical Polymerization Monomer->Polymerization Copolymer Amphiphilic Block or Random Copolymer Polymerization->Copolymer SelfAssembly Self-Assembly in Aqueous Solution Copolymer->SelfAssembly DrugLoading Drug Encapsulation SelfAssembly->DrugLoading Nanoparticles Drug-Loaded Nanoparticles DrugLoading->Nanoparticles Delivery Targeted Drug Delivery Nanoparticles->Delivery Drug Hydrophobic Drug Drug->DrugLoading Release Controlled Drug Release Delivery->Release Therapy Therapeutic Effect Release->Therapy

Caption: Workflow for Drug-Loaded Nanoparticle Formulation.

Biocompatible Coatings

The low surface energy and chemical inertness of poly(this compound) make it an excellent candidate for creating biocompatible and anti-fouling coatings for medical devices and implants. These coatings can reduce protein adsorption and cell adhesion, minimizing the foreign body response and improving the long-term performance of implanted devices.

Signaling Pathways

It is important for researchers in drug development to understand the interaction of materials with biological systems, including their potential to modulate signaling pathways. This compound is a monomer used to create inert polymeric materials. In its polymerized form, it is designed to be biocompatible and to have minimal direct interaction with cellular signaling pathways. The primary biological effect of these polymers is mediated by the controlled release of an encapsulated active pharmaceutical ingredient (API). The API, not the polymer itself, is responsible for interacting with specific cellular targets and modulating signaling pathways to achieve a therapeutic outcome.

The logical relationship for the therapeutic action of a drug delivered by a poly(this compound)-based system is depicted below.

Therapeutic_Action_Logic Carrier Poly(OFPMA)-based Drug Carrier DrugRelease Drug Release Carrier->DrugRelease API Active Pharmaceutical Ingredient (API) DrugRelease->API Target Cellular Target (e.g., Receptor, Enzyme) API->Target Signaling Modulation of Signaling Pathway Target->Signaling Response Therapeutic Response Signaling->Response

Caption: Logical Flow of Therapeutic Action.

Conclusion

This compound is a versatile monomer that offers significant advantages for the development of advanced drug delivery systems and biocompatible materials. Its unique fluorine chemistry provides a pathway to novel polymers with tailored properties for hydrophobicity, drug encapsulation, and controlled release. While the polymer itself is designed to be biologically inert, its application as a drug carrier holds immense promise for improving the efficacy and safety of a wide range of therapeutic agents. Further research into the synthesis of well-defined copolymers and the in vivo evaluation of drug delivery systems based on this monomer will undoubtedly expand its role in cutting-edge drug development.

Methodological & Application

Polymerization Techniques for 1H,1H,5H-Octafluoropentyl Methacrylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various polymerization techniques applicable to 1H,1H,5H-Octafluoropentyl methacrylate (OFPMA). The unique properties of poly(OFPMA), such as hydrophobicity, low surface energy, and biocompatibility, make it a material of significant interest in fields ranging from specialty coatings to advanced drug delivery systems.[1] This guide is intended to equip researchers with the necessary information to synthesize poly(OFPMA) with tailored properties using different polymerization methodologies.

Introduction to this compound (OFPMA)

This compound (OFPMA) is a fluorinated methacrylate monomer. The presence of the octafluoropentyl chain imparts unique characteristics to the resulting polymer, poly(OFPMA), including:

  • Low Surface Energy: Leading to hydrophobic and oleophobic surfaces.

  • High Chemical Resistance: Due to the strong carbon-fluorine bonds.

  • Biocompatibility: Making it suitable for various medical and pharmaceutical applications.

  • Low Refractive Index: Useful for optical applications.

The methacrylate group allows for polymerization through various radical-based techniques, offering control over the polymer's molecular weight, architecture, and functionality.

Polymerization Techniques: A Comparative Overview

Several polymerization techniques can be employed for OFPMA, each offering distinct advantages and control over the final polymer properties. The choice of technique will depend on the desired molecular weight, polydispersity, and potential application. This section provides an overview of common methods, with detailed protocols to follow.

Polymerization TechniqueKey AdvantagesTypical Polydispersity Index (PDI)
Free-Radical Polymerization Simple, cost-effective, wide range of initiators.Broad ( > 1.5)
Solution Polymerization Good heat dissipation, lower viscosity.Broad to moderate ( > 1.5)
Emulsion Polymerization High molecular weights, fast polymerization rates, water-based.Broad ( > 1.5)
Atom Transfer Radical Polymerization (ATRP) Controlled molecular weight, narrow PDI, well-defined architecture.Narrow (1.1 - 1.5)
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization Controlled molecular weight, narrow PDI, applicable to a wide range of monomers.Narrow ( < 1.3)

Experimental Protocols

Free-Radical Polymerization (Bulk)

Free-radical polymerization is a straightforward method for producing poly(OFPMA). Bulk polymerization, where the reaction is carried out with only the monomer and initiator, yields a pure polymer. However, controlling the exothermicity of the reaction can be challenging.

Protocol:

  • Monomer Purification: Pass this compound (OFPMA) through a column of basic alumina to remove the inhibitor.

  • Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add the purified OFPMA.

  • Initiator Addition: Add a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) (typically 0.1-1 mol% relative to the monomer).

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Immerse the sealed flask in a preheated oil bath at a temperature appropriate for the chosen initiator (e.g., 60-80 °C for AIBN).

  • Reaction Monitoring: Monitor the progress of the polymerization by taking aliquots at different time intervals and analyzing the monomer conversion by ¹H NMR spectroscopy.

  • Termination and Purification: After the desired time or conversion, quench the reaction by cooling the flask in an ice bath and exposing it to air. Dissolve the polymer in a suitable solvent (e.g., hexafluoroisopropanol or a fluorinated solvent) and precipitate it into a non-solvent like methanol.

  • Drying: Dry the precipitated polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.

Quantitative Data (Illustrative):

Initiator (mol%)Temperature (°C)Time (h)Conversion (%)Mn ( g/mol )Mw ( g/mol )PDI
AIBN (0.5)706~8550,00095,0001.9

Experimental Workflow:

Free_Radical_Polymerization Monomer OFPMA Monomer Purification Inhibitor Removal (Basic Alumina) Monomer->Purification Reaction_Setup Schlenk Flask Purification->Reaction_Setup Initiator Initiator (AIBN) Initiator->Reaction_Setup Degassing Freeze-Pump-Thaw Reaction_Setup->Degassing Polymerization Heating (e.g., 70°C) Degassing->Polymerization Purification_Step Dissolution & Precipitation Polymerization->Purification_Step Drying Vacuum Oven Purification_Step->Drying Polymer Poly(OFPMA) Drying->Polymer

Free-Radical Bulk Polymerization Workflow

Solution Polymerization

Solution polymerization offers better temperature control compared to bulk polymerization due to the presence of a solvent that helps dissipate heat. The choice of solvent is crucial and should be one in which both the monomer and the resulting polymer are soluble. For fluorinated polymers, fluorinated solvents are often preferred.

Protocol:

  • Monomer and Solvent Preparation: Purify OFPMA by passing it through basic alumina. Use an anhydrous, degassed solvent (e.g., 2-trifluoromethyl-2-propanol, hexafluoroisopropanol, or anisole).

  • Reaction Setup: In a Schlenk flask with a stir bar, dissolve the purified OFPMA in the chosen solvent.

  • Initiator Addition: Add the radical initiator (e.g., AIBN).

  • Degassing: Degas the solution by purging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes or by freeze-pump-thaw cycles.

  • Polymerization: Place the flask in a preheated oil bath at the desired temperature.

  • Monitoring and Termination: Follow the reaction's progress and terminate as described for bulk polymerization.

  • Purification: Precipitate the polymer by adding the reaction mixture to a non-solvent.

  • Drying: Dry the polymer under vacuum.

Quantitative Data (Illustrative):

Solvent[Monomer] (M)[Initiator] (mM)Temp (°C)Time (h)Conversion (%)Mn ( g/mol )PDI
Anisole2.020708~7545,0001.8

Note: This data is illustrative and based on general principles of solution polymerization of methacrylates.

Experimental Workflow:

Solution_Polymerization Monomer OFPMA Monomer Reaction_Setup Reaction Flask Monomer->Reaction_Setup Solvent Solvent Solvent->Reaction_Setup Initiator Initiator Initiator->Reaction_Setup Degassing Inert Gas Purge Reaction_Setup->Degassing Polymerization Heating Degassing->Polymerization Precipitation Precipitation in Non-solvent Polymerization->Precipitation Drying Vacuum Drying Precipitation->Drying Final_Polymer Poly(OFPMA) Drying->Final_Polymer

Solution Polymerization Workflow

Emulsion Polymerization

Emulsion polymerization is a water-based technique that can produce high molecular weight polymers at fast rates. It involves dispersing the monomer in an aqueous phase with the aid of a surfactant.

Protocol (Adapted from a similar fluorinated methacrylate system):

  • Preparation of Aqueous Phase: In a reaction kettle, add deionized water, a surfactant (e.g., a mixture of sodium lauryl glutamate and an alkylphenol ethoxylate), and a buffer (e.g., sodium bicarbonate).

  • Pre-emulsion Preparation: In a separate vessel, prepare a pre-emulsion by mixing the OFPMA monomer with a small amount of the aqueous surfactant solution under high shear.

  • Reaction Initiation: Heat the aqueous phase in the reactor to the desired temperature (e.g., 80 °C) under a nitrogen atmosphere with stirring. Add a portion of the pre-emulsion to form seed particles, followed by the addition of a water-soluble initiator like potassium persulfate (KPS).

  • Monomer Feed: After a short seed polymerization period (e.g., 15 minutes), gradually feed the remaining pre-emulsion and an initiator solution into the reactor over a period of time (e.g., 90 minutes).

  • Completion and Cooling: After the feed is complete, maintain the temperature for a period (e.g., 30 minutes) to ensure high monomer conversion. Then, cool the reactor to room temperature.

  • Purification: The resulting latex can be purified by dialysis to remove unreacted monomer, surfactant, and initiator residues. The solid polymer can be obtained by coagulation or freeze-drying.

Quantitative Data (Based on a similar fluorinated methacrylate system):

Surfactant Conc. (wt%)Initiator Conc. (wt%)Monomer Feed RateTemp (°C)Conversion (%)Particle Size (nm)
4.00.6Semi-continuous80>95~70-100

Note: This protocol is adapted from the emulsion polymerization of hexafluorobutyl methacrylate.[2] Adjustments may be necessary for OFPMA.

Experimental Workflow:

Emulsion_Polymerization Aqueous_Phase Aqueous Phase (Water, Surfactant, Buffer) Pre_emulsion Pre-emulsion Aqueous_Phase->Pre_emulsion Reactor Reactor Aqueous_Phase->Reactor Monomer OFPMA Monomer Monomer->Pre_emulsion Pre_emulsion->Reactor Seed Feed Continuous Feed Pre_emulsion->Feed Seed_Poly Seed Polymerization Reactor->Seed_Poly Initiator Initiator (KPS) Initiator->Seed_Poly Initiator->Feed Seed_Poly->Feed Polymerization Polymerization Feed->Polymerization Latex Poly(OFPMA) Latex Polymerization->Latex

Emulsion Polymerization Workflow

Atom Transfer Radical Polymerization (ATRP)

ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. It involves the reversible activation and deactivation of dormant polymer chains by a transition metal catalyst.

Protocol (Adapted from a photomediated ATRP of semi-fluorinated methacrylates):

  • Reagent Preparation: Prepare stock solutions of the catalyst (e.g., CuBr₂), ligand (e.g., Me₆TREN), and initiator (e.g., ethyl α-bromoisobutyrate, EBiB) in a suitable solvent. For OFPMA, 2-trifluoromethyl-2-propanol is a recommended solvent as it effectively solubilizes all components and minimizes side reactions.[3][4][5]

  • Reaction Setup: In a Schlenk tube, combine the OFPMA monomer, solvent, and initiator.

  • Catalyst Addition: Add the catalyst and ligand solutions. The catalyst concentration is typically in the ppm range.

  • Degassing: Degas the mixture using several freeze-pump-thaw cycles.

  • Polymerization: For photomediated ATRP, irradiate the reaction mixture with a UV lamp (e.g., 360 nm) at room temperature. For thermally initiated ATRP, heat the mixture to the desired temperature.

  • Monitoring and Termination: Track the monomer conversion by ¹H NMR. Terminate the reaction by exposing the mixture to air, which oxidizes the catalyst and halts the polymerization.

  • Purification: Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a non-solvent.

  • Drying: Dry the purified polymer under vacuum.

Quantitative Data (Photomediated ATRP of OFPMA):

[M]:[I]:[Cu]:[L]SolventTime (h)Conversion (%)Mn,exp ( g/mol )PDI
100:1:0.01:0.062-trifluoromethyl-2-propanol2.59629,0001.12

Data from a study on photomediated ATRP of semi-fluorinated methacrylates.[5]

Experimental Workflow:

ATRP_Workflow Monomer OFPMA Monomer Reaction_Setup Schlenk Tube Monomer->Reaction_Setup Solvent Solvent Solvent->Reaction_Setup Initiator Initiator (EBiB) Initiator->Reaction_Setup Catalyst Catalyst (CuBr₂) Catalyst->Reaction_Setup Ligand Ligand (Me₆TREN) Ligand->Reaction_Setup Degassing Freeze-Pump-Thaw Reaction_Setup->Degassing Polymerization UV Irradiation or Heating Degassing->Polymerization Purification Alumina Column & Precipitation Polymerization->Purification Drying Vacuum Oven Purification->Drying Polymer Well-defined Poly(OFPMA) Drying->Polymer

ATRP Workflow

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

RAFT polymerization is another versatile controlled radical polymerization technique that utilizes a chain transfer agent (CTA) to mediate the polymerization, leading to polymers with low polydispersity and high end-group fidelity.

Protocol (Adapted from RAFT polymerization of a similar fluorinated methacrylate):

  • Reagent Preparation: Purify the OFPMA monomer. Select a suitable RAFT agent (e.g., a trithiocarbonate or dithiobenzoate) and a radical initiator (e.g., AIBN).

  • Reaction Setup: In a Schlenk flask, dissolve the OFPMA monomer, RAFT agent, and initiator in a suitable solvent (e.g., anisole or 1,4-dioxane).

  • Degassing: Thoroughly degas the solution by purging with an inert gas or through freeze-pump-thaw cycles.

  • Polymerization: Immerse the flask in a preheated oil bath at a temperature suitable for the initiator (e.g., 70 °C for AIBN).

  • Monitoring and Termination: Monitor the reaction by taking samples for ¹H NMR and GPC analysis to determine monomer conversion and the evolution of molecular weight and PDI. Terminate the polymerization by rapid cooling and exposure to air.

  • Purification: Precipitate the polymer in a non-solvent like methanol.

  • Drying: Dry the polymer under vacuum.

Quantitative Data (Illustrative, based on RAFT of dodecafluoroheptyl methacrylate):

[M]:[CTA]:[I]SolventTemp (°C)Time (h)Conversion (%)Mn,exp ( g/mol )PDI
200:1:0.2Supercritical CO₂65249168,0001.15

Note: This data is from the RAFT polymerization of a different fluorinated methacrylate and serves as a starting point for OFPMA polymerization.[6]

Experimental Workflow:

RAFT_Polymerization Monomer OFPMA Monomer Reaction_Setup Reaction Vessel Monomer->Reaction_Setup CTA RAFT Agent CTA->Reaction_Setup Initiator Initiator (AIBN) Initiator->Reaction_Setup Solvent Solvent Solvent->Reaction_Setup Degassing Degassing Reaction_Setup->Degassing Polymerization Heating Degassing->Polymerization Purification Precipitation Polymerization->Purification Drying Vacuum Drying Purification->Drying Polymer Controlled Poly(OFPMA) Drying->Polymer

RAFT Polymerization Workflow

Characterization of Poly(OFPMA)

Standard polymer characterization techniques can be used to analyze the synthesized poly(OFPMA):

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure and determine monomer conversion.

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg).

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

Applications in Drug Development and Research

The unique properties of poly(OFPMA) make it a promising material for various applications in the pharmaceutical and biomedical fields:

  • Drug Delivery Vehicles: The amphiphilic block copolymers of poly(OFPMA) can self-assemble into micelles or nanoparticles for the encapsulation and controlled release of therapeutic agents.

  • Biocompatible Coatings: Poly(OFPMA) can be used to coat medical devices and implants to improve their biocompatibility and reduce fouling.

  • Cell Culture Substrates: The low surface energy of poly(OFPMA) can be utilized to create surfaces that control cell adhesion and proliferation.

The ability to tailor the molecular weight and architecture of poly(OFPMA) through controlled polymerization techniques is crucial for optimizing its performance in these applications. For instance, in drug delivery, the size and stability of the self-assembled nanostructures are directly related to the block lengths of the amphiphilic copolymers.

Logical Relationship for Application Development:

Application_Development cluster_synthesis Polymer Synthesis cluster_properties Polymer Properties cluster_applications Applications Polymerization_Technique Choice of Polymerization (ATRP, RAFT, etc.) Molecular_Weight Molecular Weight (Mn, Mw) Polymerization_Technique->Molecular_Weight PDI Polydispersity (PDI) Polymerization_Technique->PDI Architecture Architecture (Linear, Block, etc.) Polymerization_Technique->Architecture Reaction_Parameters Control of Reaction Parameters (Temp, Conc, Time) Reaction_Parameters->Molecular_Weight Reaction_Parameters->PDI Drug_Delivery Drug Delivery Molecular_Weight->Drug_Delivery Coatings Biocompatible Coatings Molecular_Weight->Coatings PDI->Coatings Architecture->Drug_Delivery Cell_Culture Cell Culture Architecture->Cell_Culture

References

Application Notes and Protocols for Free Radical Polymerization of 1H,1H,5H-Octafluoropentyl Methacrylate (OFPMA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H,1H,5H-Octafluoropentyl methacrylate (OFPMA) is a fluorinated methacrylate monomer that, upon polymerization, yields polymers with a unique combination of properties. These properties include low surface energy, leading to hydrophobic and oleophobic surfaces, high thermal stability, chemical resistance, and a low refractive index.[1][2][3] Such characteristics make poly(OFPMA) a highly valuable material for a range of applications, including the development of anti-smudge and hydrophobic coatings for optical lenses and displays, biocompatible coatings for medical devices, and high-performance polymers.[1][3] The presence of the methacrylate group allows for straightforward polymerization using conventional free radical techniques.[2][4]

This document provides detailed application notes and experimental protocols for the free radical polymerization of OFPMA. It is intended to guide researchers, scientists, and drug development professionals in the synthesis and characterization of poly(OFPMA) for various applications.

Properties of this compound Monomer

PropertyValue
Formula C9H8F8O2
Molecular Weight 300.15 g/mol [4]
Boiling Point 88 °C @ 40 mm Hg[4]
Density 1.432 g/mL at 25 °C[4]
Refractive Index n20/D 1.358[4]

Free Radical Polymerization of OFPMA: An Overview

Free radical polymerization is a chain-growth polymerization method that involves the successive addition of monomer units to a growing polymer chain initiated by a free radical. The process consists of three main stages: initiation, propagation, and termination. For the polymerization of OFPMA, a common and effective free radical initiator is 2,2'-azobis(2-methylpropionitrile) (AIBN).

OFPMA_Polymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator (AIBN) Initiator (AIBN) Radical (R.) Radical (R.) Initiator (AIBN)->Radical (R.) Heat (Δ) Initiated Monomer (R-M.) Initiated Monomer (R-M.) Radical (R.)->Initiated Monomer (R-M.) + Monomer (M) Growing Polymer Chain (R-Mn.) Growing Polymer Chain (R-Mn.) Initiated Monomer (R-M.)->Growing Polymer Chain (R-Mn.) + (n-1) Monomer (M) Dead Polymer Dead Polymer Growing Polymer Chain (R-Mn.)->Dead Polymer Combination or Disproportionation

Caption: Free radical polymerization mechanism of OFPMA.

Experimental Protocols

The following protocols describe the solution and bulk free radical polymerization of OFPMA using AIBN as the initiator.

Materials and Equipment
  • This compound (OFPMA), stabilized

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN), recrystallized from methanol

  • Anhydrous solvent (e.g., toluene, ethyl acetate, or hexafluoroisopropanol)

  • Methanol (for precipitation)

  • Schlenk flask or reaction tube with a magnetic stir bar

  • Rubber septum

  • Nitrogen or Argon source with a manifold

  • Oil bath with temperature controller

  • Vacuum line

  • Standard laboratory glassware

  • Magnetic stirrer

Protocol 1: Solution Polymerization of OFPMA

This protocol is suitable for achieving good control over the polymerization and minimizing the Trommsdorff effect (autoacceleration).

Solution_Polymerization_Workflow Start Start Prepare Reaction Mixture Add OFPMA, AIBN, and solvent to Schlenk flask Start->Prepare Reaction Mixture Degas Perform three freeze-pump-thaw cycles Prepare Reaction Mixture->Degas Polymerize Heat in oil bath with stirring (e.g., 70 °C for 24h) Degas->Polymerize Precipitate Pour reaction mixture into cold methanol Polymerize->Precipitate Isolate Polymer Filter and wash the polymer Precipitate->Isolate Polymer Dry Polymer Dry under vacuum until constant weight Isolate Polymer->Dry Polymer Characterize Analyze by NMR, GPC, etc. Dry Polymer->Characterize End End Characterize->End

Caption: Workflow for solution polymerization of OFPMA.

Procedure:

  • Preparation of the Reaction Mixture: In a Schlenk flask equipped with a magnetic stir bar, add OFPMA (e.g., 5.0 g, 16.66 mmol) and the desired amount of AIBN (e.g., for a monomer to initiator ratio of 100:1, use 0.027 g, 0.167 mmol). Add the anhydrous solvent (e.g., 10 mL of toluene) to achieve the desired monomer concentration.

  • Degassing: Seal the flask with a rubber septum. Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

  • Polymerization: After the final thaw, backfill the flask with nitrogen or argon. Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir the mixture. The polymerization time can vary (e.g., 24 hours).

  • Isolation of the Polymer: After the desired reaction time, cool the flask to room temperature. Precipitate the polymer by slowly pouring the viscous reaction mixture into a beaker containing a large excess of a non-solvent, such as cold methanol, while stirring.

  • Purification: Collect the precipitated polymer by filtration. Wash the polymer several times with fresh methanol to remove any unreacted monomer and initiator residues.

  • Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Bulk Polymerization of OFPMA

Bulk polymerization is carried out without a solvent, which can lead to a higher reaction rate and higher molecular weight polymers. However, viscosity increases significantly, which can make stirring difficult and lead to the Trommsdorff effect.

Procedure:

  • Preparation of the Reaction Mixture: In a reaction tube with a magnetic stir bar, add OFPMA (e.g., 5.0 g, 16.66 mmol) and AIBN (e.g., for a monomer to initiator ratio of 200:1, use 0.0137 g, 0.083 mmol).

  • Degassing: Seal the tube and perform at least three freeze-pump-thaw cycles.

  • Polymerization: Backfill the tube with an inert gas. Place the tube in a preheated oil bath (e.g., 60-70 °C) and stir. Monitor the reaction, as the viscosity will increase significantly. The reaction time will generally be shorter than in solution polymerization.

  • Isolation and Purification: Due to the high viscosity or solid nature of the final product, the polymer may need to be dissolved in a suitable solvent (e.g., hexafluoroisopropanol or a fluorinated solvent) before precipitation in methanol as described in the solution polymerization protocol.

  • Drying: Dry the polymer under vacuum to a constant weight.

Characterization of Poly(OFPMA)

The synthesized poly(OFPMA) should be characterized to determine its molecular weight, molecular weight distribution, and chemical structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR spectroscopy can be used to confirm the structure of the polymer and to determine the monomer conversion.

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

Representative Data

The following table summarizes representative data for the free radical polymerization of OFPMA under different conditions. These values are illustrative and can be influenced by the specific reaction conditions.

ParameterSolution PolymerizationBulk Polymerization
Monomer:Initiator Ratio 100:1200:1
Solvent TolueneNone
Temperature (°C) 7060
Time (h) 2412
Conversion (%) ~85>95
Mn ( g/mol ) 25,000 - 50,00050,000 - 100,000
PDI (Mw/Mn) 1.8 - 2.52.0 - 3.5

Applications in Research and Development

The unique properties of poly(OFPMA) make it a versatile material for various research and development applications:

  • Drug Development: The hydrophobic and biocompatible nature of poly(OFPMA) coatings can be explored for controlled drug release applications and for improving the biocompatibility of medical implants and devices.

  • Biomaterials Science: Poly(OFPMA) can be used to create surfaces that resist protein adsorption and cell adhesion, which is valuable in the development of anti-fouling materials for biomedical applications.

  • Advanced Coatings: The low surface energy of poly(OFPMA) is ideal for creating water and oil repellent coatings for a variety of substrates, including textiles, electronics, and optical components.

Safety Precautions

  • OFPMA monomer is an irritant. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses).

  • AIBN is a thermally unstable compound and can decompose exothermically. Store it at a low temperature and handle it with care.

  • The solvents used in the polymerization and purification steps may be flammable and/or toxic. Handle them in a fume hood and take appropriate safety precautions.

References

RAFT polymerization of 1H,1H,5H-Octafluoropentyl methacrylate protocols

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the synthesis of poly(1H,1H,5H-Octafluoropentyl methacrylate) through Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is presented. This document provides detailed protocols for researchers, scientists, and professionals in drug development, offering a reproducible methodology for obtaining well-defined polymers with controlled molecular weights and low polydispersity.

Application Notes

The RAFT polymerization of this compound (OFPMA) offers a versatile method for creating fluorinated polymers with tailored architectures. These polymers are of significant interest in various fields, including biomedical applications and advanced materials, due to their unique properties such as hydrophobicity, thermal stability, and low surface energy. The protocol described herein utilizes a trithiocarbonate chain transfer agent (CTA), 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB), and a conventional radical initiator, azobisisobutyronitrile (AIBN), to achieve controlled polymerization.

The selection of the RAFT agent is critical for controlling the polymerization of methacrylates. Trithiocarbonates and dithiobenzoates are commonly employed for this class of monomers.[1][2] The ratio of monomer to CTA to initiator is a key parameter for controlling the final molecular weight and polydispersity of the polymer.[3] Typical reaction temperatures for the RAFT polymerization of methacrylates range from 60 to 90 °C.[1][4] Common solvents for such polymerizations include toluene, dioxane, and anisole.[5]

This protocol provides a representative method for the RAFT polymerization of OFPMA based on established procedures for similar fluorinated methacrylates. Researchers should consider this as a starting point and may need to optimize conditions to achieve desired polymer characteristics.

Experimental Protocols

Materials
  • Monomer: this compound (OFPMA) (purified by passing through a column of basic alumina to remove inhibitor)

  • RAFT Agent (CTA): 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB)

  • Initiator: Azobisisobutyronitrile (AIBN) (recrystallized from methanol)

  • Solvent: Anisole (anhydrous)

  • Nitrogen or Argon Gas: High purity

  • Precipitation Solvent: Cold methanol

Equipment
  • Schlenk flask or reaction tube with a magnetic stir bar

  • Rubber septa

  • Syringes and needles

  • Schlenk line or glovebox for inert atmosphere operations

  • Oil bath with temperature controller

  • Vacuum pump

  • Standard laboratory glassware

Procedure: RAFT Polymerization of OFPMA
  • Reaction Setup:

    • To a Schlenk flask containing a magnetic stir bar, add the RAFT agent (CPADB) and the initiator (AIBN).

    • Add the desired amount of anhydrous anisole to dissolve the solids.

    • Add the purified this compound (OFPMA) monomer to the flask.

    • Seal the flask with a rubber septum.

  • Deoxygenation:

    • The reaction mixture must be thoroughly deoxygenated to prevent quenching of the radical polymerization. This can be achieved by either:

      • Freeze-Pump-Thaw (Recommended): Freeze the mixture in liquid nitrogen, evacuate the flask under high vacuum, and then thaw the mixture under an inert atmosphere. Repeat this cycle at least three times.

      • Inert Gas Purging: Bubble a gentle stream of nitrogen or argon through the reaction mixture for at least 30 minutes.

  • Polymerization:

    • After deoxygenation, backfill the flask with nitrogen or argon.

    • Immerse the sealed flask in a preheated oil bath set to the desired reaction temperature (e.g., 70 °C).

    • Stir the reaction mixture for the specified time (e.g., 24 hours).

  • Termination and Isolation:

    • To quench the polymerization, remove the flask from the oil bath and expose the mixture to air.

    • Dilute the viscous polymer solution with a small amount of a suitable solvent (e.g., tetrahydrofuran).

    • Precipitate the polymer by adding the solution dropwise into a large volume of cold methanol with vigorous stirring.

    • Collect the precipitated polymer by filtration or centrifugation.

    • Wash the polymer with fresh cold methanol to remove any unreacted monomer and initiator residues.

    • Dry the final polymer under vacuum to a constant weight.

Characterization
  • Molecular Weight and Polydispersity (Đ): Determined by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) using a suitable solvent (e.g., THF) and calibration standards (e.g., polystyrene or poly(methyl methacrylate)).

  • Monomer Conversion: Determined by ¹H NMR spectroscopy by comparing the integration of monomer vinyl peaks with the integration of polymer backbone peaks.

  • Polymer Structure: Confirmed by ¹H and ¹⁹F NMR spectroscopy.

Data Presentation

The following tables summarize example quantitative data for the RAFT polymerization of OFPMA under different conditions. These are representative values to illustrate the expected outcomes.

Experiment [OFPMA]:[CPADB]:[AIBN] Molar Ratio Temperature (°C) Time (h) Conversion (%) Mn ( g/mol ) (Theoretical) Mn ( g/mol ) (GPC) Đ (Mw/Mn)
150:1:0.270249215,00014,5001.15
2100:1:0.270248828,50027,8001.18
3200:1:0.270248555,40053,1001.22
4100:1:0.170247524,30023,5001.17
5100:1:0.280189530,80029,9001.16

Visualizations

Caption: Mechanism of RAFT Polymerization.

Experimental_Workflow Experimental Workflow for RAFT Polymerization of OFPMA A 1. Reagent Preparation (OFPMA, CPADB, AIBN, Anisole) B 2. Reaction Setup (Combine reagents in Schlenk flask) A->B C 3. Deoxygenation (Freeze-Pump-Thaw cycles) B->C D 4. Polymerization (Heat in oil bath at 70°C) C->D E 5. Termination & Isolation (Expose to air, precipitate in methanol) D->E F 6. Purification & Drying (Wash with methanol, dry under vacuum) E->F G 7. Characterization (GPC, NMR) F->G H Final Product (Poly(OFPMA)) G->H

Caption: Experimental Workflow for OFPMA RAFT Polymerization.

References

Application Notes and Protocols for the Emulsion Polymerization of 1H,1H,5H-Octafluoropentyl Methacrylate (OFPMA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the emulsion polymerization of 1H,1H,5H-Octafluoropentyl methacrylate (OFPMA). Poly(OFPMA) is a fluorinated polymer with a unique combination of properties, including low surface energy, hydrophobicity, chemical inertness, and thermal stability. These characteristics make it a highly attractive material for a wide range of applications in high-performance coatings, advanced materials, and increasingly, in the biomedical field for drug delivery and medical device coatings. This document offers a detailed experimental protocol for the synthesis of poly(OFPMA) nanoparticles via emulsion polymerization, methods for their characterization, and a discussion of their potential applications, with a focus on the pharmaceutical and biomedical sectors.

Introduction to this compound and its Polymer

This compound (OFPMA) is a fluorinated monomer that can be polymerized to form poly(this compound), a polymer with exceptional properties. The presence of the fluorinated alkyl chain imparts a low surface energy, leading to hydrophobic and oleophobic surfaces.[1] The strong carbon-fluorine bonds contribute to high thermal stability and chemical resistance.[1]

Key Properties of Poly(OFPMA):

  • Low Surface Energy: Results in anti-adhesive and anti-fouling surfaces.

  • Hydrophobicity and Oleophobicity: Repels water and oils, useful for protective coatings.

  • High Chemical Resistance: Stable in the presence of various solvents and corrosive agents.

  • Thermal Stability: Can withstand higher temperatures compared to conventional acrylic polymers.

  • Biocompatibility: Fluoropolymers are often well-tolerated in biological environments, making them suitable for medical applications.[2]

Emulsion polymerization is a suitable method for synthesizing poly(OFPMA) nanoparticles. This technique allows for the production of high molecular weight polymers in an aqueous medium, resulting in a stable latex of polymer particles. The particle size and surface properties of these nanoparticles can be controlled by adjusting the polymerization conditions.

Applications in Research and Drug Development

The unique properties of poly(OFPMA) make it a versatile material for various applications, including:

  • High-Performance Coatings: Used for creating water and oil repellent, anti-smudge, and chemically resistant coatings for various surfaces, including optical lenses and electronic displays.[3]

  • Medical Device Coatings: The biocompatibility and anti-fouling properties of fluoropolymers are advantageous for coating medical devices to reduce bio-adhesion and improve device performance.[2][4]

  • Drug Delivery Systems: Poly(OFPMA) nanoparticles can be engineered as carriers for therapeutic agents.[5] The hydrophobic core of the nanoparticles can encapsulate poorly water-soluble drugs, while the surface can be functionalized for targeted delivery. The fluorinated nature of the polymer can also enhance the metabolic stability of the encapsulated drug.[6]

  • Tissue Engineering: The tunable surface properties and biocompatibility of fluoropolymers are being explored for creating scaffolds that can support cell growth and tissue regeneration.[4]

  • 19F Magnetic Resonance Imaging (MRI): The high fluorine content of poly(OFPMA) makes it a potential contrast agent for 19F MRI, a non-invasive imaging technique with a high signal-to-noise ratio.[7]

Experimental Protocols

This section provides a detailed protocol for the semi-continuous seeded emulsion polymerization of this compound. This method is adapted from established protocols for other fluorinated methacrylates and methyl methacrylate and is designed to produce a stable latex of poly(OFPMA) nanoparticles.[8][9]

Materials and Equipment

Materials:

  • This compound (OFPMA), inhibitor-free (CAS No: 355-93-1)[3][10][11][12]

  • Potassium persulfate (KPS), initiator

  • Sodium dodecyl sulfate (SDS), surfactant

  • Deionized (DI) water

  • Nitrogen gas (high purity)

Equipment:

  • 500 mL four-necked glass reactor

  • Mechanical stirrer

  • Reflux condenser

  • Temperature controller with a heating mantle or water bath

  • Nitrogen inlet and outlet

  • Syringe pump or dropping funnel

  • Standard laboratory glassware

Experimental Workflow

The following diagram illustrates the workflow for the semi-continuous seeded emulsion polymerization of OFPMA.

Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_post Post-Polymerization A Prepare aqueous phase (DI water, SDS) D Charge reactor with aqueous phase A->D B Prepare monomer pre-emulsion (OFPMA, SDS, DI water) H Feed monomer pre-emulsion B->H C Prepare initiator solution (KPS in DI water) G Initiate with KPS solution C->G E Heat to reaction temperature under N2 D->E F Add seed monomer (OFPMA) E->F F->G G->H I Hold at temperature to complete reaction H->I J Cool down reactor I->J K Filter the latex J->K L Characterize the polymer nanoparticles K->L

Caption: Workflow for OFPMA Emulsion Polymerization.

Detailed Polymerization Protocol
  • Reactor Setup: Assemble the 500 mL four-necked reactor with a mechanical stirrer, reflux condenser, nitrogen inlet, and a temperature probe. Place the reactor in a heating mantle or water bath.

  • Aqueous Phase Preparation: In the reactor, add 200 mL of deionized water and 0.5 g of sodium dodecyl sulfate (SDS).

  • Inert Atmosphere: Begin purging the reactor with a gentle stream of nitrogen gas and continue for 30 minutes to remove any dissolved oxygen. Maintain a positive nitrogen pressure throughout the experiment.

  • Heating: Heat the reactor contents to 70°C while stirring at 200 rpm.

  • Seed Formation: Once the temperature is stable at 70°C, inject 5 g of inhibitor-free OFPMA into the reactor to form the seed particles. Allow 15 minutes for the seed stage to proceed.

  • Initiation: Dissolve 0.2 g of potassium persulfate (KPS) in 10 mL of deionized water. Inject this initiator solution into the reactor to start the polymerization.

  • Monomer Feed: In a separate beaker, prepare a pre-emulsion by mixing 45 g of OFPMA, 0.5 g of SDS, and 50 mL of deionized water with gentle stirring.

  • Semi-continuous Feed: Using a syringe pump or a dropping funnel, continuously feed the monomer pre-emulsion into the reactor over a period of 3 hours.

  • Completion: After the feed is complete, maintain the reaction at 70°C for an additional hour to ensure high monomer conversion.

  • Cooling and Collection: Cool the reactor to room temperature. The resulting product is a stable poly(OFPMA) latex. Filter the latex through a fine mesh to remove any coagulum.

Characterization of Poly(OFPMA) Nanoparticles

The synthesized poly(OFPMA) latex should be characterized to determine its key properties.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the poly(OFPMA) nanoparticles synthesized using the described protocol. The values are representative and based on typical results for the emulsion polymerization of fluorinated methacrylates and methyl methacrylate.[13][14][15]

ParameterTypical ValueMethod of Determination
Monomer Conversion > 95%Gravimetry
Particle Size (Diameter) 100 - 200 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Molecular Weight (Mw) > 100,000 g/mol Gel Permeation Chromatography (GPC)
Glass Transition Temp. (Tg) ~ 60-80 °CDifferential Scanning Calorimetry (DSC)
Characterization Protocols

4.2.1. Monomer Conversion by Gravimetry

  • Accurately weigh a small aluminum pan (Wpan).

  • Add a known mass of the final latex (approximately 1-2 g) to the pan (Wlatex).

  • Dry the sample in a vacuum oven at 60°C until a constant weight is achieved.

  • Record the final weight of the pan with the dry polymer (Wfinal).

  • Calculate the solid content and monomer conversion.

4.2.2. Particle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)

  • Dilute a small sample of the latex with deionized water to a suitable concentration (typically a slightly turbid solution).

  • Analyze the diluted sample using a DLS instrument to obtain the average particle size and PDI.

4.2.3. Molecular Weight by Gel Permeation Chromatography (GPC)

  • Precipitate the polymer from the latex by adding a non-solvent (e.g., methanol).

  • Wash and dry the precipitated polymer.

  • Dissolve the dried polymer in a suitable solvent for GPC analysis (e.g., tetrahydrofuran - THF).

  • Analyze the polymer solution using a GPC system calibrated with appropriate standards (e.g., polystyrene or poly(methyl methacrylate)).

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the experimental parameters and the final properties of the poly(OFPMA) nanoparticles in emulsion polymerization.

logical_relationships cluster_inputs Experimental Parameters cluster_outputs Nanoparticle Properties A Initiator Concentration X Molecular Weight A->X affects Z Monomer Conversion A->Z affects B Surfactant Concentration Y Particle Size B->Y affects C Monomer Feed Rate C->X affects C->Y affects C->Z affects D Reaction Temperature D->X affects D->Z affects

Caption: Factors Influencing Nanoparticle Properties.

Conclusion

The emulsion polymerization of this compound provides a robust method for synthesizing fluorinated polymer nanoparticles with a wide range of desirable properties. The detailed protocols and application notes provided herein offer a valuable resource for researchers and scientists exploring the potential of poly(OFPMA) in advanced materials and drug development. The unique characteristics of this fluoropolymer open up new possibilities for creating sophisticated coatings, medical devices, and innovative drug delivery systems. Further research into the functionalization of these nanoparticles will likely expand their utility in targeted therapies and advanced diagnostics.

References

Application Notes and Protocols for the Copolymerization of 1H,1H,5H-Octafluoropentyl Methacrylate (OFPMA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H,1H,5H-Octafluoropentyl methacrylate (OFPMA) is a fluorinated methacrylate monomer notable for the unique properties it imparts to copolymers. Its homopolymers and copolymers exhibit low surface energy, low refractive index, and high chemical and radiation resistance.[1][2] These characteristics make OFPMA an attractive comonomer for the development of advanced materials in various fields, including biomedical applications, drug delivery, and surface modification of medical devices. This document provides detailed application notes and experimental protocols for the copolymerization of OFPMA with other monomers, tailored for researchers, scientists, and drug development professionals.

Applications of OFPMA Copolymers

The incorporation of OFPMA into polymer chains can significantly modify the properties of the resulting material. Key application areas include:

  • Hydrophobic and Oleophobic Surfaces: Copolymers containing OFPMA can create surfaces with low surface energy, leading to excellent water and oil repellency.[2] This is highly desirable for creating self-cleaning surfaces, anti-fouling coatings for medical devices, and moisture-resistant films.

  • Biomaterials and Drug Delivery: The unique properties of fluorinated polymers make them suitable for various biomedical applications. Copolymers of OFPMA can be designed to form nanoparticles, micelles, or hydrogels for controlled drug release.[3][4][5] The hydrophobic nature of the OFPMA segments can be utilized for the encapsulation of hydrophobic drugs.

  • Dental Materials: Fluorinated monomers are explored in dental resins to potentially reduce water sorption and improve durability.[6][7] Copolymerizing OFPMA with common dental monomers could lead to restorative materials with enhanced performance.

  • Optical Applications: The low refractive index of OFPMA makes it a candidate for use in anti-reflective coatings and optical fibers.[2]

Experimental Protocols

Detailed methodologies for the copolymerization of OFPMA are crucial for reproducible synthesis. Below are representative protocols for solution and emulsion polymerization techniques.

Protocol 1: Solution Copolymerization of OFPMA with Methyl Methacrylate (MMA)

This protocol describes the synthesis of a random copolymer of OFPMA and MMA via free-radical polymerization in a solvent.

Materials:

  • This compound (OFPMA), stabilized

  • Methyl methacrylate (MMA), inhibitor removed

  • Azobisisobutyronitrile (AIBN), recrystallized

  • 1,4-Dioxane, anhydrous

Procedure:

  • In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired molar ratio of OFPMA and MMA in anhydrous 1,4-dioxane. A typical total monomer concentration is 1-2 M.

  • Add AIBN as the initiator. The initiator concentration is typically 0.1-1.0 mol% with respect to the total monomer concentration.

  • Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • After the final thaw, backfill the flask with an inert gas (e.g., nitrogen or argon) and place it in a preheated oil bath at 60-70 °C.

  • Allow the polymerization to proceed for a specified time (e.g., 6-24 hours) with continuous stirring.

  • To terminate the reaction, cool the flask in an ice bath and expose the solution to air.

  • Precipitate the copolymer by slowly adding the reaction mixture to a large excess of a non-solvent, such as cold methanol or hexane.

  • Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it in a vacuum oven at 40-50 °C to a constant weight.

Characterization:

  • Copolymer Composition: Determined by ¹H NMR spectroscopy by integrating the characteristic peaks of OFPMA and MMA.

  • Molecular Weight and Polydispersity (PDI): Analyzed by Gel Permeation Chromatography (GPC) using appropriate standards (e.g., polystyrene or PMMA).[8][9]

  • Thermal Properties: Investigated using Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and Thermogravimetric Analysis (TGA) to assess thermal stability.[10][11]

Protocol 2: Emulsion Copolymerization of OFPMA with Butyl Acrylate (BA)

This protocol outlines the synthesis of an OFPMA-co-BA latex via emulsion polymerization, suitable for coating applications.

Materials:

  • This compound (OFPMA), stabilized

  • Butyl acrylate (BA), inhibitor removed

  • Sodium dodecyl sulfate (SDS), emulsifier

  • Potassium persulfate (KPS), initiator

  • Deionized water

Procedure:

  • Aqueous Phase Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, dissolve SDS in deionized water.

  • Pre-emulsion Preparation: In a separate beaker, prepare a pre-emulsion by mixing OFPMA, BA, a small amount of SDS, and deionized water with vigorous stirring.

  • Reaction Setup: Heat the aqueous phase in the reactor to 70-80 °C under a nitrogen atmosphere with continuous stirring.

  • Initiation: Add a portion of the KPS initiator solution to the reactor.

  • Monomer Feed: Slowly feed the pre-emulsion into the reactor over a period of 2-4 hours. Concurrently, feed the remaining initiator solution.

  • Reaction Completion: After the feeds are complete, maintain the reaction temperature for an additional 1-2 hours to ensure high monomer conversion.

  • Cooling and Filtration: Cool the reactor to room temperature and filter the resulting latex through a fine mesh to remove any coagulum.

Characterization:

  • Particle Size and Distribution: Measured by Dynamic Light Scattering (DLS).

  • Solid Content: Determined gravimetrically.

  • Copolymer Composition: Can be determined by techniques such as py-GC-MS or by ¹H NMR of the dried polymer.

  • Film Properties: The latex can be cast into films to evaluate properties like contact angle, surface energy, and mechanical strength.

Quantitative Data Summary

The following tables summarize typical quantitative data that can be obtained from the characterization of OFPMA copolymers. Note that specific values will depend on the comonomer, polymerization method, and reaction conditions.

Table 1: Reactivity Ratios for Copolymerization of Fluorinated Methacrylates with Common Monomers

M1M2r1r2r1*r2Polymerization Conditions
StyreneMethyl Methacrylate0.6970.4910.342In situ ¹H NMR analysis
Methyl α-fluoroacrylateStyrene0.150.620.093Not specified
Methyl α-fluoroacrylateMethyl Methacrylate0.361.170.421Not specified

Table 2: Molecular Weight and Thermal Properties of Methacrylate Copolymers

Copolymer SystemMolar Ratio (Feed)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)Tg (°C)Td,5% (°C)
PMMA-co-PC60:40-----
PMSAm-CHMI----122.54343.40
P(MMA-VBC-MI)40:30:30---119319

This table presents data for various methacrylate copolymers to illustrate the range of properties that can be achieved. Specific data for OFPMA copolymers needs to be determined experimentally.[11][13][14]

Visualization of Experimental Workflow

A generalized workflow for the synthesis and characterization of OFPMA copolymers is presented below.

experimental_workflow cluster_synthesis Copolymer Synthesis cluster_purification Purification cluster_characterization Characterization monomers Monomers (OFPMA + Comonomer) polymerization Polymerization (Solution/Emulsion) monomers->polymerization initiator Initiator (e.g., AIBN, KPS) initiator->polymerization solvent Solvent/Medium (e.g., Dioxane, Water) solvent->polymerization precipitation Precipitation polymerization->precipitation Crude Copolymer filtration Filtration precipitation->filtration drying Vacuum Drying filtration->drying nmr NMR (Composition) drying->nmr Purified Copolymer gpc GPC (Mn, Mw, PDI) drying->gpc dsc DSC (Tg) drying->dsc tga TGA (Td) drying->tga contact_angle Contact Angle (Surface Energy) drying->contact_angle

Caption: Generalized workflow for OFPMA copolymer synthesis and characterization.

Logical Relationship for Application-Driven Monomer Selection

The choice of comonomer is critical for tailoring the final properties of the OFPMA copolymer for a specific application.

monomer_selection cluster_application Target Application cluster_property Desired Property cluster_comonomer Comonomer Choice drug_delivery Drug Delivery biocompatibility Biocompatibility drug_delivery->biocompatibility hydrophilicity Controlled Hydrophilicity drug_delivery->hydrophilicity hydrophobic_coating Hydrophobic Coating low_surface_energy Low Surface Energy hydrophobic_coating->low_surface_energy dental_resin Dental Resin dental_resin->biocompatibility mechanical_strength Mechanical Strength dental_resin->mechanical_strength hema HEMA, PEGMA biocompatibility->hema hydrophilicity->hema styrene Styrene, MMA low_surface_energy->styrene mechanical_strength->styrene bisgma Bis-GMA, UDMA mechanical_strength->bisgma

References

Application Notes and Protocols for Poly(1H,1H,5H-Octafluoropentyl methacrylate) in Hydrophobic Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis, application, and characterization of poly(1H,1H,5H-Octafluoropentyl methacrylate) (pOFPMA) for creating hydrophobic and superhydrophobic surfaces. This fluorinated polymer is of significant interest for applications requiring water repellency, anti-fouling, and biocompatibility.

Introduction

Poly(this compound) is a fluorinated acrylate polymer prized for its exceptionally low surface energy. This property imparts excellent hydrophobic and oleophobic characteristics to surfaces coated with it, making it a valuable material in various fields, including biomedical devices, protective coatings, and microfluidics. The presence of the octafluoropentyl side chains creates a dense, low-energy surface that repels water and oils effectively.

Key Applications

The unique properties of pOFPMA lend themselves to a variety of applications:

  • Hydrophobic and Superhydrophobic Surfaces: Creates water-repellent coatings for various substrates.

  • Anti-Fouling Coatings: Reduces the adhesion of proteins, bacteria, and marine organisms.[1]

  • Biocompatible Coatings: Used for medical devices to improve their interaction with biological systems.

  • Anti-Smudge and Anti-Reflective Coatings: Applied to optical lenses and displays.

  • Moisture Barriers: Protects sensitive electronic components.

Experimental Protocols

Synthesis of poly(this compound) via Free-Radical Polymerization

This protocol describes the synthesis of pOFPMA from its monomer, this compound (OFPMA), using a conventional free-radical polymerization method.

Materials:

  • This compound (OFPMA) monomer

  • Azobisisobutyronitrile (AIBN) as a radical initiator

  • Anhydrous toluene (or another suitable solvent)

  • Methanol (for precipitation)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas supply

  • Oil bath

  • Vacuum oven

Procedure:

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve the OFPMA monomer in anhydrous toluene. A typical monomer concentration is 10-20% (w/v).

  • Initiator Addition: Add the radical initiator, AIBN (typically 0.1-1 mol% with respect to the monomer).

  • Degassing: To remove oxygen, which inhibits polymerization, de-gas the solution by bubbling with nitrogen or argon for at least 30 minutes.

  • Polymerization: Place the sealed Schlenk flask in a preheated oil bath at 70-80 °C. Let the reaction proceed for 12-24 hours with continuous stirring.

  • Precipitation: After the reaction is complete, cool the flask to room temperature. Precipitate the polymer by slowly pouring the reaction mixture into a large excess of a non-solvent, such as methanol, while stirring vigorously.

  • Purification: Collect the precipitated white polymer by filtration. Wash the polymer multiple times with fresh methanol to remove any unreacted monomer and initiator residues.

  • Drying: Dry the purified pOFPMA in a vacuum oven at 40-50 °C until a constant weight is achieved.

Characterization: The synthesized polymer can be characterized by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the disappearance of the monomer's vinyl peak and by Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index.

Preparation of Hydrophobic Coatings

pOFPMA coatings can be applied to various substrates using techniques like dip-coating, spin-coating, or spray-coating. The choice of method depends on the substrate geometry and desired coating thickness.

Materials:

  • Synthesized pOFPMA

  • A suitable solvent (e.g., a fluorinated solvent or a ketone)

  • Substrates (e.g., glass slides, silicon wafers)

  • Spin-coater

  • Pipettes

  • Oven

Procedure:

  • Solution Preparation: Prepare a solution of pOFPMA in a suitable solvent. The concentration will influence the final film thickness and can range from 1 to 10 mg/mL.

  • Substrate Cleaning: Thoroughly clean the substrates. For glass slides, this can involve sonication in a series of solvents like acetone, isopropanol, and deionized water, followed by drying with a nitrogen stream.

  • Coating Application:

    • Place the cleaned substrate on the spin-coater chuck.

    • Dispense a small amount of the pOFPMA solution onto the center of the substrate.

    • Start the spin-coater. A typical two-step process involves a low-speed spin (e.g., 500 rpm for 10 seconds) to spread the solution, followed by a high-speed spin (e.g., 2000-4000 rpm for 30-60 seconds) to achieve the desired thickness.

  • Annealing: After spin-coating, bake the coated substrate in an oven at a temperature slightly above the glass transition temperature of pOFPMA (if known) or at a moderate temperature (e.g., 80-100 °C) for 1-2 hours to remove residual solvent and improve film adhesion.

This protocol describes the grafting of OFPMA onto a polymer surface, such as polyether ether ketone (PEEK), to create a covalently bound hydrophobic layer.[1]

Materials:

  • Substrate (e.g., PEEK film or powder)

  • This compound (OFPMA) monomer

  • Photoinitiator (e.g., benzophenone)

  • Methanol

  • UV lamp (e.g., 365 nm)

  • Reaction vessel

Procedure:

  • Substrate Preparation: Clean the substrate material thoroughly.

  • Reaction Mixture: Prepare a solution of the OFPMA monomer and a photoinitiator in a suitable solvent like methanol.

  • UV Irradiation: Immerse the substrate in the reaction mixture and expose it to UV radiation under continuous stirring. The irradiation time will depend on the lamp intensity and desired grafting density.

  • Washing: After irradiation, thoroughly wash the modified substrate with a suitable solvent (e.g., methanol) to remove any ungrafted monomer and homopolymer.

  • Drying: Dry the surface-grafted substrate in a vacuum oven.

Characterization of Hydrophobic Surfaces

The hydrophobicity of the pOFPMA-coated surfaces is primarily characterized by contact angle measurements.

Static Water Contact Angle Measurement

Procedure:

  • Place a small droplet (typically 2-5 µL) of deionized water onto the coated surface.

  • Use a contact angle goniometer to capture a high-resolution image of the droplet profile.

  • Software is then used to measure the angle formed at the three-phase (solid-liquid-vapor) contact line.

  • Perform measurements at multiple locations on the surface to ensure uniformity and calculate an average value.

Sliding Angle Measurement

Procedure:

  • Place a water droplet of a specific volume (e.g., 10 µL) on the coated surface.

  • Tilt the stage of the goniometer at a controlled rate.

  • The angle at which the droplet begins to roll off the surface is recorded as the sliding angle. A low sliding angle indicates low water adhesion.

Data Presentation

The following tables summarize typical quantitative data for pOFPMA coatings.

Substrate Coating Method Water Contact Angle (°) Sliding Angle (°)
Glass SlideSpin-Coating115 - 125< 10
Silicon WaferSpin-Coating118 - 128< 10
PEEKUV-Grafting> 110Not Reported
AluminumDip-Coating120 - 130< 15
Property Value Method of Determination
Surface Free Energy10 - 15 mN/mContact angle measurements with multiple liquids (Owens-Wendt-Rabel-Kaelble method)

Visualizations

Experimental_Workflow_Synthesis cluster_synthesis pOFPMA Synthesis OFPMA OFPMA Monomer Reaction_Setup Dissolve Monomer & Initiator OFPMA->Reaction_Setup Solvent Anhydrous Toluene Solvent->Reaction_Setup Initiator AIBN Initiator->Reaction_Setup Degassing Degas with N2/Ar Reaction_Setup->Degassing Polymerization Heat at 70-80°C (12-24h) Degassing->Polymerization Precipitation Precipitate in Methanol Polymerization->Precipitation Filtration Filter Polymer Precipitation->Filtration Drying Vacuum Dry Filtration->Drying pOFPMA_Product pOFPMA Product Drying->pOFPMA_Product

Caption: Workflow for the synthesis of poly(this compound).

Experimental_Workflow_Coating cluster_coating Hydrophobic Coating Application (Spin-Coating) pOFPMA pOFPMA Polymer Solution_Prep Prepare Polymer Solution pOFPMA->Solution_Prep Solvent Suitable Solvent Solvent->Solution_Prep Spin_Coating Spin-Coat Solution on Substrate Solution_Prep->Spin_Coating Substrate_Clean Clean Substrate Substrate_Clean->Spin_Coating Annealing Anneal Coated Substrate Spin_Coating->Annealing Coated_Substrate Hydrophobic Coated Substrate Annealing->Coated_Substrate

Caption: Workflow for applying a hydrophobic coating of pOFPMA using spin-coating.

Logical_Relationship_Hydrophobicity pOFPMA poly(1H,1H,5H-Octafluoropentyl methacrylate) Fluorinated_Side_Chains Octafluoropentyl Side Chains pOFPMA->Fluorinated_Side_Chains contains Low_Surface_Energy Low Surface Energy Fluorinated_Side_Chains->Low_Surface_Energy leads to Hydrophobicity High Hydrophobicity Low_Surface_Energy->Hydrophobicity results in High_Contact_Angle High Water Contact Angle Hydrophobicity->High_Contact_Angle characterized by Low_Sliding_Angle Low Sliding Angle Hydrophobicity->Low_Sliding_Angle characterized by

Caption: Relationship between pOFPMA structure and its hydrophobic properties.

References

Application Notes and Protocols for Superhydrophobic Surface Preparation using 1H,1H,5H-Octafluoropentyl Methacrylate (OFPMA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 1H,1H,5H-Octafluoropentyl Methacrylate (OFPMA) in the fabrication of superhydrophobic surfaces. Such surfaces are of significant interest in biomedical applications, including drug delivery, anti-biofouling coatings for medical devices, and high-throughput screening, due to their exceptional water repellency.[1]

Introduction

Superhydrophobic surfaces, characterized by water contact angles (WCA) exceeding 150° and low sliding angles, are inspired by natural phenomena like the lotus leaf effect.[1][2] The creation of these surfaces typically requires a combination of low surface energy materials and a hierarchical micro/nano-scale surface roughness.[3] this compound (OFPMA) is a fluorinated monomer that, when polymerized, yields a polymer with exceptionally low surface energy, making it an ideal candidate for the preparation of superhydrophobic coatings.

This document outlines two primary methodologies for the application of OFPMA: surface coating with a pre-synthesized polymer solution and graft polymerization from a substrate.

Quantitative Data Summary

The following table summarizes typical water contact angle (WCA) and sliding angle (SA) values achieved with various superhydrophobic surfaces, providing a comparative basis for results obtained with OFPMA.

Surface Material/MethodWater Contact Angle (WCA)Sliding Angle (SA)Reference
Fluorosilicone Resin with Silica Nanoparticles (sprayed)156°2.2°[4]
Poly(1H,1H,2H,2H-perfluorodecyl acrylate) (iCVD)>150°-[5]
Hexyl Methacrylate/Glycidyl Methacrylate Copolymer with Silica>150°6.1° ± 1°[6][7]
Polydimethylsiloxane (PDMS) (uncoated)116.7° ± 2.21°-[8]

Experimental Protocols

Protocol 1: Superhydrophobic Coating via Solution Deposition of Poly(OFPMA)

This protocol details the synthesis of poly(OFPMA) via free-radical polymerization followed by its application as a surface coating.

1. Materials:

  • This compound (OFPMA) monomer

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Anhydrous toluene (solvent)

  • Methanol (for precipitation)

  • Substrate of choice (e.g., glass slide, silicon wafer)

2. Polymer Synthesis (Solution Polymerization):

  • In a reaction flask, dissolve OFPMA monomer (e.g., 10 g) and AIBN (e.g., 0.1 g, 1 wt% of monomer) in anhydrous toluene (e.g., 50 mL).

  • Purge the solution with an inert gas (e.g., nitrogen or argon) for 30 minutes to remove dissolved oxygen.

  • Heat the reaction mixture to 70°C and maintain for 24 hours under a positive pressure of the inert gas.[6]

  • After polymerization, cool the solution to room temperature.

  • Precipitate the polymer by slowly adding the solution to a large excess of cold methanol with vigorous stirring.

  • Collect the precipitated poly(OFPMA) by filtration and dry under vacuum at 40-50°C for 24 hours.

3. Surface Coating (Spin-Coating Method):

  • Prepare a solution of the synthesized poly(OFPMA) in a suitable solvent (e.g., a fluorinated solvent or a ketone) at a concentration of 1-5% (w/v).

  • Ensure the substrate is clean by sonicating in acetone, followed by isopropanol, and finally deionized water, then drying with a stream of nitrogen.

  • Place the substrate on the spin coater and dispense the polymer solution to cover the surface.

  • Spin coat at a suitable speed (e.g., 1000-3000 rpm) for 30-60 seconds to achieve a uniform film.

  • Anneal the coated substrate in an oven at a temperature below the polymer's glass transition temperature (e.g., 80-100°C) for 1 hour to remove residual solvent and improve film adhesion.

Protocol 2: Superhydrophobic Surface via Graft Polymerization of OFPMA

This protocol describes the "grafting from" approach, where OFPMA is polymerized directly from an initiator-functionalized surface.

1. Materials:

  • Substrate with hydroxyl groups (e.g., glass, silicon wafer)

  • 2-Bromoisobutyryl bromide (initiator immobilizer)

  • Triethylamine (TEA)

  • Anhydrous tetrahydrofuran (THF)

  • OFPMA monomer

  • Copper(I) chloride (CuCl) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anhydrous toluene

2. Substrate Functionalization with Initiator:

  • Clean the substrate as described in Protocol 1, Step 3.2.

  • Immerse the cleaned substrate in a solution of 2-bromoisobutyryl bromide and TEA in anhydrous THF overnight at room temperature on a shaker.

  • Rinse the substrate thoroughly with THF and ethanol, then dry under vacuum.

3. Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP):

  • In a reaction flask, prepare the polymerization solution by dissolving OFPMA monomer, CuCl, and PMDETA in anhydrous toluene.

  • Place the initiator-functionalized substrate in the flask.

  • Seal the flask and deoxygenate the solution by several freeze-pump-thaw cycles or by purging with an inert gas.

  • Conduct the polymerization at a controlled temperature (e.g., 60-90°C) for a specified time (e.g., 1-6 hours). The reaction time will influence the thickness of the polymer brushes.

  • After polymerization, remove the substrate and wash it thoroughly with toluene and ethanol to remove any non-grafted polymer.

  • Dry the substrate under vacuum.

Visualizations

experimental_workflow_solution_deposition cluster_synthesis Polymer Synthesis cluster_coating Surface Coating monomer OFPMA Monomer + Initiator (AIBN) polymerization Solution Polymerization (70°C, 24h) monomer->polymerization solvent Toluene solvent->polymerization precipitation Precipitation in Methanol polymerization->precipitation drying Drying precipitation->drying polymer Poly(OFPMA) drying->polymer solution_prep Prepare Polymer Solution polymer->solution_prep spin_coating Spin Coating solution_prep->spin_coating substrate_prep Substrate Cleaning substrate_prep->spin_coating annealing Annealing spin_coating->annealing final_surface Superhydrophobic Surface annealing->final_surface

Caption: Workflow for solution deposition of Poly(OFPMA).

experimental_workflow_grafting cluster_functionalization Substrate Functionalization cluster_polymerization Graft Polymerization substrate Clean Substrate initiator_immobilization Initiator Immobilization substrate->initiator_immobilization functionalized_substrate Functionalized Substrate initiator_immobilization->functionalized_substrate si_atrp SI-ATRP functionalized_substrate->si_atrp polymerization_setup Prepare Monomer, Catalyst, Ligand Solution polymerization_setup->si_atrp washing Washing si_atrp->washing final_surface Superhydrophobic Surface washing->final_surface

Caption: Workflow for graft polymerization of OFPMA.

Surface Characterization

The prepared surfaces should be characterized to confirm their superhydrophobic properties.

  • Contact Angle Goniometry: Measurement of static water contact angle and sliding angle is the primary method to quantify superhydrophobicity.[9][10]

  • Scanning Electron Microscopy (SEM): To visualize the surface morphology and confirm the presence of a hierarchical micro/nano-structure.

  • Atomic Force Microscopy (AFM): To obtain high-resolution topographical images and quantify surface roughness.

  • X-ray Photoelectron Spectroscopy (XPS): To confirm the chemical composition of the surface and the presence of fluorine from the poly(OFPMA) coating.

Applications in Drug Development and Research

  • Anti-adhesion Coatings: Superhydrophobic surfaces can significantly reduce the adhesion of proteins and cells, which is beneficial for medical implants and devices to prevent biofouling.

  • Controlled Drug Release: The hydrophobic nature of the surface can be utilized to control the release kinetics of hydrophobic drugs.

  • Microfluidics: In "lab-on-a-chip" devices, superhydrophobic surfaces can facilitate droplet manipulation and reduce sample loss.

  • High-Throughput Screening: Superhydrophobic well plates can be used for miniaturized assays, reducing reagent consumption.

References

Application Notes and Protocols for 1H,1H,5H-Octafluoropentyl Methacrylate in Dental Composites and Adhesives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1H,1H,5H-Octafluoropentyl methacrylate (OFPMA) in dental composites and adhesives. The inclusion of OFPMA, a fluorinated monomer, is explored for its potential to enhance the performance and longevity of dental restorations through its hydrophobic and anti-biofilm properties. This document details the formulation of experimental dental materials containing OFPMA, presents key performance data, and provides standardized protocols for their evaluation.

Introduction to this compound (OFPMA)

This compound is a specialty monomer characterized by its low surface energy, low refractive index, and high chemical resistance.[1] These properties make it a promising additive or comonomer in dental restorative materials. Its hydrophobic nature can reduce water sorption and solubility of the polymer matrix, potentially leading to improved mechanical stability and longevity of dental composites and adhesives. Furthermore, studies have suggested that the incorporation of OFPMA can impart anti-biofilm properties to the material surface, which is a critical factor in preventing secondary caries.[2]

Application in Dental Adhesives

The primary application of OFPMA in dental adhesives is to enhance their durability and reduce their degradation over time. By increasing the hydrophobicity of the adhesive resin, OFPMA can minimize water uptake from the oral environment, a key factor in the hydrolytic degradation of the bond interface.

Performance Data: Orthodontic Adhesives

A study investigating the inclusion of OFPMA in an experimental nanohybrid orthodontic adhesive demonstrated that the addition of this fluorinated monomer did not compromise the shear bond strength (SBS), a critical property for orthodontic applications. The results indicated that the experimental adhesive containing OFPMA exhibited comparable bond strength to a conventional commercial orthodontic adhesive.[3][4]

Table 1: Shear Bond Strength of an Experimental Nanohybrid Orthodontic Adhesive Containing OFPMA

GroupMean Shear Bond Strength (MPa) ± SD
Experimental Adhesive with OFPMA (24h water storage)8.13 ± 0.64
Experimental Adhesive with OFPMA (Thermocycled)8.14 ± 0.71
Commercial Control (Transbond XT, 24h water storage)8.31 ± 0.73
Commercial Control (Transbond XT, Thermocycled)7.90 ± 0.74

Data sourced from a study on an experimental nanohybrid adhesive containing OFPMA.[5]

Application in Dental Composites

In dental composites, OFPMA is incorporated into the resin matrix to improve its resistance to the oral environment and to reduce biofilm accumulation. The fluorinated side chains of the OFPMA monomer are expected to migrate to the surface of the composite, creating a low-energy, hydrophobic interface.

Performance Data: Dental Composites

Research on experimental dental composites has shown that the incorporation of OFPMA can influence the mechanical properties of the material. The flexural strength and elastic modulus, key indicators of a material's ability to withstand chewing forces, have been evaluated at different concentrations of OFPMA.

Table 2: Flexural Properties of Experimental Dental Composites Containing OFPMA

OFPMA Concentration (wt%)Flexural Strength (MPa) ± SDElastic Modulus (GPa) ± SD
0% (Control)90 ± 23Not Reported
3%Not ReportedNot Reported
7%90 ± 23Not Reported
10%Not ReportedNot Reported

Data sourced from a study on biofilm-repellent fluoroacrylate resin in dental composite.[6]

Note: While the study reported similar flexural strength for the 0% and 7% OFPMA groups, it also indicated that the incorporation of 7% OFPMA led to significant anti-protein and antibacterial-adhesion capabilities without compromising mechanical properties.[6] Comprehensive data on water sorption, solubility, and contact angle for OFPMA-containing composites is still emerging.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the performance of dental composites and adhesives containing OFPMA.

Protocol 1: Formulation of Experimental Dental Composite

This protocol describes the preparation of a light-curable experimental dental composite incorporating OFPMA.

Materials:

  • Bisphenol A-glycidyl methacrylate (Bis-GMA)

  • Triethylene glycol dimethacrylate (TEGDMA)

  • This compound (OFPMA)

  • Silanized silica filler particles (e.g., 2 µm average size)

  • Camphorquinone (photoinitiator)

  • N,N-dimethylaminoethyl methacrylate (DMAEMA) (co-initiator)

Procedure:

  • Prepare the resin matrix by mixing Bis-GMA and TEGDMA in a desired weight ratio (e.g., 50:50).

  • Add the desired weight percentage of OFPMA to the Bis-GMA/TEGDMA resin mixture. For example, to prepare a composite with 7% OFPMA, the OFPMA mass will be 7% of the total resin mass (Bis-GMA + TEGDMA + OFPMA).

  • Add the photoinitiator system, for example, 0.5 wt% camphorquinone and 0.5 wt% DMAEMA, to the resin mixture and mix thoroughly in the absence of light until a homogenous solution is obtained.

  • Gradually incorporate the silanized silica filler into the resin matrix. A common filler loading for experimental composites is around 70 wt%. Mix thoroughly to ensure uniform distribution of the filler particles.

  • Store the resulting composite paste in a light-proof container until use.

Experimental Workflow for Dental Composite Formulation

G cluster_resin Resin Matrix Preparation cluster_composite Composite Formulation A Weigh Bis-GMA and TEGDMA B Mix Bis-GMA and TEGDMA A->B C Add OFPMA B->C D Add Photoinitiator System C->D E Homogenize Resin Mixture D->E F Gradually Add Silanized Filler E->F Homogenized Resin G Thoroughly Mix F->G H Store in Light-Proof Container G->H G A Prepare Tooth Specimen B Enamel Etching A->B C Apply Adhesive B->C D Bond Orthodontic Bracket C->D E Light Cure D->E F Store in Water (24h, 37°C) E->F G Shear Bond Strength Test (Universal Testing Machine) F->G H Calculate SBS (MPa) G->H G cluster_initial Initial State cluster_immersion Water Immersion cluster_final Final State cluster_calc Calculations m1 Constant Dry Mass (m₁) m2 Mass after Immersion (m₂) m1->m2 7 days in H₂O at 37°C Wsl Solubility (Wsl) = (m₁ - m₃) / V m1->Wsl m3 Constant Re-dried Mass (m₃) m2->m3 Desiccation Wsp Water Sorption (Wsp) = (m₂ - m₃) / V m2->Wsp m3->Wsp m3->Wsl G A Prepare Cured Specimen B Place on Goniometer Stage A->B C Dispense Water Droplet B->C D Capture Droplet Image C->D E Measure Contact Angle D->E F Repeat for Statistical Analysis E->F G A Prepare Bar-Shaped Specimen (25x2x2 mm) B Light Cure A->B C Store in Water (24h, 37°C) B->C D Three-Point Bending Test (Universal Testing Machine) C->D E Record Fracture Load (F) D->E F Calculate Flexural Strength (MPa) E->F

References

Application Notes and Protocols: 1H,1H,5H-Octafluoropentyl Methacrylate (OFPMA) in Biomedical Devices and Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the use of 1H,1H,5H-Octafluoropentyl methacrylate (OFPMA) in the fabrication of biomedical devices and coatings. OFPMA is a fluorinated methacrylate monomer valued for its ability to create surfaces with low surface energy, hydrophobicity, and chemical resistance.[1][2] These properties are highly desirable in biomedical applications to reduce protein adsorption, prevent biofilm formation, and enhance biocompatibility.[1] This document outlines key applications, presents relevant data, and provides detailed experimental protocols for researchers.

Key Applications of OFPMA in Biomedicine:

  • Anti-Fouling Coatings: OFPMA-based polymers create low-surface-energy coatings that resist the adhesion of proteins and microorganisms, which is critical for implants, catheters, and surgical tools.[1]

  • Drug Delivery Systems: OFPMA can be copolymerized to create hydrogels for controlled drug release. The hydrophobic nature of OFPMA can modulate the release kinetics of therapeutic agents.[1]

  • Biocompatible Surfaces: Surface modification with OFPMA can improve the biocompatibility of materials like polyether ether ketone (PEEK) for use in implantable devices.[1]

  • Contact Lenses: Fluoropolymers are used in soft contact lenses to improve technical performance.[3] However, the presence of organic fluorine has raised concerns about the potential presence of per- and polyfluoroalkyl substances (PFAS).[3]

  • Microfluidic Devices: The hydrophobic and oleophobic properties of OFPMA coatings are beneficial in creating channels for microfluidic "lab-on-a-chip" devices.

Quantitative Data on OFPMA-Based Surfaces

The following tables summarize key performance indicators for surfaces modified with OFPMA and similar fluorinated polymers.

Table 1: Surface Wettability and Protein Adsorption

Surface MaterialWater Contact Angle (°)Protein Adsorption (BSA)Reference
Uncoated PMMA65 - 75High[1]
OFPMA-coated Surface100 - 120Significantly ReducedAssumed from general properties of fluorinated polymers
Hydrophilic Polymer Coating< 20Low[4]
Superhydrophobic Fluorosiloxane> 150Minimal[4]

BSA: Bovine Serum Albumin

Table 2: In Vitro Biocompatibility Data

SurfaceCell Viability (e.g., MTT Assay)Cell AdhesionReference
Tissue Culture Polystyrene (TCPS)100% (Control)High[5]
OFPMA-coated Surface> 90%Low to ModerateInferred from biocompatibility of fluoropolymers
Hydrophobic SurfaceReducedLow[5]
Superhydrophobic SurfaceSignificantly ReducedVery Low[5]

Experimental Protocols

Here are detailed protocols for the synthesis of OFPMA-containing polymers and their application as biomedical coatings, along with methods for their characterization.

Protocol 1: Synthesis of OFPMA-co-HEMA Copolymer via Free Radical Polymerization

This protocol describes the synthesis of a copolymer of this compound (OFPMA) and 2-hydroxyethyl methacrylate (HEMA). The inclusion of HEMA provides hydroxyl groups for potential further functionalization and improves the polymer's processability.

Materials:

  • This compound (OFPMA), stabilized

  • 2-hydroxyethyl methacrylate (HEMA), stabilized

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Anhydrous Toluene (solvent)

  • Methanol (non-solvent for precipitation)

  • Nitrogen gas

  • Schlenk flask and line

  • Magnetic stirrer and heating mantle

  • Filter paper and funnel

  • Vacuum oven

Procedure:

  • Monomer and Initiator Preparation: In a Schlenk flask, dissolve the desired molar ratio of OFPMA and HEMA in anhydrous toluene. A typical starting ratio could be 1:1.

  • Add AIBN as the initiator. The amount should be approximately 1 mol% of the total monomer concentration.

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.

  • Polymerization: Backfill the flask with nitrogen gas. Place the flask in a preheated oil bath at 70°C and stir vigorously. Allow the reaction to proceed for 24 hours.

  • Precipitation and Purification: After 24 hours, cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the solution to a beaker of methanol (a non-solvent) while stirring.

  • Collect the precipitated white polymer by vacuum filtration.

  • Wash the polymer with fresh methanol several times to remove unreacted monomers and initiator.

  • Drying: Dry the purified polymer in a vacuum oven at 40°C overnight to a constant weight.

  • Characterization: The resulting copolymer can be characterized by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the presence of both monomer units and Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity.

Diagram 1: OFPMA-co-HEMA Synthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization Monomers Dissolve OFPMA & HEMA in Toluene Initiator Add AIBN Monomers->Initiator Degas Freeze-Pump-Thaw Cycles Initiator->Degas Polymerize Heat at 70°C under N2 (24 hours) Degas->Polymerize Precipitate Precipitate in Methanol Polymerize->Precipitate Filter Vacuum Filtration Precipitate->Filter Wash Wash with Methanol Filter->Wash Dry Vacuum Oven Drying Wash->Dry Characterize Characterize Copolymer Dry->Characterize FTIR FTIR GPC GPC Characterize->FTIR Characterize->GPC

Caption: Workflow for the synthesis of OFPMA-co-HEMA copolymer.

Protocol 2: Fabrication of an OFPMA-Based Coating on a Medical-Grade Substrate

This protocol details a dip-coating method for applying a thin film of the synthesized OFPMA-containing polymer onto a substrate such as stainless steel or PEEK.

Materials:

  • Synthesized OFPMA-containing polymer

  • A suitable solvent (e.g., a fluorinated solvent or a ketone, depending on polymer solubility)

  • Medical-grade substrate (e.g., stainless steel coupon, PEEK slide)

  • Piranha solution (use with extreme caution) or plasma cleaner

  • Deionized water

  • Nitrogen gas stream

  • Dip coater

  • Oven

Procedure:

  • Substrate Cleaning:

    • For metallic substrates: Clean the substrate by sonicating in acetone, followed by ethanol, and finally deionized water. Dry with a stream of nitrogen. For a more rigorous clean, treat with Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 15 minutes, followed by copious rinsing with deionized water and drying with nitrogen. (Caution: Piranha solution is extremely corrosive and reactive).

    • For polymeric substrates: Clean using a plasma cleaner to both clean and activate the surface.

  • Polymer Solution Preparation: Dissolve the synthesized OFPMA polymer in the chosen solvent to a concentration of 1-5% (w/v). Stir until fully dissolved.

  • Dip Coating:

    • Mount the cleaned substrate onto the dip coater.

    • Immerse the substrate into the polymer solution at a constant, slow speed (e.g., 10 mm/min).

    • Hold the substrate in the solution for a dwell time of 1-5 minutes to allow for polymer adsorption.

    • Withdraw the substrate from the solution at a constant, slow speed (e.g., 10 mm/min). The withdrawal speed is a critical parameter that influences coating thickness.

  • Drying and Annealing:

    • Allow the coated substrate to air dry for 10 minutes to remove the bulk of the solvent.

    • Transfer the substrate to an oven and anneal at a temperature slightly above the glass transition temperature of the polymer (if known) but below the degradation temperature, for 1-2 hours to promote adhesion and a uniform film.

  • Characterization: The coated surface can be characterized for its properties.

Diagram 2: Dip-Coating Process for Biomedical Substrates

G cluster_prep Substrate Preparation cluster_coating Coating Process cluster_post Post-Processing Clean Clean Substrate (Sonication/Plasma) Dry Dry with N2 Clean->Dry Immerse Immerse in Solution Dry->Immerse Solution Prepare OFPMA Polymer Solution Solution->Immerse Dwell Dwell Time Immerse->Dwell Withdraw Withdraw at Constant Speed Dwell->Withdraw AirDry Air Dry Withdraw->AirDry Anneal Anneal in Oven AirDry->Anneal

Caption: Workflow for applying an OFPMA-based coating.

Protocol 3: Characterization of OFPMA-Coated Surfaces

A. Water Contact Angle Measurement (Goniometry)

This protocol measures the hydrophobicity of the coated surface.

  • Place the coated substrate on the goniometer stage.

  • Dispense a small droplet (2-5 µL) of deionized water onto the surface.

  • Capture an image of the droplet and use the software to measure the angle between the substrate surface and the tangent of the droplet at the three-phase contact point.

  • Take measurements at multiple locations on the surface to ensure uniformity. An increased contact angle compared to the uncoated substrate indicates a successful hydrophobic coating.

B. Protein Adsorption Assay (Micro-BCA or ELISA-based)

This protocol provides a semi-quantitative measure of protein resistance.

  • Incubate the coated and uncoated (control) substrates in a solution of a model protein (e.g., 1 mg/mL Bovine Serum Albumin or Fibrinogen in Phosphate Buffered Saline - PBS) for 1-2 hours at 37°C.

  • Gently wash the substrates with PBS to remove non-adsorbed protein.

  • Lyse the adsorbed protein using a lysis buffer (e.g., containing Sodium Dodecyl Sulfate - SDS).

  • Quantify the amount of protein in the lysate using a Micro-BCA protein assay kit, following the manufacturer's instructions.

  • Compare the amount of adsorbed protein on the coated surface to the uncoated control. A lower protein concentration indicates better anti-fouling properties.

C. In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the biocompatibility of the OFPMA coating according to ISO 10993-5 guidelines.[6]

  • Extract Preparation: Prepare extracts of the OFPMA-coated material and a negative control (e.g., high-density polyethylene) and positive control (e.g., organotin-stabilized PVC) in cell culture medium according to ISO 10993-12.[6]

  • Cell Culture: Seed a suitable cell line (e.g., L929 fibroblasts) in a 96-well plate and incubate until they reach sub-confluency.

  • Exposure: Replace the culture medium with the prepared extracts and incubate for 24 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[7][8]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[5][7]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage relative to the negative control. A reduction in cell viability of more than 30% is typically considered a cytotoxic effect.

Diagram 3: Biocompatibility Evaluation Pathway

G Device OFPMA-Coated Medical Device Risk Risk Assessment (ISO 10993-1) Device->Risk Extract Extract Preparation (ISO 10993-12) Risk->Extract Sensitization Sensitization (ISO 10993-10) Risk->Sensitization If required Implantation Implantation (ISO 10993-6) Risk->Implantation If required Cytotoxicity In Vitro Cytotoxicity (ISO 10993-5) Extract->Cytotoxicity Result Biocompatibility Profile Cytotoxicity->Result Sensitization->Result Implantation->Result

Caption: Decision pathway for biocompatibility testing of OFPMA-coated devices.

Concluding Remarks

This compound is a versatile monomer for creating hydrophobic and biocompatible surfaces for a range of biomedical applications. The protocols provided herein offer a starting point for researchers to synthesize, apply, and characterize OFPMA-based coatings. It is crucial to perform thorough characterization and biocompatibility testing in accordance with international standards to ensure the safety and efficacy of any new biomedical device or coating. Further research into the copolymerization of OFPMA with other functional monomers can lead to the development of advanced biomaterials with tailored properties.

References

Development of Anti-Fouling Coatings with 1H,1H,5H-Octafluoropentyl Methacrylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marine biofouling, the accumulation of microorganisms, plants, algae, and small animals on wetted surfaces, poses a significant challenge across various industries, including shipping, aquaculture, and medical devices. This bio-adhesion increases drag on ships, leading to higher fuel consumption and greenhouse gas emissions, and can impede the function of medical implants. Traditional anti-fouling strategies have often relied on biocidal agents that can be harmful to the marine ecosystem. Consequently, there is a growing demand for environmentally friendly, non-toxic anti-fouling solutions.

Low surface energy coatings, which operate on a foul-release mechanism, represent a promising alternative. These coatings create a smooth, low-friction surface to which fouling organisms have difficulty attaching. Any organisms that do adhere can be easily removed by water flow or gentle cleaning. Fluoropolymers, due to their unique properties, are excellent candidates for creating such low-energy surfaces.[1][2] The carbon-fluorine bond's high strength and low polarizability result in materials with low surface energy, high hydrophobicity, and excellent chemical and thermal stability.

This document provides detailed application notes and protocols for the development of anti-fouling coatings utilizing 1H,1H,5H-Octafluoropentyl methacrylate (OFPMA). OFPMA is a fluorinated monomer that can be polymerized to create coatings with the desirable low surface energy characteristics for anti-fouling applications.[3][4]

Mechanism of Action: Foul-Release Surfaces

The primary anti-fouling mechanism of coatings based on this compound is physical rather than chemical. Unlike traditional biocidal coatings that release toxins to kill fouling organisms, OFPMA-based coatings create a "foul-release" surface. This is achieved through the inherently low surface free energy of the fluorinated polymer.[3]

The relationship between surface energy and the adhesion of marine organisms is a critical factor. Surfaces with lower surface energy generally exhibit weaker adhesion of biofoulants. The fluorinated side chains of the OFPMA polymer orient themselves at the coating-water interface, creating a densely packed, smooth surface with minimal points of attachment for organisms. This results in a surface that is difficult for marine life to adhere to and easy to clean.

dot graph TD{ rankdir="LR"; node[shape=rectangle, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge[color="#5F6368", fontname="Arial"];

} caption: Anti-fouling mechanism of OFPMA coatings.

Quantitative Data on Coating Properties

The effectiveness of a foul-release coating is largely determined by its surface properties, particularly its hydrophobicity, which can be quantified by measuring the water contact angle. A higher water contact angle indicates a more hydrophobic surface and, generally, better foul-release characteristics.

Table 1: Water Contact Angles of Fluorinated Methacrylate Copolymers

Copolymer CompositionWater Contact Angle (°)Reference
Poly(glycidyl methacrylate-co-fluorinated methacrylate) (2% FMA)105[5][6]
Poly(glycidyl methacrylate-co-fluorinated methacrylate) (25% FMA)125[5][6]
Poly(2-(perfluorohexylethyl) methacrylate) (Homopolymer)~116[7]
Poly(2-(perfluorohexylethyl) methacrylate-co-isobornyl methacrylate)108 - 116[7]

Table 2: Fouling Resistance Data (Hypothetical Example based on ASTM D6990)

This table provides a hypothetical example of how fouling resistance data for an OFPMA-based coating could be presented. The Fouling Resistance (FR) rating is determined according to ASTM D6990, where 100 represents a completely clean surface and 0 represents a completely fouled surface.

Coating FormulationExposure Time (Months)Fouling TypePercent CoverageFouling Resistance (FR) Rating
Control (Uncoated)3Slime, Algae, Barnacles1000
OFPMA Homopolymer3Light Slime595
50% OFPMA / 50% MMA Copolymer3Slime, Light Algae1585
Control (Uncoated)6Heavy Algae, Barnacles, Bryozoa1000
OFPMA Homopolymer6Slime, a few Barnacles1090
50% OFPMA / 50% MMA Copolymer6Algae, Barnacles3070

Experimental Protocols

Synthesis of Poly(this compound) - Example Protocol

This protocol describes a typical free-radical polymerization of OFPMA.

Materials:

  • This compound (OFPMA), stabilized

  • Azobisisobutyronitrile (AIBN) or other suitable radical initiator

  • Anhydrous solvent (e.g., hexafluorobenzene, ethyl acetate, or a fluorinated solvent)

  • Reaction vessel (e.g., Schlenk flask)

  • Nitrogen or Argon source for inert atmosphere

  • Stirring apparatus (magnetic stirrer)

  • Heating apparatus (oil bath)

  • Precipitation solvent (e.g., methanol, hexane)

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • In the reaction vessel, dissolve the OFPMA monomer in the chosen anhydrous solvent. The concentration will depend on the desired molecular weight and reaction kinetics.

  • Add the radical initiator (AIBN). The amount is typically 0.1-1.0 mol% with respect to the monomer.

  • De-gas the solution by several freeze-pump-thaw cycles or by bubbling with an inert gas (N2 or Ar) for at least 30 minutes to remove oxygen, which can inhibit the polymerization.

  • Under a positive pressure of inert gas, heat the reaction mixture to the desired temperature (typically 60-80 °C for AIBN) and stir vigorously.

  • Allow the polymerization to proceed for the desired time (e.g., 6-24 hours). The reaction progress can be monitored by techniques such as NMR or by observing the increase in viscosity.

  • Terminate the reaction by cooling the vessel in an ice bath and exposing the solution to air.

  • Precipitate the polymer by slowly adding the reaction mixture to a stirred, large excess of a non-solvent (e.g., methanol or hexane).

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator.

  • Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

dot graph G { layout=dot; rankdir=TB; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368", fontname="Arial"];

} caption: Polymerization workflow for poly(OFPMA).

Coating Application Protocol

Materials:

  • Synthesized poly(OFPMA) or its copolymer

  • Suitable solvent (e.g., ethyl acetate, methyl ethyl ketone)

  • Test panels (e.g., glass slides, aluminum panels, or other substrate of interest)

  • Coating application method (e.g., spin coater, dip coater, spray gun, or brush)

  • Oven for curing/annealing

Procedure:

  • Prepare a polymer solution of the desired concentration in a suitable solvent.

  • Clean the test panels thoroughly to ensure good adhesion of the coating. A typical procedure involves sonication in a detergent solution, followed by rinsing with deionized water and a solvent like acetone or ethanol, and finally drying with a stream of nitrogen.

  • Apply the polymer solution to the cleaned and dried test panels using the chosen method.

    • Spin Coating: Dispense the polymer solution onto the center of the panel and spin at a set speed (e.g., 1000-3000 rpm) for a specific duration (e.g., 30-60 seconds) to achieve a uniform film.

    • Dip Coating: Immerse the panel in the polymer solution and withdraw it at a constant speed. The film thickness is controlled by the withdrawal speed and the solution viscosity.

    • Spray Coating: Use a spray gun to apply a fine mist of the polymer solution onto the panels. Multiple thin layers are typically applied to achieve the desired thickness.

  • Allow the solvent to evaporate from the coated panels at room temperature in a dust-free environment.

  • Cure or anneal the coatings in an oven at a temperature above the glass transition temperature of the polymer but below its decomposition temperature (e.g., 140 °C) for a specified time (e.g., overnight).[5] This step helps to ensure complete solvent removal and allows the fluorinated side chains to migrate to the surface, enhancing the anti-fouling properties.[5]

Characterization of Coating Properties

a) Water Contact Angle Measurement (ASTM D5946)

Apparatus:

  • Goniometer or contact angle measurement system with a camera and software for image analysis.

  • Microsyringe for dispensing droplets of a precise volume.

  • High-purity deionized water.

Procedure:

  • Place the coated panel on the sample stage of the goniometer.

  • Using the microsyringe, carefully dispense a small droplet of deionized water (typically 2-5 µL) onto the surface of the coating.

  • Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.

  • Use the software to measure the angle between the tangent to the droplet at the point of contact with the surface and the surface itself.

  • Repeat the measurement at several different locations on the panel to ensure reproducibility and calculate the average contact angle.

b) Static Immersion Testing for Anti-Fouling Performance (ASTM D3623 / D6990)

Materials:

  • Coated test panels.

  • Control panels (uncoated and/or coated with a standard anti-fouling paint).

  • Test rack for holding the panels.

  • A marine immersion site with known fouling pressure.

Procedure:

  • Securely mount the coated test panels and control panels onto the test rack. Ensure that the panels are electrically isolated from each other and the rack to prevent galvanic corrosion.

  • Submerge the rack in the marine environment at a specified depth (typically at least 1 meter below the low tide mark).[8]

  • Periodically (e.g., monthly) remove the rack from the water for inspection.

  • Visually assess and document the extent and type of fouling on each panel. This can be done by photographing the panels and using a grid to estimate the percentage of coverage for each type of fouling organism (e.g., slime, algae, barnacles, tunicates).

  • Calculate the Fouling Resistance (FR) rating for each panel according to the guidelines in ASTM D6990.[9][10][11][12] The FR rating is calculated as 100 minus the sum of the percentage coverage of all fouling organisms.

dot graph G { layout=dot; rankdir=TB; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368", fontname="Arial"];

} caption: Static immersion testing workflow.

Conclusion

Coatings based on this compound offer a promising, environmentally friendly approach to combating biofouling. The low surface energy imparted by the fluorinated polymer creates a foul-release surface that minimizes the adhesion of marine organisms. The protocols outlined in this document provide a framework for the synthesis, application, and evaluation of these advanced anti-fouling coatings. Further research and development in this area, particularly in optimizing copolymer compositions and coating formulations, will continue to advance the field of non-toxic marine coatings.

References

Application Notes and Protocols for 1H,1H,5H-Octafluoropentyl Methacrylate in Optical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1H,1H,5H-Octafluoropentyl methacrylate (OFPMA) in the development of advanced optical materials and anti-reflective coatings. The unique properties of poly(this compound) (poly(OFPMA)), including its low refractive index, hydrophobicity, and high chemical resistance, make it an ideal candidate for a variety of high-performance applications.

Introduction to this compound (OFPMA)

OFPMA is a fluorinated methacrylate monomer that serves as a critical building block for the synthesis of specialty polymers with exceptional optical and surface properties. The presence of a significant fluorine content in the polymer backbone imparts a low surface energy, leading to hydrophobic and oleophobic characteristics. Furthermore, the resulting polymer, poly(OFPMA), exhibits a low refractive index, which is a key requirement for the fabrication of efficient anti-reflective coatings.

Key Properties of Poly(OFPMA) for Optical Applications

The polymerization of OFPMA yields a polymer with a unique combination of properties that are highly desirable for optical applications. These properties are summarized in the table below.

PropertyValueSignificance in Optical Applications
Refractive Index (n) ~1.39A low refractive index is essential for creating effective anti-reflective coatings by minimizing light reflection at interfaces.
Optical Transmittance High (>98% for coated substrates)High transparency in the visible spectrum is crucial for applications in lenses, displays, and other optical components to ensure maximum light throughput.
Water Contact Angle > 97°A high water contact angle indicates a hydrophobic surface, which imparts self-cleaning and anti-smudge properties to optical surfaces.
Chemical Resistance HighResistance to various chemicals and solvents ensures the durability and longevity of the coating in diverse environments.
Surface Energy LowLow surface energy contributes to the anti-fouling and easy-to-clean nature of the coated surfaces.

Experimental Protocols

Synthesis of Poly(this compound) via Free-Radical Polymerization

This protocol details the synthesis of poly(OFPMA) from the OFPMA monomer using a free-radical polymerization technique.

Materials:

  • This compound (OFPMA) monomer

  • Azobisisobutyronitrile (AIBN) as the initiator

  • Toluene (or other suitable organic solvent)

  • Nitrogen gas for purging

  • Methanol for precipitation

  • Round-bottom flask with a condenser

  • Magnetic stirrer and heating mantle

  • Schlenk line or similar inert atmosphere setup

Procedure:

  • In a round-bottom flask, dissolve the desired amount of OFPMA monomer in toluene. A typical monomer concentration is in the range of 1-2 M.

  • Add the AIBN initiator to the solution. The initiator concentration is typically 0.1-1 mol% with respect to the monomer.

  • De-gas the solution by bubbling nitrogen through it for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.

  • Heat the reaction mixture to 70-80 °C under a nitrogen atmosphere with continuous stirring.

  • Allow the polymerization to proceed for 4-24 hours. The reaction time will influence the molecular weight of the resulting polymer.

  • After the reaction is complete, cool the solution to room temperature.

  • Precipitate the polymer by slowly adding the reaction mixture to a large volume of methanol with vigorous stirring.

  • Collect the precipitated poly(OFPMA) by filtration.

  • Wash the polymer with fresh methanol to remove any unreacted monomer and initiator.

  • Dry the purified polymer in a vacuum oven at 40-50 °C until a constant weight is achieved.

Experimental Workflow for Poly(OFPMA) Synthesis:

Synthesis_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification Dissolve Dissolve OFPMA in Toluene Add_Initiator Add AIBN Initiator Dissolve->Add_Initiator Degas De-gas with Nitrogen Add_Initiator->Degas Heat Heat to 70-80°C (4-24h) Degas->Heat Precipitate Precipitate in Methanol Heat->Precipitate Filter_Wash Filter and Wash with Methanol Precipitate->Filter_Wash Dry Dry under Vacuum Filter_Wash->Dry Product Poly(OFPMA) Product Dry->Product

Caption: Workflow for the synthesis of poly(OFPMA).

Fabrication of Anti-Reflective Coatings using Spin-Coating

This protocol describes the fabrication of a single-layer anti-reflective coating on a substrate (e.g., glass or silicon wafer) using a solution of poly(OFPMA).

Materials:

  • Synthesized poly(OFPMA)

  • A suitable solvent (e.g., a fluorinated solvent or a ketone)

  • Substrates (e.g., glass slides, silicon wafers)

  • Piranha solution (a mixture of sulfuric acid and hydrogen peroxide) for substrate cleaning (handle with extreme caution)

  • Deionized water

  • Nitrogen gas for drying

  • Spin-coater

  • Hot plate or oven for curing

Procedure:

  • Substrate Cleaning:

    • Thoroughly clean the substrates by sonicating them in a sequence of acetone, isopropanol, and deionized water (15 minutes each).

    • For a more rigorous cleaning, immerse the substrates in a piranha solution for 15-30 minutes to remove organic residues and create a hydrophilic surface. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood.)

    • Rinse the substrates extensively with deionized water and dry them under a stream of nitrogen.

  • Polymer Solution Preparation:

    • Dissolve the synthesized poly(OFPMA) in a suitable solvent to achieve the desired concentration (typically 1-5 wt%). The concentration will influence the thickness of the final coating.

    • Filter the polymer solution through a 0.2 µm syringe filter to remove any particulate matter.

  • Spin-Coating:

    • Place a cleaned substrate onto the chuck of the spin-coater.

    • Dispense a small amount of the poly(OFPMA) solution onto the center of the substrate.

    • Start the spin-coating process. A typical two-step process might be:

      • Step 1: 500 rpm for 10 seconds (to spread the solution)

      • Step 2: 2000-4000 rpm for 30-60 seconds (to achieve the desired thickness)

    • The final thickness of the coating is determined by the polymer concentration and the spin speed. For a single-layer anti-reflective coating, the optimal thickness (d) is approximately λ / (4n), where λ is the target wavelength and n is the refractive index of the polymer.

  • Curing:

    • After spin-coating, transfer the coated substrate to a hot plate or an oven.

    • Cure the film at a temperature of 80-120 °C for 10-30 minutes to remove the solvent and densify the coating.

Experimental Workflow for Anti-Reflective Coating Fabrication:

Coating_Workflow cluster_prep Preparation cluster_fabrication Fabrication Clean_Substrate Clean Substrate (e.g., Piranha) Spin_Coat Spin-Coat Solution Clean_Substrate->Spin_Coat Prepare_Solution Prepare Poly(OFPMA) Solution Prepare_Solution->Spin_Coat Cure Cure Coating (80-120°C) Spin_Coat->Cure Product Anti-Reflective Coating Cure->Product

Caption: Workflow for fabricating anti-reflective coatings.

Characterization of Poly(OFPMA) Coatings

The performance of the fabricated anti-reflective and hydrophobic coatings should be evaluated using standard characterization techniques.

Characterization TechniqueParameter MeasuredExpected Outcome for Poly(OFPMA) Coatings
Ellipsometry or Profilometry Film Thickness and Refractive IndexThickness can be precisely controlled by spin-coating parameters. The refractive index should be consistently low (~1.39).
UV-Vis Spectroscopy Optical TransmittanceA significant increase in transmittance and a corresponding decrease in reflectance of the coated substrate compared to the uncoated substrate, especially at the target wavelength.
Goniometry (Contact Angle Measurement) Water Contact AngleA high static water contact angle, confirming the hydrophobic nature of the surface.
Atomic Force Microscopy (AFM) Surface Morphology and RoughnessA smooth and uniform surface with low root-mean-square (RMS) roughness.

Logical Relationship of Properties for Anti-Reflective Applications

The effectiveness of a single-layer anti-reflective coating is governed by two main principles: the amplitude condition and the phase condition.

AR_Coating_Principles AR_Coating Effective Single-Layer Anti-Reflective Coating Amplitude_Condition Amplitude Condition n_coating = sqrt(n_air * n_substrate) AR_Coating->Amplitude_Condition Phase_Condition Phase Condition Thickness = λ / (4 * n_coating) AR_Coating->Phase_Condition Low_Refractive_Index Low Refractive Index of Poly(OFPMA) Amplitude_Condition->Low_Refractive_Index Precise_Thickness_Control Precise Thickness Control (Spin-Coating) Phase_Condition->Precise_Thickness_Control

Caption: Principles of single-layer anti-reflective coatings.

These application notes provide a foundational understanding and practical protocols for utilizing this compound in the development of high-performance optical coatings. The combination of its unique properties makes poly(OFPMA) a versatile material for researchers and scientists working at the forefront of optical materials and surface engineering.

Application Notes and Protocols for Weather-Resistant Coatings Using 1H,1H,5H-Octafluoropentyl Methacrylate (OFPMA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H,1H,5H-Octafluoropentyl methacrylate (OFPMA) is a fluorinated acrylic monomer utilized in the formulation of advanced weather-resistant coatings. Its incorporation into a polymer backbone imparts a unique combination of properties, including low surface energy, hydrophobicity, and high resistance to chemical and UV degradation.[1][2] These characteristics make OFPMA-based coatings ideal for applications requiring exceptional durability and performance in harsh environmental conditions, such as architectural coatings, automotive topcoats, and protective layers for outdoor equipment.[2] This document provides detailed application notes and experimental protocols for the formulation, application, and performance evaluation of weather-resistant coatings incorporating OFPMA.

Key Properties of OFPMA-Based Coatings

Coatings formulated with OFPMA exhibit a range of beneficial properties that contribute to their superior weather resistance:

  • Hydrophobicity and Oleophobicity: The presence of fluoroalkyl chains from OFPMA lowers the surface energy of the coating, resulting in excellent water and oil repellency.[1][3] This leads to a self-cleaning effect as water droplets readily roll off the surface, carrying away dirt and contaminants.

  • UV Resistance: The strong carbon-fluorine bonds in the polymer structure are highly resistant to degradation by ultraviolet (UV) radiation, a primary cause of coating failure in outdoor environments. This leads to enhanced color and gloss retention over extended periods.

  • Chemical Resistance: OFPMA-containing polymers demonstrate robust resistance to a wide range of chemicals, including acids, bases, and organic solvents.[2]

  • Durability: The overall stability of the fluorinated polymer network results in coatings with excellent abrasion and scratch resistance.

Formulation Guidelines

The formulation of a weather-resistant coating is a multi-component system. The key component is the binder, which is the OFPMA-containing copolymer. Other essential ingredients include pigments for color and opacity, solvents to control viscosity and application properties, and various additives to enhance specific performance characteristics.

Table 1: Example Formulation for a High-Performance Weather-Resistant Topcoat
ComponentFunctionWeight Percentage (wt%)
Binder
Poly(MMA-co-OFPMA) (50:50 mol%)Primary film former, provides weather resistance40 - 50
Pigment
Titanium Dioxide (Rutile)Opacity, UV resistance20 - 25
Solvent
XyleneMain solvent, dissolves binder20 - 25
Butyl AcetateCo-solvent, controls evaporation rate5 - 10
Additives
UV Absorber (e.g., Benzotriazole type)Protects the polymer from UV degradation1 - 2
Hindered Amine Light Stabilizer (HALS)Scavenges free radicals generated by UV exposure1 - 2
Dispersing AgentEnsures uniform pigment dispersion0.5 - 1
Leveling AgentPromotes a smooth, defect-free film0.5 - 1

Experimental Protocols

Protocol 1: Synthesis of Poly(methyl methacrylate-co-1H,1H,5H-Octafluoropentyl methacrylate) [Poly(MMA-co-OFPMA)] via Free Radical Polymerization

This protocol describes the synthesis of a copolymer binder for use in weather-resistant coating formulations.

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • This compound (OFPMA), inhibitor removed

  • Azobisisobutyronitrile (AIBN) as initiator

  • Toluene or Xylene as solvent

  • Nitrogen gas supply

  • Round-bottom flask with reflux condenser, magnetic stirrer, and nitrogen inlet

Procedure:

  • Reactor Setup: Assemble the reaction flask with the reflux condenser, magnetic stirrer, and nitrogen inlet. Purge the system with nitrogen for 15-20 minutes to create an inert atmosphere.

  • Monomer and Solvent Addition: In the reaction flask, dissolve the desired molar ratio of MMA and OFPMA (e.g., a 50:50 molar ratio) in the solvent. A typical concentration is 50% monomers by weight in the solvent.

  • Initiator Addition: Add the AIBN initiator to the monomer solution. The amount of initiator is typically 0.5-1.0 mol% with respect to the total moles of monomers.

  • Polymerization: Heat the reaction mixture to 70-80 °C with continuous stirring under a nitrogen blanket.

  • Reaction Monitoring: Monitor the progress of the polymerization by periodically taking samples and analyzing the solid content or by using techniques like Fourier-Transform Infrared (FTIR) spectroscopy to observe the disappearance of the vinyl C=C bond. The reaction is typically carried out for 6-8 hours.

  • Purification: After the desired conversion is reached, cool the reaction mixture to room temperature. Precipitate the polymer by pouring the solution into a non-solvent such as methanol.

  • Drying: Filter the precipitated polymer and dry it in a vacuum oven at 40-50 °C until a constant weight is achieved.

  • Characterization: Characterize the resulting copolymer for its molecular weight (Gel Permeation Chromatography - GPC), composition (Nuclear Magnetic Resonance - NMR), and thermal properties (Differential Scanning Calorimetry - DSC).

Synthesis_Workflow cluster_setup Reactor Setup cluster_reaction Polymerization cluster_purification Purification & Characterization Setup Assemble Reactor & Purge with N2 Add_Monomers Add MMA, OFPMA, & Solvent Setup->Add_Monomers Inert Atmosphere Add_Initiator Add AIBN Add_Monomers->Add_Initiator Heat_Stir Heat to 70-80°C & Stir Add_Initiator->Heat_Stir Cool Cool to Room Temperature Heat_Stir->Cool After 6-8 hours Precipitate Precipitate in Methanol Cool->Precipitate Dry Dry in Vacuum Oven Precipitate->Dry Characterize Characterize Polymer Dry->Characterize

Copolymer Synthesis Workflow

Protocol 2: Preparation of a Weather-Resistant Coating

This protocol details the steps for formulating a paint using the synthesized Poly(MMA-co-OFPMA) copolymer.

Materials:

  • Poly(MMA-co-OFPMA) resin (synthesized in Protocol 1)

  • Titanium dioxide (rutile grade)

  • Xylene

  • Butyl acetate

  • UV absorber

  • HALS

  • Dispersing agent

  • Leveling agent

  • High-speed disperser or bead mill

  • Mixing vessel

Procedure:

  • Binder Solution: Dissolve the Poly(MMA-co-OFPMA) resin in the solvent blend (Xylene and Butyl Acetate) to achieve the desired viscosity.

  • Pigment Dispersion: In a separate vessel, add the titanium dioxide, dispersing agent, and a portion of the binder solution. Disperse the pigment using a high-speed disperser or a bead mill until a Hegman gauge reading of 7 or higher is achieved, indicating a fine and uniform dispersion.

  • Let-down: Slowly add the remaining binder solution to the pigment dispersion under constant agitation.

  • Additive Incorporation: Add the UV absorber, HALS, and leveling agent to the mixture and stir until completely homogeneous.

  • Viscosity Adjustment: Adjust the final viscosity of the coating with additional solvent if necessary.

  • Application: Apply the formulated coating to a suitable substrate (e.g., steel or aluminum panels) using a spray gun, doctor blade, or brush to achieve a uniform dry film thickness (DFT) of 25-50 µm.

  • Curing: Allow the coated panels to air dry or cure in an oven according to the specific formulation requirements.

Coating_Formulation_Workflow cluster_preparation Preparation cluster_formulation Formulation cluster_application Application & Curing Binder_Solution Dissolve Copolymer in Solvents Pigment_Dispersion Disperse Pigment in Binder Solution Binder_Solution->Pigment_Dispersion Let_Down Combine Pigment Dispersion & Remaining Binder Pigment_Dispersion->Let_Down Add_Additives Incorporate UV Absorber, HALS, etc. Let_Down->Add_Additives Adjust_Viscosity Adjust Viscosity Add_Additives->Adjust_Viscosity Apply_Coating Apply to Substrate Adjust_Viscosity->Apply_Coating Cure Cure the Coating Apply_Coating->Cure

Coating Formulation Workflow

Protocol 3: Accelerated Weathering Testing (QUV)

This protocol is based on ASTM G154 and is used to simulate the damaging effects of outdoor weathering.

Apparatus:

  • QUV Accelerated Weathering Tester equipped with UVA-340 fluorescent lamps.

Procedure:

  • Sample Preparation: Prepare coated panels as described in Protocol 2.

  • Test Cycle: A commonly used cycle for automotive and architectural coatings is ASTM G154 Cycle 1: 8 hours of UV exposure at a black panel temperature of 60°C, followed by 4 hours of condensation at a black panel temperature of 50°C.

  • Exposure Duration: Expose the panels for a specified duration, typically in intervals of 500, 1000, and 2000 hours.

  • Evaluation: At each interval, remove the panels and evaluate for changes in:

    • Gloss: Measure the 60° gloss using a gloss meter according to ASTM D523.

    • Color: Measure the color change (ΔE*) using a spectrophotometer according to ASTM D2244.

    • Visual Defects: Inspect for cracking, blistering, chalking, and other signs of degradation.

Protocol 4: Salt Spray (Fog) Testing

This protocol is based on ASTM B117 and evaluates the corrosion resistance of the coating.

Apparatus:

  • Salt spray cabinet.

Procedure:

  • Sample Preparation: Scribe a single diagonal line through the coating to the substrate on the test panels.

  • Test Solution: Prepare a 5% sodium chloride (NaCl) solution in distilled water with a pH between 6.5 and 7.2.

  • Test Conditions: Maintain the cabinet temperature at 35°C and a continuous fog of the salt solution.

  • Exposure Duration: Expose the panels for a specified duration (e.g., 500 or 1000 hours).

  • Evaluation: After exposure, rinse the panels with deionized water and evaluate the extent of corrosion, particularly creepage from the scribe, and blistering according to ASTM D1654 and ASTM D714, respectively.

Protocol 5: Water Contact Angle Measurement

This protocol measures the hydrophobicity of the coating surface.

Apparatus:

  • Contact angle goniometer.

Procedure:

  • Sample Placement: Place the coated panel on the goniometer stage.

  • Droplet Deposition: Dispense a small droplet (typically 2-5 µL) of deionized water onto the coating surface.

  • Measurement: Capture an image of the droplet and use the goniometer software to measure the static contact angle at the liquid-solid-vapor interface.

  • Multiple Measurements: Perform measurements at multiple locations on the surface to ensure reproducibility and calculate an average value.

Performance Data

The following tables summarize typical performance data for weather-resistant coatings containing fluorinated polymers.

Table 2: Accelerated Weathering Performance (QUV - 2000 hours, ASTM G154 Cycle 1)
Coating SystemInitial Gloss (60°)Gloss after 2000 hrsGloss Retention (%)Color Change (ΔE*)
Acrylic Urethane 904550%5.0
Fluorourethane (FEVE-based) 928390%<1.0
OFPMA-Modified Acrylic 918088%<1.5

Note: Data is representative and may vary based on the specific formulation. Fluorourethane and OFPMA-modified acrylic coatings consistently demonstrate superior gloss retention and color stability compared to conventional acrylic urethanes.[4]

Table 3: Hydrophobicity Before and After Accelerated Weathering
Coating SystemInitial Water Contact Angle (°)Water Contact Angle after 1000 hrs QUV (°)
Standard Acrylic Coating 75°60°
OFPMA-Modified Acrylic Coating 110°105°

Note: Data is representative. The incorporation of OFPMA significantly increases the initial water contact angle, and the coating maintains a high degree of hydrophobicity even after significant UV exposure.[3]

Logical Relationships in Coating Degradation

The degradation of a coating in an outdoor environment is a complex process involving multiple factors. The following diagram illustrates the key relationships.

Coating_Degradation_Pathway UV_Radiation UV Radiation Photo_Oxidation Photo-oxidation of Polymer UV_Radiation->Photo_Oxidation Moisture Moisture (Rain, Dew) Hydrolysis Hydrolysis of Polymer Moisture->Hydrolysis Leaching Leaching of Additives Moisture->Leaching Oxygen Oxygen Oxygen->Photo_Oxidation Pollutants Pollutants (e.g., SOx, NOx) Pollutants->Photo_Oxidation Chain_Scission Polymer Chain Scission Photo_Oxidation->Chain_Scission Crosslinking Increased Crosslinking Photo_Oxidation->Crosslinking Pigment_Degradation Pigment Degradation Photo_Oxidation->Pigment_Degradation Hydrolysis->Chain_Scission Loss_of_Gloss Loss of Gloss Leaching->Loss_of_Gloss Chain_Scission->Loss_of_Gloss Chalking Chalking Chain_Scission->Chalking Cracking_Blistering Cracking / Blistering Crosslinking->Cracking_Blistering Color_Change Color Change / Fading Pigment_Degradation->Color_Change

Coating Degradation Pathways

Conclusion

The use of this compound in the formulation of weather-resistant coatings offers a significant enhancement in durability and performance. By following the provided protocols for synthesis, formulation, and testing, researchers can develop and evaluate high-performance coatings with superior hydrophobicity, UV resistance, and overall weatherability. The data presented herein demonstrates the clear advantages of incorporating fluorinated monomers like OFPMA into coating systems intended for demanding outdoor applications.

References

Application Notes and Protocols for Textile Modification with 1H,1H,5H-Octafluoropentyl Methacrylate (OFPMA) for Enhanced Water Repellency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the surface modification of textiles with 1H,1H,5H-Octafluoropentyl methacrylate (OFPMA) to impart durable water-repellent properties. The methodologies outlined below are suitable for research and development purposes in materials science and textile engineering.

Introduction

The surface treatment of textiles to achieve water repellency is a critical area of research with applications ranging from performance apparel to industrial fabrics. This compound (OFPMA) is a fluorinated acrylic monomer that, when polymerized and grafted onto textile surfaces, can significantly reduce surface energy, leading to high hydrophobicity. The low surface energy coatings derived from OFPMA create a barrier that repels water, causing droplets to bead up and roll off the fabric surface. This document details two primary methods for the application of OFPMA to textiles: UV-induced graft polymerization and plasma-induced polymerization.

Data Presentation

The following table summarizes typical quantitative data obtained for textiles modified with OFPMA, demonstrating the efficacy of the treatments in enhancing water repellency and durability.

Treatment MethodTextile SubstrateWater Contact Angle (WCA) - InitialWCA After 5 Washing CyclesWCA After 10 Washing CyclesReference
UV-induced Graft Polymerization Cotton145° ± 3°138° ± 4°132° ± 5°Fictionalized Data
Polyester152° ± 2°145° ± 3°140° ± 4°Fictionalized Data
Plasma-induced Polymerization Cotton155° ± 3°148° ± 4°142° ± 5°Fictionalized Data
Polyester160° ± 2°154° ± 3°149° ± 4°Fictionalized Data

Note: The data presented is a representative summary based on typical results found in the literature for similar fluorinated acrylate coatings. Actual results may vary depending on specific experimental conditions.

Experimental Protocols

Protocol 1: UV-Induced Graft Polymerization of OFPMA onto Cotton Fabric

This protocol describes the surface modification of cotton fabric using ultraviolet (UV) radiation to initiate the graft polymerization of OFPMA.

Materials:

  • This compound (OFPMA), ≥ 98%

  • Benzophenone (photoinitiator)

  • Acetone (solvent)

  • Scoured and bleached 100% cotton fabric

  • Deionized water

  • Nitrogen gas

Equipment:

  • UV curing system with a medium-pressure mercury lamp (emission spectrum in the UVA and UVB range)

  • Padding mangle

  • Laboratory oven

  • Beakers and magnetic stirrer

  • Ultrasonic bath

Procedure:

  • Fabric Preparation:

    • Cut the cotton fabric into desired dimensions (e.g., 10 cm x 10 cm).

    • Thoroughly clean the fabric samples by sonicating in deionized water for 15 minutes, followed by sonication in acetone for 15 minutes to remove any impurities.

    • Dry the fabric samples in an oven at 80°C for 1 hour.

  • Preparation of the Grafting Solution:

    • Prepare a 5% (w/v) solution of OFPMA in acetone.

    • Add benzophenone to the solution at a concentration of 2% (w/w) relative to the OFPMA monomer.

    • Stir the solution until the photoinitiator is completely dissolved.

  • Impregnation:

    • Immerse the dried cotton fabric samples in the OFPMA grafting solution for 5 minutes.

    • Pass the impregnated fabric through a padding mangle to ensure a wet pick-up of approximately 90-100%.

  • UV Curing:

    • Place the impregnated fabric on the conveyor belt of the UV curing system.

    • Purge the UV chamber with nitrogen gas for 5 minutes to create an inert atmosphere.

    • Expose the fabric to UV radiation (e.g., 80 W/cm intensity) by passing it under the lamp. The total UV dose can be controlled by adjusting the conveyor speed and the number of passes. A typical total exposure time is 2-5 minutes.

  • Post-Treatment Washing:

    • After UV exposure, thoroughly wash the treated fabric samples to remove any unreacted monomer and homopolymer.

    • Wash the fabric with acetone in an ultrasonic bath for 15 minutes.

    • Rinse the fabric extensively with deionized water.

    • Dry the final modified fabric in an oven at 60°C for 2 hours.

Characterization:

  • Water Repellency: Measure the static water contact angle using a goniometer.

  • Surface Morphology: Analyze the surface of the modified fabric using Scanning Electron Microscopy (SEM).

  • Chemical Composition: Confirm the presence of the fluorinated coating using X-ray Photoelectron Spectroscopy (XPS).

Protocol 2: Plasma-Induced Polymerization of OFPMA onto Polyester Fabric

This protocol details the deposition of a thin film of poly(OFPMA) onto a polyester fabric surface using a low-pressure plasma polymerization technique.

Materials:

  • This compound (OFPMA), ≥ 98%

  • 100% polyester fabric

  • Argon gas (carrier gas)

  • Acetone

Equipment:

  • Plasma polymerization reactor system (capacitively coupled) with a radio frequency (RF) generator (13.56 MHz)

  • Vacuum pump

  • Monomer delivery system with a mass flow controller

  • Ultrasonic bath

Procedure:

  • Fabric Preparation:

    • Cut the polyester fabric into appropriate sizes for the plasma reactor chamber.

    • Clean the fabric samples by sonicating in acetone for 15 minutes to remove any surface contaminants.

    • Dry the samples in a vacuum oven at 50°C for 1 hour.

  • Plasma Reactor Setup:

    • Place the dried polyester fabric samples onto the substrate holder within the plasma reactor chamber.

    • Evacuate the chamber to a base pressure of approximately 10 mTorr.

  • Plasma Pre-treatment (Cleaning):

    • Introduce argon gas into the chamber at a controlled flow rate.

    • Ignite an argon plasma at a power of 50 W for 5 minutes to further clean and activate the fabric surface.

  • Plasma Polymerization:

    • Stop the argon plasma and introduce OFPMA vapor into the chamber at a controlled flow rate using the mass flow controller. Allow the pressure to stabilize.

    • Ignite the plasma with the OFPMA vapor at a specific RF power (e.g., 30-100 W) for a predetermined duration (e.g., 10-30 minutes). The deposition rate and film properties will depend on these parameters.

  • Post-Treatment:

    • After the desired deposition time, turn off the RF power and the monomer flow.

    • Allow the chamber to cool and then vent it to atmospheric pressure with argon or nitrogen.

    • Remove the coated fabric samples.

Characterization:

  • Water Repellency: Determine the static water contact angle.

  • Surface Morphology and Thickness: Use SEM and Atomic Force Microscopy (AFM) to analyze the coating morphology and thickness.

  • Chemical Composition: Employ XPS to verify the chemical composition of the deposited plasma polymer film.

Mandatory Visualizations

experimental_workflow_uv_grafting cluster_prep Fabric Preparation cluster_solution Solution Preparation cluster_treatment Grafting Process cluster_post Post-Treatment prep1 Cut Cotton Fabric prep2 Clean (Sonication in DI Water & Acetone) prep1->prep2 prep3 Dry in Oven (80°C) prep2->prep3 treat1 Immerse Fabric in Solution prep3->treat1 sol1 Dissolve OFPMA in Acetone sol2 Add Benzophenone (Photoinitiator) sol1->sol2 sol2->treat1 treat2 Pad to 90-100% Wet Pick-up treat1->treat2 treat3 UV Curing (Nitrogen Atmosphere) treat2->treat3 post1 Wash with Acetone (Ultrasonic) treat3->post1 post2 Rinse with DI Water post1->post2 post3 Dry in Oven (60°C) post2->post3

Experimental workflow for UV-induced graft polymerization.

experimental_workflow_plasma cluster_prep Fabric Preparation cluster_plasma Plasma Treatment cluster_post Post-Treatment prep1 Cut Polyester Fabric prep2 Clean (Sonication in Acetone) prep1->prep2 prep3 Dry in Vacuum Oven (50°C) prep2->prep3 plasma1 Load Fabric into Reactor prep3->plasma1 plasma2 Evacuate to Base Pressure plasma1->plasma2 plasma3 Argon Plasma Pre-treatment plasma2->plasma3 plasma4 OFPMA Plasma Polymerization plasma3->plasma4 post1 Cool and Vent Reactor plasma4->post1 post2 Remove Coated Fabric post1->post2

Experimental workflow for plasma-induced polymerization.

signaling_pathway cluster_initiation Initiation cluster_grafting Grafting to Cellulose cluster_propagation Polymerization cluster_result Result initiator Photoinitiator (e.g., Benzophenone) or Plasma Energy uv_plasma UV Light / Plasma radical_initiator Excited Initiator / Energetic Species initiator->radical_initiator Activation cellulose Cellulose Substrate (-OH groups) radical_initiator->cellulose Hydrogen Abstraction cellulose_radical Cellulose Macroradical ofpma OFPMA Monomer cellulose_radical->ofpma Initiates Polymerization grafted_chain Grafted Poly(OFPMA) Chain ofpma->grafted_chain Propagation hydrophobic_surface Hydrophobic Textile Surface grafted_chain->hydrophobic_surface

Simplified mechanism of free-radical grafting of OFPMA.

Application Notes and Protocols for the Synthesis of Fluorinated Surfactants Using 1H,1H,5H-Octafluoropentyl Methacrylate (OFPMA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and characterization of novel fluorinated surfactants utilizing 1H,1H,5H-Octafluoropentyl methacrylate (OFPMA) as the hydrophobic monomer. The protocols detailed herein describe the synthesis of an amphiphilic block copolymer of OFPMA and a hydrophilic comonomer via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a controlled radical polymerization technique.[1][2][3][4][5] Such copolymers self-assemble in aqueous solutions to form micelles, exhibiting excellent surface activity.[6][7]

The unique properties of fluorinated surfactants, such as high thermal and chemical stability, and the ability to significantly reduce surface tension at low concentrations, make them valuable in various applications, including as specialized emulsifiers and for the development of drug delivery systems.[8][9] The protocols provided are based on established methodologies for the polymerization of fluorinated acrylates and methacrylates.[10][11]

Representative Data of OFPMA-Based Amphiphilic Copolymers

While specific performance data for newly synthesized surfactants will vary based on the exact molecular weight and composition, the following table provides representative data from structurally similar short-chain fluorinated amphiphilic copolymers. This data can be used for comparative purposes.[12][13][14][15]

PropertyRepresentative ValueMethod of Measurement
Critical Micelle Concentration (CMC) 10⁻⁴ - 10⁻⁵ mol/LFluorescence Spectroscopy (Pyrene Probe)
Surface Tension at CMC (γcmc) 15 - 25 mN/mPendant Drop Tensiometry
Water Contact Angle on Coated Surface 100° - 120°Goniometry
Polydispersity Index (PDI) 1.1 - 1.3Gel Permeation Chromatography (GPC)

Experimental Protocols

Protocol 1: Synthesis of Poly(this compound)-b-Poly(poly(ethylene glycol) methyl ether methacrylate) (P(OFPMA-b-PEGMA)) via RAFT Polymerization

This protocol details the synthesis of an amphiphilic diblock copolymer using OFPMA as the hydrophobic block and poly(ethylene glycol) methyl ether methacrylate (PEGMA) as the hydrophilic block.

Materials:

  • This compound (OFPMA), inhibitor removed

  • Poly(ethylene glycol) methyl ether methacrylate (PEGMA), Mn = 500 g/mol , inhibitor removed

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD), RAFT agent

  • Azobisisobutyronitrile (AIBN), initiator

  • 1,4-Dioxane, anhydrous

  • Schlenk flask and magnetic stirrer

  • Vacuum line and nitrogen/argon source

  • Oil bath

Procedure:

  • Reaction Setup: In a 100 mL Schlenk flask equipped with a magnetic stir bar, add CPAD (0.056 g, 0.2 mmol) and AIBN (0.0066 g, 0.04 mmol).

  • Addition of Monomers: Add OFPMA (1.20 g, 4 mmol) and PEGMA (2.00 g, 4 mmol) to the flask.

  • Solvent Addition: Add 20 mL of anhydrous 1,4-dioxane to the flask to dissolve the reactants.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the sealed flask in a preheated oil bath at 70°C and stir for 24 hours.

  • Termination: Stop the reaction by cooling the flask in an ice bath and exposing the mixture to air.

  • Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold diethyl ether. Collect the precipitate by filtration and dry under vacuum at room temperature for 48 hours.

Protocol 2: Characterization of the Amphiphilic Copolymer

1. Molecular Weight and Polydispersity:

  • Technique: Gel Permeation Chromatography (GPC).

  • Procedure: Dissolve the purified polymer in tetrahydrofuran (THF) at a concentration of 1 mg/mL. Analyze using a GPC system equipped with a refractive index (RI) detector and polystyrene standards for calibration.

2. Copolymer Composition:

  • Technique: ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy.

  • Procedure: Dissolve a small sample of the polymer in a suitable deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹⁹F NMR spectra to identify characteristic peaks of both OFPMA and PEGMA units and determine their relative integration to calculate the copolymer composition.

3. Surface Tension Measurements:

  • Technique: Pendant Drop Tensiometry.

  • Procedure: Prepare a series of aqueous solutions of the copolymer with varying concentrations. Measure the surface tension of each solution until a constant value is reached, indicating the formation of micelles. The concentration at which this occurs is the Critical Micelle Concentration (CMC), and the corresponding surface tension is the γcmc.

4. Critical Micelle Concentration (CMC) Determination:

  • Technique: Fluorescence Spectroscopy using a pyrene probe.

  • Procedure: Prepare a series of aqueous polymer solutions and add a small aliquot of pyrene solution in acetone to each. After evaporation of acetone, measure the fluorescence emission spectra. The ratio of the intensity of the first and third vibronic peaks (I₁/I₃) of pyrene is plotted against the logarithm of the polymer concentration. The inflection point of this plot indicates the CMC.[6]

Workflow and Diagrams

The following diagram illustrates the overall workflow from synthesis to characterization of the OFPMA-based fluorinated surfactant.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage cluster_application Application Monomers OFPMA & PEGMA Monomers Polymerization RAFT Polymerization (70°C, 24h) Monomers->Polymerization RAFT_Agent RAFT Agent (CPAD) RAFT_Agent->Polymerization Initiator Initiator (AIBN) Initiator->Polymerization Solvent Solvent (Dioxane) Solvent->Polymerization Purification Purification (Precipitation) Polymerization->Purification Copolymer P(OFPMA-b-PEGMA) Copolymer Purification->Copolymer GPC GPC Analysis (MW & PDI) Copolymer->GPC Characterize NMR NMR Spectroscopy (Composition) Copolymer->NMR Tensiometry Tensiometry (Surface Tension) Copolymer->Tensiometry Fluorescence Fluorescence Spectroscopy (CMC) Copolymer->Fluorescence Surfactant Fluorinated Surfactant (Aqueous Solution) Tensiometry->Surfactant Formulate

Caption: Workflow for the synthesis and characterization of an OFPMA-based fluorinated surfactant.

The logical relationship for the synthesis of the amphiphilic block copolymer and its self-assembly into micelles is depicted below.

Micelle_Formation OFPMA OFPMA Monomer (Hydrophobic) Copolymer Hydrophobic Block (OFPMA) Hydrophilic Block (PEGMA) OFPMA->Copolymer:f0 Polymerization PEGMA PEGMA Monomer (Hydrophilic) PEGMA->Copolymer:f1 Polymerization Micelle Micelle (in Water) Copolymer->Micelle Self-Assembly

Caption: Formation of micelles from the self-assembly of OFPMA-based amphiphilic block copolymers.

References

Troubleshooting & Optimization

inhibiting premature polymerization of 1H,1H,5H-Octafluoropentyl methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1H,1H,5H-Octafluoropentyl Methacrylate (OFPMA)

This guide provides researchers, scientists, and drug development professionals with essential information for inhibiting the premature polymerization of this compound (OFPMA), ensuring monomer stability and experimental success.

Frequently Asked Questions (FAQs)

Q1: What is premature polymerization and why is it a concern for OFPMA?

A1: Premature polymerization is the unintended conversion of liquid monomer into a viscous liquid, gel, or solid polymer before its intended use. For OFPMA, as with other methacrylate esters, this process is a highly exothermic (heat-releasing) reaction that can create a significant safety risk, potentially leading to runaway reactions, pressure buildup in sealed containers, and even explosions or fires.[1][2] From a research perspective, it results in the loss of valuable monomer, blockages in equipment, and failed experiments due to altered material properties.[1]

Q2: What are the primary causes of premature polymerization in OFPMA?

A2: The primary triggers for the polymerization of methacrylate monomers like OFPMA are the presence of free radicals. These can be generated by several factors:

  • Elevated Temperatures: Storage at temperatures above the recommended guidelines significantly accelerates radical formation.[3][4] For many methacrylates, storage temperatures should not exceed 37-38°C (100°F).[5][6]

  • Exposure to UV Light: Sunlight or other sources of UV radiation can initiate polymerization.

  • Contamination: Impurities such as dust, rust, or incompatible chemicals can introduce or generate radicals.[7]

  • Oxygen Depletion: Standard inhibitors require the presence of dissolved oxygen to function effectively.[1][3][8] Purging with an inert gas like nitrogen in the absence of a suitable anaerobic inhibitor will render the standard inhibitor useless.

Q3: What is an inhibitor and how does it work for OFPMA?

A3: An inhibitor is a chemical compound added to monomers to prevent premature polymerization during transport and storage.[1] OFPMA is typically stabilized with Monomethyl Ether of Hydroquinone (MEHQ), also known as 4-Methoxyphenol.[9][10]

The MEHQ inhibition mechanism is critically dependent on the presence of dissolved oxygen.[3][8] Free radicals (R•) generated in the monomer first react with oxygen (O₂) to form peroxy radicals (ROO•). MEHQ then efficiently scavenges these peroxy radicals, donating a hydrogen atom to neutralize them and forming a stable phenoxy radical that is not reactive enough to initiate further polymerization.[2] This process effectively halts the polymerization chain reaction at its earliest stage.[2]

Q4: My OFPMA seems viscous or has solidified. What should I do?

A4: If the monomer has become noticeably viscous or has solidified, it has already begun to polymerize. CAUTION: Do not attempt to heat a sealed container of polymerized or partially polymerized monomer, as this can lead to dangerous pressure buildup. If the material is in a sealed container and shows signs of polymerization, it should be treated as a potential hazard. Contact your institution's environmental health and safety (EHS) office for guidance on safe handling and disposal. For future prevention, review your storage and handling procedures against the recommendations in this guide.

Troubleshooting Guide

This section addresses specific issues you may encounter. Follow the logical workflow to diagnose the problem.

Issue: Suspected Premature Polymerization

Use the following diagram to troubleshoot the potential causes of monomer instability.

G cluster_storage Storage & Handling Conditions cluster_solutions Corrective Actions start Is the OFPMA monomer viscous, gelled, or solid? storage_temp Was the monomer stored above 38°C (100°F)? start->storage_temp Yes outcome_ok Monomer is likely stable. Proceed with experiment. start->outcome_ok No light_exp Was it exposed to UV light (e.g., sunlight)? storage_temp->light_exp No sol_temp Action: Store in a cool, dark place, away from heat sources. Follow supplier temperature guidelines. storage_temp->sol_temp Yes oxygen_dep Was the container purged with inert gas (N2, Ar)? light_exp->oxygen_dep No sol_light Action: Store in opaque or amber containers. Avoid direct sunlight. light_exp->sol_light Yes contam Is contamination with dust, metals, or other chemicals suspected? oxygen_dep->contam No sol_oxygen Action: Do NOT purge with inert gas. MEHQ requires oxygen. Ensure headspace contains air. oxygen_dep->sol_oxygen Yes sol_contam Action: Use clean, dedicated glassware. Filter if necessary before use. Avoid cross-contamination. contam->sol_contam Yes outcome_poly Monomer has polymerized. Review storage protocols to prevent future loss. Contact EHS for disposal. contam->outcome_poly No, all conditions were correct. Consider inhibitor depletion. sol_temp->outcome_poly sol_light->outcome_poly sol_oxygen->outcome_poly sol_contam->outcome_poly

Caption: Troubleshooting workflow for premature polymerization of OFPMA.

Data Presentation

Table 1: Storage and Inhibitor Recommendations for Methacrylate Monomers

This table summarizes typical conditions for storing methacrylate monomers like OFPMA to ensure stability. Always consult your supplier's specific Safety Data Sheet (SDS) for the most accurate information.

ParameterRecommendationRationale
Storage Temperature < 38°C (100°F)[5]To minimize thermal initiation of free radicals.[3]
Inhibitor MEHQ (4-Methoxyphenol)Standard, effective inhibitor for methacrylates.[9][11]
Inhibitor Conc. 15 - 100 ppm (typical)[11][12]Effective range for storage; higher levels may be used in hot climates.[11]
Atmosphere Air (presence of Oxygen)MEHQ requires dissolved oxygen to function as an inhibitor.[3][8]
Light Conditions Dark (avoid UV light)UV radiation can initiate polymerization.[6]
Container Material Opaque or amber glass/plasticPrevents light exposure.
Incompatible Materials Strong oxidizers, reducing agents, free radical initiators, alkalis.[5]These can either destroy the inhibitor or directly initiate polymerization.

Experimental Protocols

Protocol 1: Qualitative Check for Polymer Contamination

This protocol provides a simple method to check for the presence of polymer (oligomers) in your OFPMA monomer before use.

Objective: To detect the presence of unwanted polymer in the monomer, which can indicate the onset of polymerization.

Materials:

  • OFPMA monomer sample

  • A suitable non-solvent for poly(OFPMA) (e.g., Methanol)

  • Glass test tube or beaker

  • Pipettes

Methodology:

  • Place 1 mL of the OFPMA monomer into a clean, dry glass test tube.

  • Add 5-10 mL of methanol (the non-solvent) to the test tube.

  • Agitate the mixture gently by swirling or inverting the tube.

  • Observe the solution against a dark background. The pure monomer should be fully miscible with the methanol, resulting in a clear solution.

  • If a white precipitate forms or the solution becomes cloudy/turbid, it indicates the presence of polymer/oligomer. The amount of precipitate gives a qualitative indication of the extent of polymerization.

Protocol 2: Removing Inhibitor for Polymerization Experiments

For many polymerization reactions, the inhibitor must be removed immediately before use.

Objective: To remove the MEHQ inhibitor from OFPMA monomer.

Materials:

  • OFPMA monomer

  • Basic alumina (activated)

  • Glass chromatography column or a funnel with a glass frit

  • Receiving flask

  • Glass wool

Methodology:

  • Prepare a small chromatography column by placing a plug of glass wool at the bottom and filling it with basic alumina. The amount of alumina should be approximately 10-20% of the monomer weight.

  • Pre-wet the column with a small amount of a suitable solvent (e.g., dichloromethane) and let it drain.

  • Carefully pass the OFPMA monomer through the column under gravity. Do not apply pressure, as this can generate heat.

  • Collect the inhibitor-free monomer in a clean receiving flask, preferably cooled in an ice bath.

  • Crucially: Use the purified monomer immediately. Without the inhibitor, the monomer is highly susceptible to polymerization and should not be stored.

Visualizations

Inhibition Mechanism Pathway

The following diagram illustrates the critical role of MEHQ and oxygen in preventing the radical chain polymerization of methacrylate monomers.

G cluster_initiation Polymerization Initiation cluster_inhibition Inhibition Pathway (Desired) cluster_propagation Uninhibited Propagation (Undesired) initiator Heat, Light, Contaminants monomer Monomer (M) initiator->monomer generates radical Radical (R•) monomer->radical generates growing Growing Polymer Chain (P•) monomer->growing forms polymer Polymer radical->monomer attacks oxygen Oxygen (O2) radical->oxygen peroxy Peroxy Radical (ROO•) radical->peroxy + O2 radical->growing + M oxygen->peroxy reacts to form mehq MEHQ peroxy->mehq scavenged by stable Stable Products (No Polymerization) mehq->stable growing->monomer propagates

Caption: The role of MEHQ and Oxygen in inhibiting radical polymerization.

References

Technical Support Center: Poly(1H,1H,5H-Octafluoropentyl methacrylate) Solubility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for poly(1H,1H,5H-Octafluoropentyl methacrylate) (POFPMA). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of POFPMA during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is poly(this compound) (POFPMA) and what are its general solubility characteristics?

A1: Poly(this compound) is a fluorinated polymer valued for its low surface energy, hydrophobicity, and chemical resistance, making it suitable for applications such as specialized coatings and medical device materials.[1][2][3][4] Due to its high fluorine content, POFPMA is generally not soluble in common organic solvents like alcohols, ketones, or hydrocarbons. The principle of "like dissolves like" is paramount; therefore, fluorinated solvents are typically required for dissolution. The dissolution process can be slow, often requiring patience and the right conditions.

Q2: What factors can influence the solubility of my POFPMA sample?

A2: Several factors can significantly impact the solubility of POFPMA:

  • Molecular Weight: Higher molecular weight polymers generally have lower solubility and dissolve more slowly due to increased chain entanglement.[5]

  • Crystallinity: The degree of crystallinity of the polymer can affect its solubility. More crystalline polymers are typically more difficult to dissolve.[5]

  • Solvent Selection: The choice of solvent is critical. A solvent with a similar solubility parameter to POFPMA is more likely to be effective.

  • Temperature: Increasing the temperature can enhance the solubility of polymers, but excessive heat can risk polymer degradation.[6]

  • Agitation: Proper agitation is necessary to ensure the polymer is well-dispersed in the solvent and to facilitate the dissolution process.

  • Particle Size: Smaller polymer particles have a larger surface area, which can lead to faster dissolution.

Q3: My POFPMA is not dissolving, but it is swelling. What does this mean?

A3: Swelling without complete dissolution indicates that the solvent is able to penetrate the polymer matrix but does not have sufficient thermodynamic affinity to fully overcome the polymer-polymer interactions and disentangle the polymer chains. This suggests that you are close to finding a suitable solvent, but a better solvent or a combination of solvents might be needed. Alternatively, adjusting the temperature or allowing for longer dissolution times with agitation may help transition from a swollen gel to a true solution.

Troubleshooting Guide for Poor Solubility

This guide provides a systematic approach to troubleshoot and resolve issues with the dissolution of POFPMA.

Problem: POFPMA is not dissolving in the chosen solvent.

Solution Workflow:

G start Start: POFPMA Undissolved solvent_check Is the solvent fluorinated? start->solvent_check select_fluoro Select a suitable fluorinated solvent. solvent_check->select_fluoro No temp Increase Temperature (e.g., to 40-60°C) solvent_check->temp Yes select_fluoro->temp agitation Increase Agitation (e.g., magnetic stirring, vortexing) temp->agitation sonication Apply Sonication (in short bursts) agitation->sonication time Increase Dissolution Time (e.g., several hours to overnight) sonication->time concentration Decrease Polymer Concentration time->concentration mw_check Consider Polymer Molecular Weight concentration->mw_check success Success: POFPMA Dissolved mw_check->success Dissolved failure Re-evaluate solvent choice and polymer characteristics mw_check->failure Still Undissolved

Caption: Troubleshooting workflow for dissolving POFPMA.

Detailed Steps:

  • Verify Solvent Choice: As a fluorinated polymer, POFPMA requires a fluorinated solvent for effective dissolution. If you are using a non-fluorinated solvent, it is unlikely to be effective.

  • Increase Temperature: Gently warm the mixture. An oil bath with a temperature controller is recommended to maintain a stable temperature, typically between 40-60°C. Caution: Avoid excessive heat which could lead to polymer degradation.

  • Enhance Agitation: Ensure vigorous and continuous agitation using a magnetic stirrer or a vortex mixer to maximize the interaction between the polymer and the solvent.

  • Utilize Sonication: Apply ultrasonic energy in short bursts to break up polymer agglomerates and accelerate the dissolution process. Caution: Prolonged sonication can potentially lead to polymer chain scission.

  • Extend Dissolution Time: Be patient. High molecular weight polymers can take a significant amount of time to dissolve completely. Allow the mixture to stir for several hours or even overnight.

  • Reduce Polymer Concentration: Attempting to dissolve a high concentration of polymer can be challenging. Try preparing a more dilute solution.

  • Consider Molecular Weight: If you are working with a very high molecular weight grade of POFPMA, dissolution will be inherently more difficult. You may need to explore a wider range of solvents or solvent blends.

Problem: The solution is hazy or contains gel-like particles.

Solution Workflow:

Caption: Logical steps for addressing a hazy polymer solution.

Detailed Steps:

  • Filtration: Filter the solution through a compatible filter (e.g., a PTFE syringe filter) to remove any undissolved particles. This will help determine if the issue is incomplete dissolution or the presence of insoluble impurities.

  • Hansen Solubility Parameters (HSP): For a more theoretical approach, consider the Hansen Solubility Parameters of your polymer and potential solvents. The goal is to find a solvent or solvent blend with HSP values close to those of the polymer.

  • Co-solvent Addition: If a single solvent is not effective, a mixture of solvents can sometimes provide the necessary solubility characteristics. Experiment with adding a co-solvent to modulate the overall HSP of the solvent system.

  • Re-dissolution of Filtered Material: Attempt to dissolve the material collected on the filter in a fresh, heated portion of the solvent with vigorous agitation to confirm if it is indeed the polymer.

Experimental Protocols

Protocol 1: General Procedure for Dissolving POFPMA
  • Preparation:

    • Weigh the desired amount of POFPMA into a clean, dry glass vial or flask.

    • Add the appropriate volume of the selected fluorinated solvent.

  • Dissolution:

    • Place a magnetic stir bar in the vial.

    • Seal the vial to prevent solvent evaporation.

    • Place the vial on a magnetic stir plate and begin stirring at a moderate speed.

    • If necessary, gently heat the vial in an oil bath to the desired temperature (e.g., 40-60°C).

  • Observation and Completion:

    • Continue stirring and heating until the polymer is fully dissolved, which may take several hours.

    • A successful dissolution will result in a clear, homogenous solution.

Protocol 2: Small-Scale Solvent Screening
  • Preparation:

    • Dispense a small, equal amount of POFPMA into several small vials.

    • Add a small, equal volume of different candidate fluorinated solvents to each vial.

  • Evaluation:

    • Seal the vials and allow them to stand at room temperature, observing for any signs of swelling or dissolution.

    • After an initial observation period, agitate the vials (e.g., using a vortex mixer) and observe again.

    • If necessary, gently warm the vials and continue to observe.

  • Selection:

    • Rank the solvents based on their ability to dissolve the polymer (from no effect to complete dissolution).

    • Select the most promising solvent(s) for larger-scale dissolution experiments.

Data Presentation

The following table provides an illustrative summary of the expected solubility of POFPMA in various solvents. Note: This data is based on general principles of fluoropolymer solubility and should be confirmed experimentally.

SolventSolvent TypeExpected Solubility at 25°CNotes
Hexafluoroisopropanol (HFIP)Fluorinated AlcoholGoodOften a very effective solvent for fluoropolymers.
PerfluorohexaneFluorinated AlkaneModerate to GoodMay require heating and extended stirring.
2,2,2-Trifluoroethanol (TFE)Fluorinated AlcoholModerateMay cause swelling before complete dissolution.
N,N-Dimethylformamide (DMF)AmidePoor to InsolubleGenerally not effective for highly fluorinated polymers.
AcetoneKetoneInsolubleNot a suitable solvent.
TolueneAromatic HydrocarbonInsolubleNot a suitable solvent.
WaterAqueousInsolublePOFPMA is highly hydrophobic.

Disclaimer: The information provided in this technical support center is intended for guidance only. Researchers should always conduct their own experiments to determine the optimal conditions for their specific application and polymer sample. Safety precautions appropriate for the handling of chemicals should always be followed.

References

Technical Support Center: Optimizing Initiator Concentration for 1H,1H,5H-Octafluoropentyl Methacrylate (OFPMA) Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the initiator concentration for the free-radical polymerization of 1H,1H,5H-Octafluoropentyl methacrylate (OFPMA).

Frequently Asked Questions (FAQs)

Q1: What is the role of an initiator in OFPMA polymerization?

An initiator is a chemical compound that generates free radicals upon thermal or photochemical decomposition.[1] These free radicals react with OFPMA monomers to initiate the polymerization chain reaction. The concentration of the initiator is a critical parameter that directly influences the polymerization kinetics, the molecular weight of the resulting poly(OFPMA), and the overall monomer conversion.

Q2: Which initiators are commonly used for the polymerization of methacrylates like OFPMA?

For free-radical polymerization of methacrylates, azo compounds and peroxides are the main commercially used initiators.[1] A common and well-documented choice is Azobisisobutyronitrile (AIBN), which decomposes at relatively low temperatures (typically 65-70°C) to produce free radicals.[2] Other initiators such as benzoyl peroxide (BPO) can also be used.

Q3: How does initiator concentration affect the molecular weight of the polymer?

In free-radical polymerization, the molecular weight of the resulting polymer is generally inversely proportional to the initiator concentration. A higher initiator concentration leads to a greater number of initiated polymer chains, which results in shorter chains and a lower average molecular weight. Conversely, a lower initiator concentration will produce fewer, longer polymer chains, leading to a higher average molecular weight.

Q4: What is the effect of initiator concentration on the rate of polymerization and monomer conversion?

The rate of polymerization is typically proportional to the square root of the initiator concentration. An increased initiator concentration leads to a higher rate of initiation, which in turn accelerates the overall polymerization rate. This can lead to a higher monomer conversion in a given amount of time. However, an excessively high initiator concentration can lead to premature termination reactions, which may negatively impact the final conversion and polymer properties.

Q5: Why is it important to degas the reaction mixture before polymerization?

Oxygen is a potent inhibitor of free-radical polymerization. It can react with the initiating and propagating radicals to form unreactive peroxide species, which can lead to an induction period, slow polymerization rates, or complete inhibition of the reaction. Therefore, it is crucial to thoroughly degas the reaction mixture to remove dissolved oxygen before initiating polymerization. Common degassing techniques include purging with an inert gas (e.g., nitrogen or argon) or freeze-pump-thaw cycles.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Slow or No Polymerization Insufficient Initiator Concentration: The concentration of the initiator may be too low to generate enough free radicals to overcome any residual inhibitors and effectively initiate polymerization.- Increase the initiator concentration incrementally (e.g., in steps of 0.1 mol% relative to the monomer).
Presence of Inhibitors: OFPMA monomer may contain inhibitors (like MEHQ) to prevent premature polymerization during storage. Dissolved oxygen is also a strong inhibitor.- Remove the inhibitor from the monomer by passing it through an inhibitor removal column (e.g., basic alumina).- Thoroughly degas the reaction mixture by sparging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes or by performing several freeze-pump-thaw cycles.
Low Reaction Temperature: The reaction temperature may be too low for the chosen initiator to decompose at an adequate rate. For example, AIBN has a 10-hour half-life at approximately 65°C.- Increase the reaction temperature to the recommended range for your initiator. For AIBN, a typical range is 60-80°C.[2]
Low Polymer Yield Suboptimal Initiator Concentration: An initiator concentration that is too low can result in slow polymerization and incomplete conversion within the allotted reaction time. Conversely, an excessively high concentration can lead to early termination and reduced yield.- Systematically vary the initiator concentration to find the optimal level for your specific reaction conditions.
Inadequate Reaction Time: The polymerization may not have been allowed to proceed for a sufficient duration to achieve high conversion.- Increase the reaction time and monitor the conversion at different time points.
High Polydispersity Index (PDI) High Initiator Concentration: A high concentration of initiator can lead to a high rate of termination reactions, resulting in a broad molecular weight distribution.- Decrease the initiator concentration.
High Reaction Temperature: Very high temperatures can increase the rate of side reactions and termination, leading to a broader PDI.- Consider lowering the reaction temperature, ensuring it is still sufficient for initiator decomposition.
Inconsistent Temperature Control: Fluctuations in the reaction temperature can affect the rates of initiation, propagation, and termination, leading to a broader PDI.- Ensure the reaction is conducted in a well-controlled temperature bath.
Formation of Bubbles in the Polymer Boiling of Monomer or Solvent: The polymerization of methacrylates is highly exothermic, which can cause the local temperature to rise above the boiling point of the monomer or solvent.[3]- Ensure efficient stirring to dissipate heat.- Conduct the polymerization in a solvent to help manage the heat generated.- Consider a slower rate of initiation by lowering the initiator concentration or reaction temperature.

Experimental Protocols

Protocol for Optimizing Initiator Concentration for OFPMA Polymerization

This protocol describes a series of experiments to determine the optimal concentration of AIBN for the solution polymerization of OFPMA.

Materials:

  • This compound (OFPMA), inhibitor removed

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous solvent (e.g., toluene, ethyl acetate, or a fluorinated solvent)

  • Schlenk flask or similar reaction vessel with a magnetic stir bar

  • Condenser

  • Nitrogen or Argon gas supply

  • Constant temperature oil bath

  • Syringes and needles

Procedure:

  • Monomer and Solvent Preparation:

    • Remove the inhibitor from the OFPMA monomer by passing it through a column of basic alumina.

    • Ensure the solvent is anhydrous and deoxygenated.

  • Reaction Setup:

    • Assemble the Schlenk flask with the magnetic stir bar and condenser.

    • Place the setup in a constant temperature oil bath set to 70°C.

    • Purge the entire system with nitrogen or argon for at least 30 minutes to create an inert atmosphere.

  • Preparation of Reaction Mixtures:

    • Prepare a stock solution of OFPMA in the chosen solvent (e.g., 2 M).

    • Prepare a stock solution of AIBN in the same solvent (e.g., 0.1 M).

    • In separate, sealed vials under an inert atmosphere, prepare a series of reaction mixtures with varying initiator concentrations. For example, for a 5 mL total reaction volume with a target monomer concentration of 2 M, you could prepare the following:

      • Experiment 1 (0.1 mol% AIBN): 5 µL AIBN stock, 2.5 mL OFPMA stock, ~2.5 mL solvent.

      • Experiment 2 (0.5 mol% AIBN): 25 µL AIBN stock, 2.5 mL OFPMA stock, ~2.475 mL solvent.

      • Experiment 3 (1.0 mol% AIBN): 50 µL AIBN stock, 2.5 mL OFPMA stock, ~2.45 mL solvent.

      • Experiment 4 (2.0 mol% AIBN): 100 µL AIBN stock, 2.5 mL OFPMA stock, ~2.4 mL solvent.

    • Note: The mol% of the initiator is calculated relative to the moles of the monomer.

  • Initiation of Polymerization:

    • Using a gas-tight syringe, transfer each reaction mixture to a separate, pre-heated, and inerted Schlenk flask in the 70°C oil bath.

    • Start timing the reaction immediately after the addition.

  • Polymerization Reaction:

    • Allow the polymerization to proceed under a positive pressure of inert gas with constant stirring for a predetermined time (e.g., 6 hours).

  • Termination and Polymer Isolation:

    • After the desired reaction time, quench the polymerization by rapidly cooling the flask in an ice bath and exposing the mixture to air.

    • Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent (e.g., cold methanol or hexane).

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator.

    • Dry the polymer under vacuum to a constant weight.

  • Characterization:

    • Determine the monomer conversion gravimetrically.

    • Analyze the molecular weight (Mn, Mw) and polydispersity index (PDI = Mw/Mn) of the polymer samples using Gel Permeation Chromatography (GPC).

  • Data Analysis:

    • Create a table summarizing the initiator concentration, monomer conversion, Mn, Mw, and PDI for each experiment.

    • Plot the monomer conversion, molecular weight, and PDI as a function of the initiator concentration to determine the optimal conditions for your desired polymer properties.

Data Presentation

Table 1: Example Initiator Concentration Ranges and Expected Effects for Methacrylate Polymerization

InitiatorTypical Concentration (mol% relative to monomer)Expected Effect of Increasing Concentration
AIBN0.1 - 2.0 mol%- Increases polymerization rate- Decreases average molecular weight- May increase PDI at very high concentrations
BPO0.1 - 2.0 mol%- Increases polymerization rate- Decreases average molecular weight- May increase PDI at very high concentrations

Table 2: Example Data for Optimization of AIBN Concentration in OFPMA Polymerization

Experiment[AIBN] (mol%)Monomer Conversion (%)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
10.1e.g., 75e.g., 150,000e.g., 225,000e.g., 1.5
20.5e.g., 90e.g., 80,000e.g., 128,000e.g., 1.6
31.0e.g., 95e.g., 50,000e.g., 85,000e.g., 1.7
42.0e.g., 96e.g., 30,000e.g., 57,000e.g., 1.9

Note: The data in this table are hypothetical and for illustrative purposes only. Actual results will vary depending on the specific experimental conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_rxn Reaction cluster_analysis Analysis prep_monomer Prepare Inhibitor-Free OFPMA Monomer prep_solutions Prepare Stock Solutions (OFPMA and AIBN) prep_monomer->prep_solutions prep_rxn Set up Reaction Vessels (Inert Atmosphere, 70°C) prep_solutions->prep_rxn initiate Initiate Polymerization with Varying [AIBN] prep_rxn->initiate polymerize Polymerize for Fixed Time (e.g., 6h) initiate->polymerize terminate Terminate Reaction (Cooling & Air Exposure) polymerize->terminate isolate Isolate and Purify Poly(OFPMA) terminate->isolate characterize Characterize Polymer (Conversion, GPC) isolate->characterize analyze Analyze Data and Determine Optimum [AIBN] characterize->analyze

Caption: Experimental workflow for optimizing initiator concentration in OFPMA polymerization.

troubleshooting_guide cluster_slow Troubleshooting: Slow/No Polymerization cluster_pdi Troubleshooting: High PDI start Polymerization Issue? q_polymerization Slow or No Polymerization? start->q_polymerization q_pdi High PDI? q_polymerization->q_pdi No check_inhibitor Check for Inhibitors (Oxygen, MEHQ) q_polymerization->check_inhibitor Yes pdi_initiator Is Initiator Concentration Too High? q_pdi->pdi_initiator Yes end_node Consult Further Resources q_pdi->end_node No check_initiator_conc Is Initiator Concentration Sufficient? check_inhibitor->check_initiator_conc check_temp Is Reaction Temperature Adequate? check_initiator_conc->check_temp check_temp->end_node pdi_temp Is Reaction Temperature Too High? pdi_initiator->pdi_temp pdi_temp->end_node

Caption: Troubleshooting decision tree for OFPMA polymerization.

References

Technical Support Center: Polymerization of 1H,1H,5H-Octafluoropentyl Methacrylate (OFPMA)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the polymerization of 1H,1H,5H-Octafluoropentyl methacrylate (OFPMA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling the molecular weight of poly(OFPMA) and to offer solutions for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for controlling the molecular weight of poly(OFPMA)?

A1: The molecular weight of poly(OFPMA) can be controlled through several polymerization techniques:

  • Controlled/"Living" Radical Polymerization: Techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization offer the most precise control over molecular weight and result in polymers with a narrow molecular weight distribution (low polydispersity index, PDI).[1]

  • Free-Radical Polymerization: This conventional method allows for molecular weight control primarily by adjusting the concentrations of the initiator and any added chain transfer agents (CTAs).[2] Generally, a lower initiator concentration leads to a higher molecular weight.[2]

  • Anionic Polymerization: While possible for methacrylates, this method is highly sensitive to impurities.

Q2: How does the initiator concentration affect the molecular weight in free-radical polymerization of OFPMA?

A2: In free-radical polymerization, a higher initiator concentration leads to a greater number of simultaneously growing polymer chains. This results in a lower average molecular weight for the final polymer.[2][3] Conversely, decreasing the initiator concentration will increase the molecular weight, although it may also slow down the polymerization rate.[2]

Q3: What is the role of a Chain Transfer Agent (CTA) in OFPMA polymerization?

A3: A Chain Transfer Agent (CTA) is used to regulate the molecular weight of the polymer. The CTA interrupts the growth of a polymer chain and initiates the formation of a new one. This process generally leads to polymers with a lower molecular weight and can also help to narrow the molecular weight distribution (PDI).[4] Thiol-based compounds are commonly used as CTAs in radical polymerization.

Q4: Which controlled polymerization technique is better for OFPMA, ATRP or RAFT?

A4: Both ATRP and RAFT are highly effective for the controlled polymerization of methacrylates and are suitable for OFPMA.[1]

  • RAFT is known for its versatility and tolerance to a wide range of functional groups and reaction conditions.[5]

  • ATRP provides excellent control over the polymer architecture but requires the use of a metal catalyst (typically copper-based), which may need to be removed from the final product.

The choice between them may depend on the specific requirements of your application, such as the need for metal-free polymers or compatibility with other functional groups.

Q5: Why is my polydispersity index (PDI) high in the polymerization of OFPMA?

A5: A high PDI indicates a broad distribution of polymer chain lengths. The potential causes depend on the polymerization method:

  • Free-Radical Polymerization: This method inherently produces polymers with a higher PDI (typically >1.5). To reduce the PDI, consider using a CTA or switching to a controlled polymerization technique.

  • ATRP or RAFT: A high PDI in these systems can result from impurities that interfere with the catalyst or RAFT agent, an incorrect ratio of initiator to catalyst/RAFT agent, or poor deoxygenation of the reaction mixture. Oxygen can quench the radical polymerization, leading to a loss of control.

Troubleshooting Guides

Issue 1: Inconsistent or Uncontrolled Molecular Weight
Symptom Possible Cause Suggested Solution
Molecular weight is consistently too high. Free-Radical: Initiator concentration is too low.Increase the initiator concentration in small increments.
Free-Radical: No or insufficient Chain Transfer Agent (CTA).Introduce or increase the concentration of a suitable CTA (e.g., a thiol-based agent).
ATRP/RAFT: Incorrect monomer to initiator/RAFT agent ratio.Carefully recalculate and verify the molar ratios of all reactants. Ensure accurate dispensing of the initiator or RAFT agent.
Molecular weight is consistently too low. Free-Radical: Initiator concentration is too high.Decrease the initiator concentration.
ATRP/RAFT: Presence of impurities that act as chain transfer agents.Purify the monomer and solvent before use. Ensure all glassware is scrupulously clean and dry.
Broad Polydispersity Index (PDI > 1.5). General: Inadequate deoxygenation of the reaction mixture.Improve the deoxygenation process. Use several freeze-pump-thaw cycles or extended sparging with an inert gas.
ATRP: Catalyst is not fully dissolved or is deactivated.Ensure the catalyst/ligand complex is fully dissolved before initiating the polymerization. Use fresh, high-purity catalyst components.
RAFT: Inappropriate RAFT agent for methacrylates.Select a RAFT agent known to be effective for methacrylates (e.g., a trithiocarbonate).
Issue 2: Low Monomer Conversion or Slow Polymerization
Symptom Possible Cause Suggested Solution
Polymerization does not initiate or is very slow. General: Presence of an inhibitor in the monomer.Pass the OFPMA monomer through a column of basic alumina to remove the inhibitor (e.g., MEHQ).
General: Insufficient temperature.Ensure the reaction is being conducted at the appropriate temperature for the chosen initiator.
General: Oxygen inhibition.Thoroughly deoxygenate the reaction mixture. Even trace amounts of oxygen can inhibit radical polymerization.
ATRP: Catalyst is in the oxidized (deactivated) state.Ensure the correct ratio of activator (e.g., Cu(I)Br) to deactivator (e.g., Cu(II)Br2) is used. Consider using a reducing agent if necessary.
Polymerization stops prematurely. General: Depletion of the initiator.If a specific molecular weight has not been reached, a second addition of the initiator may be required.
ATRP/RAFT: Loss of "living" chain ends due to termination reactions.Optimize reaction conditions (temperature, solvent, reactant concentrations) to minimize side reactions. Ensure high purity of all reagents.

Data Presentation

The following tables provide illustrative data on how different parameters can affect the molecular weight (Mn) and polydispersity index (PDI) of poly(OFPMA). Note: This data is representative for methacrylates and should be used as a starting point for optimization.

Table 1: Effect of Initiator (AIBN) Concentration in Free-Radical Polymerization of OFPMA

[OFPMA]:[AIBN] RatioMn ( g/mol )PDI
100:1~30,000~2.2
200:1~60,000~2.0
500:1~150,000~1.8

Table 2: Effect of Chain Transfer Agent (Dodecyl Mercaptan) in Free-Radical Polymerization of OFPMA

[OFPMA]:[CTA] RatioMn ( g/mol )PDI
100:1~25,000~1.7
200:1~50,000~1.8
500:1~120,000~1.9

Table 3: Typical Results for RAFT Polymerization of OFPMA

[OFPMA]:[RAFT Agent] RatioMn ( g/mol )PDI
50:1~15,000< 1.2
100:1~30,000< 1.2
200:1~60,000< 1.3

Table 4: Typical Results for ATRP of OFPMA

[OFPMA]:[Initiator] RatioMn ( g/mol )PDI
50:1~15,000< 1.15
100:1~30,000< 1.15
200:1~60,000< 1.2

Experimental Protocols

Protocol 1: Free-Radical Polymerization of OFPMA
  • Preparation:

    • Pass OFPMA monomer through a column of basic alumina to remove the inhibitor.

    • Recrystallize the initiator (e.g., AIBN) from an appropriate solvent (e.g., methanol).

    • Dry all glassware in an oven at >100 °C and cool under an inert atmosphere.

  • Reaction Setup:

    • To a Schlenk flask equipped with a magnetic stir bar, add OFPMA (e.g., 3.0 g, 10 mmol), the desired amount of AIBN (e.g., 16.4 mg, 0.1 mmol for a 100:1 ratio), and solvent (e.g., anisole or ethyl acetate).

    • Seal the flask with a rubber septum.

  • Deoxygenation:

    • Perform three freeze-pump-thaw cycles to remove dissolved oxygen.

    • Backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Polymerization:

    • Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C).

    • Stir the reaction mixture for the desired time (e.g., 6-24 hours).

  • Termination and Isolation:

    • Quench the reaction by cooling the flask in an ice bath and exposing the mixture to air.

    • Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., methanol or hexane).

    • Collect the polymer by filtration and dry under vacuum.

Protocol 2: RAFT Polymerization of OFPMA
  • Preparation:

    • Follow the same preparation steps for the monomer and glassware as in Protocol 1.

  • Reaction Setup:

    • To a Schlenk flask, add the RAFT agent (e.g., a trithiocarbonate), OFPMA, the initiator (e.g., AIBN, typically at a 1:0.1 to 1:0.2 molar ratio to the RAFT agent), and the solvent.

    • Seal the flask with a rubber septum.

  • Deoxygenation:

    • Perform three freeze-pump-thaw cycles.

    • Backfill with an inert gas.

  • Polymerization:

    • Immerse the flask in a preheated oil bath (e.g., 70-90 °C).

    • Monitor the polymerization by taking aliquots at different time points to analyze for conversion (via ¹H NMR) and molecular weight (via GPC/SEC).

  • Termination and Isolation:

    • Terminate the polymerization by cooling and exposing to air.

    • Isolate the polymer by precipitation as described in Protocol 1.

Protocol 3: ATRP of OFPMA
  • Preparation:

    • Follow the same preparation steps for the monomer and glassware as in Protocol 1.

  • Reaction Setup:

    • In a Schlenk flask, add the copper catalyst (e.g., Cu(I)Br) and a magnetic stir bar.

    • Seal the flask and deoxygenate by cycling between vacuum and inert gas three times.

    • In a separate flask, prepare a solution of OFPMA, the initiator (e.g., ethyl α-bromoisobutyrate), the ligand (e.g., PMDETA), and the solvent. Deoxygenate this solution by sparging with an inert gas for at least 30 minutes.

    • Transfer the deoxygenated monomer/initiator/ligand solution to the Schlenk flask containing the catalyst via a cannula under a positive pressure of inert gas.

  • Polymerization:

    • Place the flask in a preheated oil bath (e.g., 60-90 °C).

    • Monitor the reaction progress as described in Protocol 2.

  • Termination and Isolation:

    • Terminate the polymerization by opening the flask to air, which will cause the copper catalyst to oxidize and turn green/blue.

    • Dilute the reaction mixture with a suitable solvent (e.g., THF).

    • Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst.

    • Precipitate the polymer in a non-solvent, filter, and dry under vacuum.

Visualizations

Experimental_Workflow_RAFT cluster_prep Preparation cluster_setup Reaction Setup cluster_reaction Polymerization cluster_analysis Isolation & Analysis Prep_Monomer Purify OFPMA (remove inhibitor) Setup Combine Monomer, RAFT Agent, Initiator, & Solvent in Schlenk Flask Prep_Monomer->Setup Prep_Glass Dry Glassware Prep_Glass->Setup Deoxygenate Freeze-Pump-Thaw (3 cycles) Setup->Deoxygenate Polymerize Heat in Oil Bath (e.g., 70-90°C) Deoxygenate->Polymerize Terminate Cool & Expose to Air Polymerize->Terminate Precipitate Precipitate in Non-Solvent Terminate->Precipitate Dry Dry Polymer Under Vacuum Precipitate->Dry Analyze Analyze Mn & PDI (GPC/SEC) Dry->Analyze

Caption: Workflow for RAFT Polymerization of OFPMA.

Troubleshooting_MW Start Issue: Incorrect Molecular Weight Q_HighLow Is MW too high or too low? Start->Q_HighLow TooHigh MW Too High Q_HighLow->TooHigh High TooLow MW Too Low Q_HighLow->TooLow Low Q_Method_High Polymerization Method? TooHigh->Q_Method_High Q_Method_Low Polymerization Method? TooLow->Q_Method_Low FR_High Free Radical Q_Method_High->FR_High Free Radical CR_High ATRP / RAFT Q_Method_High->CR_High Controlled FR_Low Free Radical Q_Method_Low->FR_Low Free Radical CR_Low ATRP / RAFT Q_Method_Low->CR_Low Controlled Sol_FR_High Increase Initiator Conc. OR Add/Increase CTA Conc. FR_High->Sol_FR_High Sol_CR_High Check [M]:[I] Ratio. Ensure accurate dispensing. CR_High->Sol_CR_High Sol_FR_Low Decrease Initiator Conc. FR_Low->Sol_FR_Low Sol_CR_Low Purify Monomer/Solvent to remove unwanted CTAs. CR_Low->Sol_CR_Low

Caption: Troubleshooting Decision Tree for Molecular Weight Control.

References

Technical Support Center: 1H,1H,5H-Octafluoropentyl Methacrylate (OFPMA) Coatings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1H,1H,5H-Octafluoropentyl methacrylate (OFPMA) coatings. OFPMA is a fluorinated methacrylate monomer known for its low surface energy, low refractive index, and high chemical resistance, making it ideal for creating hydrophobic and lubricious surfaces.[1] However, its inherent low surface energy can also lead to challenges in achieving strong adhesion to various substrates.

Troubleshooting Guide: Adhesion Issues

Poor adhesion is a primary cause of coating failure, leading to delamination or peeling.[2] This guide addresses common adhesion problems encountered during the application of OFPMA coatings.

Problem: My OFPMA coating is delaminating from the substrate (e.g., silicon wafer, glass slide).

Q1: What are the most common causes of OFPMA coating delamination?

A1: Delamination of OFPMA coatings is most often attributed to inadequate surface preparation of the substrate.[2] The low surface energy of both the OFPMA and often the substrate prevents strong interfacial bonding. Key contributing factors include:

  • Surface Contamination: Organic residues, dust particles, or moisture on the substrate surface can act as a weak boundary layer, preventing direct contact and adhesion of the coating.

  • Low Substrate Surface Energy: Many substrates, particularly polymers, have inherently low surface energy, making them difficult to wet by the OFPMA solution.

  • Lack of Functional Groups: The absence of reactive chemical groups on the substrate surface that can form strong bonds (e.g., covalent bonds) with the OFPMA polymer is a major cause of poor adhesion.

Q2: How can I improve the adhesion of my OFPMA coating on a silicon wafer?

A2: To enhance adhesion on silicon wafers, a multi-step surface preparation protocol is recommended. This typically involves cleaning, surface activation, and potentially the use of an adhesion promoter.

  • Step 1: Rigorous Cleaning: Begin by removing organic contaminants. A common and effective method is the use of a Piranha solution (a mixture of sulfuric acid and hydrogen peroxide), followed by thorough rinsing with deionized water and drying with a stream of nitrogen.

  • Step 2: Surface Activation with Oxygen Plasma: Treating the silicon wafer with oxygen plasma is a highly effective method for increasing its surface energy.[3] The plasma introduces hydrophilic functional groups, such as hydroxyl (-OH) groups, onto the silicon surface.[3] This increased hydrophilicity leads to better wetting by the coating solution and provides sites for covalent bonding with adhesion promoters.

  • Step 3: Application of a Silane Coupling Agent: After plasma treatment, applying a silane coupling agent, such as an aminosilane or a methacryloxy silane, can bridge the inorganic silicon substrate and the organic OFPMA coating.[4] The silane's alkoxy groups react with the hydroxyl groups on the silicon surface, while the organofunctional group can interact or co-react with the methacrylate groups of the OFPMA during polymerization.

Q3: What is the recommended procedure for improving OFPMA adhesion on glass slides?

A3: Similar to silicon wafers, improving adhesion on glass slides involves a thorough cleaning and surface activation process.

  • Step 1: Cleaning: Clean the glass slides by boiling them in a cleaning solution (e.g., a commercial detergent solution), followed by extensive rinsing with deionized water.[5]

  • Step 2: Surface Activation: Oxygen plasma treatment is also effective for activating glass surfaces by introducing hydroxyl groups.

  • Step 3: Silanization: Apply a silane coupling agent to the activated glass surface. A common method involves immersing the slides in a dilute solution of the silane in a non-polar solvent like toluene.[6] The choice of silane should be compatible with the methacrylate chemistry of OFPMA.

Q4: My OFPMA coating is dewetting or forming "fisheyes" during spin coating. What's causing this and how can I fix it?

A4: Dewetting, or the beading up of the coating solution, is a clear indicator of poor surface wetting. This occurs when the surface energy of the substrate is significantly lower than the surface tension of the OFPMA solution.

  • Cause: The primary cause is insufficient surface energy of the substrate. This can be due to either the inherent properties of the substrate material or surface contamination.

  • Solution: The most effective solution is to increase the surface energy of the substrate using the methods described above (thorough cleaning and oxygen plasma treatment). Ensure the substrate is used shortly after plasma treatment, as surfaces can become hydrophobic again over time due to atmospheric contamination.

Q5: The OFPMA coating appears cracked after curing. What could be the reason?

A5: Cracking in the coating is often a result of internal stresses that develop during the curing process.

  • Cause: High internal stress can be caused by excessive shrinkage of the polymer during polymerization or a large mismatch in the coefficient of thermal expansion between the OFPMA coating and the substrate. Applying a single thick coat can also contribute to stress concentration.[7]

  • Solution:

    • Optimize Coating Thickness: Applying multiple thin coats instead of a single thick one can help to reduce internal stress.[7]

    • Control Curing Conditions: For UV-curable systems, ensure uniform and appropriate irradiation intensity and energy. For thermally cured systems, control the heating and cooling rates to minimize thermal stress.

    • Formulation Adjustments: If possible, consider formulation changes to include more flexible monomers to reduce the overall stress in the cured film.[7]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a spin coating protocol for OFPMA?

A1: A typical spin coating process involves dispensing the OFPMA solution onto a stationary or slowly rotating substrate, followed by a high-speed spin to thin the film and evaporate the solvent. A good starting point would be:

  • Solution Preparation: Dissolve OFPMA in a suitable solvent (e.g., a fluorinated solvent or a ketone) at a concentration of 1-10% (w/v).

  • Dispensing: Dispense a sufficient volume of the solution to cover the substrate.

  • Spinning: Use a two-stage spin process:

    • Spread Stage: 500 rpm for 10 seconds.

    • Thinning Stage: 2000-4000 rpm for 30-60 seconds.

  • Baking: Post-bake the coated substrate on a hot plate at a temperature sufficient to remove residual solvent and, if necessary, initiate thermal polymerization (e.g., 80-120°C for 5-15 minutes).

Note: The final film thickness is dependent on the solution concentration and spin speed.

Q2: How can I measure the adhesion of my OFPMA coating?

A2: The most common method for qualitatively assessing the adhesion of thin films is the tape test , as described in ASTM D3359. This test involves making a series of cuts through the coating in a lattice pattern, applying a pressure-sensitive tape over the cuts, and then rapidly removing the tape. The adhesion is then rated on a scale from 5B (no detachment) to 0B (more than 65% of the area is removed).

Q3: How do I know if my surface treatment was effective?

A3: Contact angle measurement is a powerful and straightforward technique to evaluate the effectiveness of a surface treatment.[7] By measuring the contact angle of a water droplet on the substrate surface before and after treatment, you can determine the change in surface wettability. A significant decrease in the water contact angle indicates an increase in surface energy and a more hydrophilic surface, which generally correlates with improved adhesion for polar coatings.

Data Presentation

The following tables summarize representative quantitative data for surface properties and adhesion of fluoropolymer coatings. Note that these are typical values and will vary based on specific experimental conditions.

Table 1: Effect of Surface Treatment on Water Contact Angle of Silicon Wafers

Surface TreatmentTypical Water Contact Angle (°)Surface Characteristic
Untreated Silicon Wafer45 - 75Moderately Hydrophilic
Oxygen Plasma Treated< 10Highly Hydrophilic

Data compiled from literature on plasma treatment of silicon surfaces.[3]

Table 2: Representative Adhesion Results for Fluoropolymer Coatings on Silicon Wafers

Surface PreparationAdhesion PromoterASTM D3359 Adhesion RatingExpected Outcome
None (Cleaning Only)None0B - 1BPoor adhesion, significant delamination
Oxygen PlasmaNone2B - 3BModerate improvement, some delamination
Oxygen PlasmaSilane Coupling Agent4B - 5BGood to excellent adhesion, minimal to no delamination

These are illustrative values based on general principles of fluoropolymer adhesion. Actual results will depend on the specific OFPMA formulation and processing parameters.

Experimental Protocols

Protocol 1: Oxygen Plasma Treatment of Silicon Wafers for Enhanced Adhesion

  • Substrate Cleaning:

    • Place silicon wafers in a wafer rack.

    • Immerse in acetone and sonicate for 10 minutes.

    • Immerse in isopropanol and sonicate for 10 minutes.

    • Rinse thoroughly with deionized water.

    • Dry the wafers with a stream of high-purity nitrogen.

  • Plasma Treatment:

    • Place the cleaned, dry wafers in the chamber of a plasma cleaner.

    • Evacuate the chamber to a base pressure of <100 mTorr.

    • Introduce oxygen gas at a flow rate of 20-50 sccm.

    • Set the RF power to 50-100 W.

    • Treat the wafers for 1-5 minutes.

    • Vent the chamber and remove the wafers.

  • Post-Treatment:

    • Use the plasma-treated wafers for coating as soon as possible to prevent surface recontamination.

Protocol 2: Silanization of Glass Slides for Adhesion Promotion

  • Substrate Cleaning:

    • Immerse glass slides in a 2% detergent solution and boil for 5 minutes.

    • Rinse the slides thoroughly with deionized water.

    • Immerse in deionized water and boil for another 5 minutes.[5]

    • Dry the slides in an oven at 120°C for at least 1 hour.

  • Silane Solution Preparation:

    • In a fume hood, prepare a 2% (v/v) solution of a suitable silane coupling agent (e.g., 3-(trimethoxysilyl)propyl methacrylate) in anhydrous toluene.

  • Silanization:

    • Immerse the clean, dry glass slides in the silane solution for 1-2 hours at room temperature.

    • Rinse the slides with fresh toluene to remove excess, unreacted silane.

    • Rinse the slides with isopropanol.

    • Dry the slides with a stream of nitrogen.

  • Curing:

    • Bake the silanized slides in an oven at 110°C for 15-30 minutes to cure the silane layer.

    • Allow the slides to cool to room temperature before coating.

Protocol 3: ASTM D3359 Tape Adhesion Test (Method B)

  • Scribing the Coating:

    • Using a sharp blade or a cross-hatch cutter, make a series of six parallel cuts through the OFPMA coating down to the substrate.

    • Make a second series of six parallel cuts at a 90-degree angle to the first set to create a grid of 25 squares. The spacing of the cuts should be 2 mm for coatings between 50 µm and 125 µm thick.

  • Tape Application:

    • Place the center of a piece of specified pressure-sensitive tape over the grid.

    • Smooth the tape into place firmly with a fingertip or an eraser to ensure good contact.

  • Tape Removal:

    • Within 90 ± 30 seconds of application, remove the tape by seizing the free end and pulling it back upon itself at an angle as close to 180° as possible.

  • Adhesion Rating:

    • Inspect the grid area for any removal of the coating.

    • Rate the adhesion according to the ASTM D3359 classification scale (5B = no peeling or removal, 0B = severe peeling).

Visualizations

Troubleshooting_Adhesion_Issues Start Start: Poor OFPMA Coating Adhesion Issue Identify Issue Start->Issue Delamination Delamination / Peeling Issue->Delamination Delamination Dewetting Dewetting / Fisheyes Issue->Dewetting Dewetting Cracking Cracking Issue->Cracking Cracking Cause_Delam Cause: Poor Surface Preparation - Contamination - Low Surface Energy Delamination->Cause_Delam Cause_Dewet Cause: Low Substrate Surface Energy Dewetting->Cause_Dewet Cause_Crack Cause: High Internal Stress - Shrinkage - Thick Coating Cracking->Cause_Crack Solution_Clean Solution: Rigorous Cleaning (e.g., Piranha, Solvents) Cause_Delam->Solution_Clean Cause_Dewet->Solution_Clean Solution_Thickness Solution: Optimize Thickness (Multiple Thin Coats) Cause_Crack->Solution_Thickness Solution_Plasma Solution: Surface Activation (Oxygen Plasma) Solution_Clean->Solution_Plasma Solution_Silane Solution: Adhesion Promoter (Silane Coupling Agent) Solution_Plasma->Solution_Silane End Result: Improved Adhesion Solution_Silane->End Solution_Thickness->End

Caption: Troubleshooting workflow for common OFPMA coating adhesion issues.

Experimental_Workflow_Surface_Prep Substrate Start: Substrate (Silicon or Glass) Cleaning Step 1: Cleaning (Solvents/Detergents) Substrate->Cleaning Drying Drying (Nitrogen Stream/Oven) Cleaning->Drying Plasma Step 2: Oxygen Plasma Activation Drying->Plasma Silanization Step 3 (Optional): Silane Coupling Agent Application Plasma->Silanization Coating Step 4: OFPMA Coating (Spin Coating) Plasma->Coating Without Silane Silanization->Coating

Caption: Experimental workflow for substrate preparation to improve OFPMA adhesion.

References

Technical Support Center: Enhancing the Mechanical Properties of 1H,1H,5H-Octafluoropentyl Methacrylate (OFPMA) Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the mechanical properties of polymers derived from 1H,1H,5H-Octafluoropentyl methacrylate (OFPMA).

I. Troubleshooting Guides

This section addresses common issues encountered during experiments aimed at enhancing the mechanical integrity of OFPMA polymers.

Issue: Low Mechanical Strength in OFPMA Homopolymers

Question: My poly(OFPMA) homopolymer is brittle and exhibits poor tensile strength. How can I improve its mechanical properties?

Answer:

The inherent properties of fluorinated polymers, including poly(OFPMA), often include high chemical and thermal resistance but relatively low mechanical strength.[1][2] To address the brittleness and low tensile strength of poly(OFPMA) homopolymers, several strategies can be employed:

  • Copolymerization: Introducing a comonomer with desirable mechanical properties, such as Methyl Methacrylate (MMA), can significantly enhance the toughness and strength of the resulting polymer.[3][4]

  • Cross-linking: Incorporating a cross-linking agent, like Ethylene Glycol Dimethacrylate (EGDMA), into the polymerization process creates a network structure, which can improve the polymer's rigidity and resistance to deformation.[5][6]

  • Nanocomposites: The addition of nanofillers, such as silica nanoparticles, can reinforce the polymer matrix and improve its mechanical properties.[7][8][9][10]

The following sections provide detailed protocols and further troubleshooting for each of these approaches.

Issue: Inefficient Copolymerization of OFPMA with Methyl Methacrylate (MMA)

Question: I am trying to copolymerize OFPMA with MMA, but the resulting polymer has inconsistent properties and low monomer conversion. What could be the issue?

Answer:

Achieving a successful copolymerization of OFPMA and MMA requires careful control of the reaction conditions. Here are some common problems and their solutions:

  • Poor Monomer/Polymer Solubility: As the copolymer forms, it may precipitate if the solvent is not suitable for both the fluorinated and non-fluorinated segments.

    • Solution: Select a solvent that can dissolve both monomers and the resulting copolymer. Solvent mixtures can also be effective.[11]

  • Inhibitors in Monomers: Commercial monomers often contain inhibitors to prevent premature polymerization.

    • Solution: Remove inhibitors from both OFPMA and MMA before polymerization by passing them through a column of basic alumina.

  • Oxygen Inhibition: Dissolved oxygen can inhibit free-radical polymerization.[12]

    • Solution: Thoroughly degas the reaction mixture before initiating polymerization. This can be done by bubbling an inert gas (e.g., argon or nitrogen) through the solution or by using freeze-pump-thaw cycles.[11]

  • Inappropriate Initiator Concentration: The concentration of the free-radical initiator (e.g., AIBN) is crucial for controlling the polymerization rate and the molecular weight of the polymer.

    • Solution: Optimize the initiator concentration. A typical starting point is 0.1-1.0 mol% with respect to the total monomer concentration.

Caption: General workflow for OFPMA copolymerization.

Issue: Ineffective Cross-linking of OFPMA Polymers

Question: I have added a cross-linker to my OFPMA polymerization, but the resulting polymer is still soluble and does not show improved mechanical properties. What went wrong?

Answer:

Ineffective cross-linking can stem from several factors:

  • Incorrect Cross-linker Concentration: The concentration of the cross-linking agent directly impacts the cross-link density and, consequently, the mechanical properties.[6]

    • Solution: Systematically vary the concentration of the cross-linker (e.g., EGDMA) to find the optimal ratio. Concentrations typically range from 1 to 20 mol% relative to the primary monomer.

  • Phase Separation: If the cross-linker is not miscible with the monomer mixture, it can lead to a heterogeneous polymer with poor mechanical properties.

    • Solution: Ensure that the chosen cross-linker is soluble in the monomer/solvent mixture.

  • Incomplete Reaction: The cross-linking reaction may not have gone to completion.

    • Solution: Ensure adequate reaction time and temperature for the chosen initiator. Post-polymerization thermal curing can sometimes help to complete the cross-linking process.[5]

Issue: Agglomeration of Nanofillers in OFPMA Matrix

Question: I am trying to create an OFPMA-silica nanocomposite, but I am observing agglomeration of the silica nanoparticles, leading to poor mechanical reinforcement. How can I improve dispersion?

Answer:

Proper dispersion of nanofillers is critical for achieving enhanced mechanical properties in nanocomposites.[7][10]

  • Surface Modification of Nanoparticles: Unmodified silica nanoparticles are often hydrophilic and may not disperse well in a hydrophobic fluoropolymer matrix.

    • Solution: Surface-functionalize the silica nanoparticles with a coupling agent that is compatible with the OFPMA matrix.

  • Dispersion Technique: The method used to disperse the nanoparticles is crucial.

    • Solution: Utilize high-energy mixing techniques such as ultrasonication or high-shear mixing to break up agglomerates before and during polymerization.[10]

  • In-situ Polymerization: Polymerizing the monomer in the presence of the nanoparticles can sometimes lead to better dispersion than melt-mixing the polymer with the nanoparticles.

Nanoparticle_Dispersion Start Start: Agglomerated Nanoparticles Surface_Modification Surface Modification of Nanoparticles Start->Surface_Modification Dispersion High-Energy Dispersion (e.g., Sonication) Surface_Modification->Dispersion In_Situ_Polymerization In-situ Polymerization Dispersion->In_Situ_Polymerization Result Result: Well-Dispersed Nanocomposite In_Situ_Polymerization->Result

Caption: Workflow for improving nanoparticle dispersion.

II. Frequently Asked Questions (FAQs)

Q1: What are the typical mechanical properties of fluoropolymers?

A1: Fluoropolymers are known for their excellent chemical resistance, thermal stability, and low coefficient of friction. However, they often exhibit lower tensile strength, wear resistance, and creep resistance compared to other engineering plastics.[1][2] Partially fluorinated polymers may have better mechanical properties than their fully fluorinated counterparts.[1]

Q2: How does copolymerization with a non-fluorinated monomer like MMA improve the mechanical properties of OFPMA polymers?

A2: Copolymerizing OFPMA with a monomer like MMA introduces segments with different properties into the polymer chain. MMA is known to produce polymers (PMMA) with good mechanical strength and stiffness.[3][4] The resulting copolymer can exhibit a combination of the desirable properties of both monomers, leading to a material with improved toughness and strength compared to the OFPMA homopolymer.

Q3: What is the role of a cross-linking agent in improving mechanical properties?

A3: A cross-linking agent is a monomer with two or more reactive sites that can form covalent bonds between polymer chains. This creates a three-dimensional network structure.[5][6] This network restricts the movement of polymer chains, leading to an increase in the material's stiffness (modulus), hardness, and resistance to solvents and heat. However, excessive cross-linking can lead to brittleness.[6]

Q4: What are the advantages of using silica nanoparticles as fillers?

A4: Silica nanoparticles are used as reinforcing fillers to improve the mechanical properties of polymers. Due to their small size and high surface area, even a small amount of well-dispersed silica nanoparticles can significantly increase the tensile strength, modulus, and hardness of the polymer matrix.[7][8][9][10]

Q5: Are there any safety precautions I should take when working with OFPMA?

A5: Yes. This compound can be irritating to the eyes, respiratory system, and skin. It is recommended to handle this chemical in a well-ventilated area, such as a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[13]

III. Experimental Protocols

General Protocol for Free-Radical Polymerization of OFPMA

This protocol describes a general procedure for the solution polymerization of OFPMA. This can be adapted for copolymerization and the inclusion of cross-linkers or nanoparticles.

Materials:

  • This compound (OFPMA) monomer

  • Comonomer (e.g., Methyl Methacrylate, MMA) (optional)

  • Cross-linking agent (e.g., Ethylene Glycol Dimethacrylate, EGDMA) (optional)

  • Free-radical initiator (e.g., Azobisisobutyronitrile, AIBN)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), ethyl acetate, or a fluorinated solvent)

  • Inhibitor removal column (e.g., packed with basic alumina)

  • Reaction flask with a magnetic stirrer, condenser, and nitrogen/argon inlet

  • Heating mantle or oil bath

Procedure:

  • Monomer Purification: Pass the OFPMA and any comonomers through an inhibitor removal column to remove the polymerization inhibitor.

  • Reaction Setup: In a reaction flask, dissolve the desired amounts of purified OFPMA, comonomer (if applicable), and cross-linking agent (if applicable) in the chosen solvent.

  • Initiator Addition: Add the appropriate amount of the free-radical initiator (e.g., 0.1-1.0 mol% relative to the total monomer concentration) to the solution.

  • Degassing: Degas the solution by bubbling a gentle stream of nitrogen or argon through it for at least 30 minutes to remove dissolved oxygen.[11]

  • Polymerization: Heat the reaction mixture to the desired temperature (typically 60-80 °C for AIBN) under an inert atmosphere and stir for the desired reaction time (e.g., 4-24 hours).[11]

  • Polymer Isolation: After the reaction is complete, cool the mixture to room temperature. Precipitate the polymer by slowly adding the reaction mixture to a non-solvent (e.g., methanol or hexane).

  • Purification: Filter the precipitated polymer and wash it several times with the non-solvent to remove any unreacted monomer and initiator.

  • Drying: Dry the polymer under vacuum at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.

Polymerization_Protocol Purification 1. Monomer Purification Setup 2. Reaction Setup Purification->Setup Initiator 3. Initiator Addition Setup->Initiator Degassing 4. Degassing Initiator->Degassing Polymerization 5. Polymerization Degassing->Polymerization Isolation 6. Polymer Isolation Polymerization->Isolation Washing 7. Purification/Washing Isolation->Washing Drying 8. Drying Washing->Drying

Caption: Step-by-step free-radical polymerization protocol.

Protocol for Mechanical Testing

The following are standard methods for evaluating the mechanical properties of the synthesized polymers. Specimens should be prepared according to the specific ASTM or ISO standards.

  • Tensile Testing (ASTM D638 / ISO 527): This test measures the force required to pull a specimen to its breaking point. It provides information on the material's tensile strength, elongation at break, and Young's modulus (stiffness).

  • Flexural Testing (ASTM D790 / ISO 178): This test measures the force required to bend a beam of the material. It provides the flexural strength and flexural modulus.

IV. Quantitative Data

While specific data for OFPMA polymers is limited in the public domain, the following tables provide representative data for related polymer systems to illustrate the expected trends when applying the aforementioned modification strategies.

Table 1: Hypothetical Mechanical Properties of OFPMA Homopolymer and Copolymers

Polymer CompositionTensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)
100% Poly(OFPMA)15 - 255 - 151.0 - 1.5
75% OFPMA / 25% MMA30 - 4510 - 251.5 - 2.0
50% OFPMA / 50% MMA45 - 6015 - 302.0 - 2.5

Note: These are estimated values based on the properties of similar fluorinated and methacrylate polymers. Actual values will depend on molecular weight and processing conditions.

Table 2: Effect of Cross-linker Concentration on Mechanical Properties of a Methacrylate Polymer (Illustrative Example)

Cross-linker (EGDMA) Conc. (mol%)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)
050252.2
555152.8
1060103.2
205853.5

Source: Adapted from trends observed in studies on cross-linked PMMA.[6]

Table 3: Effect of Silica Nanoparticle Loading on Mechanical Properties of Epoxy Nanocomposites (Illustrative Example)

Silica Nanoparticle Loading (wt%)Tensile Strength (MPa)Young's Modulus (GPa)
0652.5
1722.8
3803.1
5853.4

Source: Adapted from trends observed in studies on silica-epoxy nanocomposites.[7]

References

Technical Support Center: RAFT Polymerization of 1H,1H,5H-Octafluoropentyl Methacrylate (OFPMA)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for achieving low polydispersity in the Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of 1H,1H,5H-Octafluoropentyl methacrylate (OFPMA).

Frequently Asked Questions (FAQs)

Q1: What is a typical polydispersity index (PDI) for a well-controlled RAFT polymerization of a methacrylate like OFPMA?

A well-controlled RAFT polymerization should yield polymers with a narrow molecular weight distribution, reflected by a low polydispersity index (PDI). Generally, a PDI value below 1.3 is considered good, with values approaching 1.1 indicating excellent control over the polymerization.[1] Achieving a PDI of less than 1.2 is a common goal in optimizing these reactions.[2]

Q2: My polymerization is experiencing a long induction period or is not initiating. What are the common causes?

A significant induction period is often caused by inhibitors, most commonly dissolved oxygen in the reaction mixture.[1] It is critical to thoroughly degas the polymerization mixture.[1] Other causes can include impurities in the monomer or solvent and using a thermal initiator (like AIBN) at a temperature that is too low for its efficient decomposition.[1]

Q3: How does the choice of RAFT agent (CTA) affect polydispersity for a methacrylate monomer?

The effectiveness of a RAFT agent is crucial for controlling the polymerization of methacrylates.[3] For activated monomers like methacrylates, trithiocarbonates and dithiobenzoates are typically effective choices.[1][3] The transfer constant of the RAFT agent must be high enough to ensure a rapid exchange between dormant and active polymer chains, which is essential for achieving a narrow PDI.[1][4] Using a CTA with a low transfer constant for the specific monomer can lead to poor control and broader polydispersity.[1]

Q4: Can the reaction solvent influence the PDI?

Yes, the choice of solvent can significantly impact polymerization kinetics and, consequently, the PDI. For instance, in the RAFT polymerization of methyl methacrylate (MMA), using solvents like benzene can lead to a lower rate of polymerization but result in narrower polydispersities, especially at low conversions.[5][6] It is important to choose a solvent that effectively solvates the growing polymer chains.[1] For fluorinated methacrylates, fluorinated solvents or solvents like dioxane are often considered.[7]

Q5: At what monomer conversion should I stop the reaction to ensure a low PDI?

Pushing the polymerization to very high conversions can sometimes lead to a loss of control, side reactions, and a broadening of the PDI.[1] If a very narrow PDI is the primary goal, it is often advisable to stop the reaction at a moderate conversion, for example, between 70-80%.[1]

Troubleshooting Guide for High Polydispersity (PDI > 1.3)

This guide addresses the most common issue in RAFT polymerization: obtaining a polymer with a high Polydispersity Index (PDI).

Problem Possible Cause Suggested Solution & Explanation
High PDI 1. Inappropriate [CTA]:[Initiator] Ratio The ratio of the RAFT Chain Transfer Agent (CTA) to the initiator is critical. A low ratio can lead to an excess of primary radicals from the initiator, causing conventional free-radical polymerization to occur alongside the RAFT process, which broadens the PDI. Solution: Increase the [CTA]:[Initiator] ratio. A common starting point is a ratio between 5:1 and 10:1. While a higher ratio improves control, an excessively high ratio may significantly slow down the reaction.[1]
2. Impure Reagents Impurities in the monomer (OFPMA), solvent, CTA, or initiator can interfere with the polymerization. The inhibitor commonly present in methacrylate monomers must be removed. Solution: Purify the OFPMA monomer by passing it through a column of basic alumina to remove the inhibitor.[1] Ensure the solvent is anhydrous and free of impurities. Use high-purity initiator and CTA.
3. Inefficient Degassing (Presence of Oxygen) Oxygen is a radical scavenger and acts as an inhibitor, which can terminate growing polymer chains and lead to a loss of "living" character and a broader PDI.[1] Solution: Thoroughly degas the reaction mixture. Use a minimum of three freeze-pump-thaw cycles for the most effective oxygen removal.[1][8][9] Alternatively, purging with a high-purity inert gas (like argon or nitrogen) for an extended period can be sufficient.[1][9]
4. Incorrect Reaction Temperature Temperature affects the rates of initiation, propagation, and fragmentation. An unsuitable temperature can disrupt the equilibrium of the RAFT process. Higher temperatures generally increase the polymerization rate and the transfer constant of the RAFT agent, which can lead to lower PDIs at a given conversion.[5][6] However, excessively high temperatures can cause unwanted side reactions. Solution: Optimize the temperature based on the initiator's half-life. For AIBN, temperatures between 60-80 °C are common.[1] Conduct a temperature series (e.g., 60 °C, 70 °C, 80 °C) to find the optimal condition for your specific system.
5. Poor Choice of RAFT Agent (CTA) The structure of the RAFT agent must be suited to the monomer. The Z-group and R-group of the CTA determine its reactivity and transfer efficiency. For methacrylates, dithiobenzoates and trithiocarbonates are generally effective.[1][3] Solution: Ensure your chosen CTA is appropriate for methacrylates. Consult literature for CTAs known to effectively control the polymerization of structurally similar fluorinated methacrylates.[7][10]

Logical Workflow for Troubleshooting High PDI

The following diagram illustrates a step-by-step process for diagnosing and resolving high polydispersity in your RAFT polymerization experiments.

Troubleshooting_High_PDI cluster_causes Step 1: Investigate Potential Causes cluster_solutions Step 2: Implement Solutions Start High PDI Observed (PDI > 1.3) Cause1 Check Reagent Purity (Monomer, Solvent, CTA) Start->Cause1 Cause2 Verify [CTA]:[Initiator] Ratio Start->Cause2 Cause3 Evaluate Degassing Procedure Start->Cause3 Cause4 Assess Reaction Temperature & Time Start->Cause4 Solution1 Purify Monomer (e.g., Alumina Column) Cause1->Solution1 Solution2 Adjust Ratio (e.g., Increase to 5:1 or 10:1) Cause2->Solution2 Solution3 Improve Degassing (e.g., Freeze-Pump-Thaw) Cause3->Solution3 Solution4 Optimize Temperature (Based on Initiator Half-Life) Cause4->Solution4 End Low PDI Achieved (PDI < 1.3) Solution1->End Solution2->End Solution3->End Solution4->End

Caption: A workflow diagram for troubleshooting high polydispersity in RAFT polymerization.

Table: Influence of Reaction Parameters on Polydispersity

While specific data for OFPMA is limited, the following table, based on general principles for methacrylate polymerization, illustrates how changing key parameters can affect the outcome.

ParameterTypical RangeEffect on PDIRationale & Remarks
[Monomer]:[CTA] Ratio 50:1 to 500:1IndirectPrimarily controls the target molecular weight. A lower ratio (e.g., 50:1) targets shorter polymers. Maintaining control is crucial across the desired range.
[CTA]:[Initiator] Ratio 1:1 to 10:1Lower PDI with higher ratioA higher ratio ensures that most chains are initiated via the RAFT mechanism, enhancing control. A ratio of ~5:1 is a robust starting point.[1]
Temperature 60 - 90 °CCan lower PDIIncreasing temperature can enhance the rate of fragmentation in the RAFT equilibrium, leading to better control and lower PDI, but may also increase termination at very high temperatures.[5][6]
Monomer Conversion 50 - 95%PDI may increase at very high conversionPushing reactions to >90% conversion can lead to a loss of active chain ends and side reactions, which may broaden the PDI.[1]
Solvent Dioxane, Anisole, Benzene, etc.VariesSolvent can affect propagation kinetics. Solvents that lead to slower propagation may allow for more efficient chain transfer, resulting in a lower PDI.[5][6]

Detailed Experimental Protocol: RAFT Polymerization of OFPMA

This protocol provides a general methodology for the RAFT polymerization of this compound (OFPMA) aimed at achieving a low PDI.

1. Materials:

  • Monomer: this compound (OFPMA), inhibitor removed by passing through a column of basic alumina.

  • RAFT Agent (CTA): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) or similar trithiocarbonate/dithiobenzoate suitable for methacrylates.

  • Initiator: 2,2'-Azobis(2-methylpropionitrile) (AIBN), recrystallized from methanol.

  • Solvent: Anhydrous 1,4-dioxane or anisole.

  • Equipment: Schlenk flask, magnetic stir bar, rubber septum, vacuum/argon line (Schlenk line), oil bath with temperature controller, liquid nitrogen.

2. Procedure:

  • Reaction Setup:

    • To a 25 mL Schlenk flask equipped with a magnetic stir bar, add the RAFT agent (e.g., CPADB, 22.1 mg, 0.079 mmol).

    • Add the monomer (OFPMA, 2.5 g, 7.9 mmol) and the initiator (AIBN, 2.6 mg, 0.0158 mmol). This corresponds to a target degree of polymerization of 100 and a [CTA]:[I] ratio of 5:1.

    • Add the solvent (e.g., 1,4-dioxane, 2.5 mL).

    • Seal the flask with a rubber septum.

  • Degassing:

    • Freeze the reaction mixture by placing the flask in a liquid nitrogen bath until completely solid.[9]

    • Once frozen, open the flask to the vacuum line and evacuate for 10-15 minutes.

    • Close the flask to the vacuum and thaw the mixture in a water bath. You may observe gas bubbles escaping the solution as it thaws.[9]

    • Repeat this freeze-pump-thaw cycle at least three times to ensure complete removal of dissolved oxygen.[8]

    • After the final cycle, backfill the flask with an inert gas (e.g., argon or high-purity nitrogen).

  • Polymerization:

    • Place the sealed Schlenk flask in a preheated oil bath set to the desired temperature (e.g., 70 °C).[9]

    • Begin stirring to ensure the reaction mixture is homogeneous.

    • Allow the polymerization to proceed for the desired time (e.g., 8-16 hours). To monitor progress, small aliquots can be withdrawn periodically via a degassed syringe for analysis.

  • Quenching and Isolation:

    • To stop the polymerization, remove the flask from the oil bath and expose the mixture to air by opening the flask. Rapid cooling in an ice bath can also be used.

    • Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold methanol or hexane).

    • Collect the precipitated polymer by filtration, wash with the non-solvent, and dry under vacuum until a constant weight is achieved.

  • Characterization:

    • Determine the number-average molecular weight (Mn) and Polydispersity Index (PDI) of the resulting poly(OFPMA) using Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).

    • Determine monomer conversion using ¹H NMR spectroscopy by comparing the integration of monomer vinyl peaks to the polymer backbone peaks.

References

Technical Support Center: Characterization of 1H,1H,5H-Octafluoropentyl Methacrylate (OFPMA) Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the characterization of 1H,1H,5H-Octafluoropentyl methacrylate (OFPMA) polymers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common challenges and to offer frequently asked questions (FAQs) related to the analysis of these specialized fluorinated polymers.

Frequently Asked Questions (FAQs)

1. What are the biggest challenges in characterizing poly(OFPMA)?

The primary challenges in characterizing poly(OFPMA) stem from its fluorinated nature, which can lead to:

  • Solubility Issues: Poly(OFPMA) exhibits limited solubility in common organic solvents used for polymer characterization, making techniques like Gel Permeation Chromatography (GPC) challenging.

  • Complex NMR Spectra: The presence of fluorine can lead to complex splitting patterns in both ¹H and ¹⁹F NMR spectra, requiring careful interpretation for compositional and tacticity analysis.

  • Atypical Thermal Behavior: The fluorine content can influence the thermal properties, such as the glass transition temperature (Tg), which may be broad or difficult to detect accurately.

2. What are the recommended solvents for dissolving poly(OFPMA) for characterization?

Due to its fluorinated side chains, poly(OFPMA) is a non-polar polymer. The selection of an appropriate solvent is critical for successful characterization.

  • Good Solvents: Fluorinated solvents such as hexafluoroisopropanol (HFIP) and trifluorotoluene are often effective. Some highly chlorinated solvents may also work.

  • Common GPC Solvents: For GPC analysis, tetrahydrofuran (THF) and chloroform can sometimes be used, but solubility should always be confirmed beforehand. It is crucial to ensure complete dissolution to avoid issues with column clogging and inaccurate molecular weight determination.

3. How can I determine the molecular weight of my poly(OFPMA) sample?

Gel Permeation Chromatography (GPC) is the most common technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of polymers.

  • Key Considerations for Poly(OFPMA) GPC:

    • Solvent Selection: Use a solvent in which the polymer is fully soluble (see FAQ 2).

    • Column Selection: Polystyrene-divinylbenzene (PS-DVB) columns are generally suitable.

    • Calibration: Use narrow molecular weight standards, such as polystyrene or poly(methyl methacrylate) (PMMA), to construct a calibration curve. Be aware that the hydrodynamic volume of poly(OFPMA) may differ from the standards, leading to relative molecular weight values. For absolute molecular weight, a multi-angle light scattering (MALS) detector is recommended.

4. What information can I obtain from NMR spectroscopy of poly(OFPMA)?

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of poly(OFPMA).

  • ¹H NMR: Can be used to confirm the presence of the polymer backbone and the protons on the pentyl chain. The integration of signals can help in determining the degree of polymerization if an end-group analysis is possible.

  • ¹⁹F NMR: Provides detailed information about the fluorine environments in the side chain. It can be used to confirm the monomer incorporation and to investigate potential side reactions or degradation.

  • ¹³C NMR: Can provide information on the tacticity (stereochemistry) of the polymer chain, which influences its physical properties.

5. What is the expected glass transition temperature (Tg) for poly(OFPMA)?

The glass transition temperature (Tg) is a key thermal property. For poly(OFPMA), the Tg is influenced by factors such as molecular weight and tacticity. One source suggests a Tg of approximately 36°C, however, this should be experimentally verified for your specific sample. Differential Scanning Calorimetry (DSC) is the standard technique for measuring Tg.

Troubleshooting Guides

Gel Permeation Chromatography (GPC) Troubleshooting
Problem Possible Cause Solution
High backpressure Polymer precipitation in the column; Clogged frit; Inappropriate solvent.Ensure complete solubility of the polymer in the mobile phase. Filter the sample solution before injection. Use a solvent with lower viscosity or run the analysis at a slightly elevated temperature.
Broad or tailing peaks Poor solubility; Interaction with the column packing material; Column degradation.Use a better solvent or add a small amount of a co-solvent to improve solubility. Consider using a different type of GPC column. Check the column's performance with a standard.
Inaccurate molecular weight Improper calibration; Difference in hydrodynamic volume between the sample and standards; Polymer aggregation.Recalibrate the instrument with fresh standards. Use a MALS detector for absolute molecular weight determination. Ensure the sample is fully dissolved and not aggregated.
No peaks detected Polymer is insoluble in the mobile phase; Detector issue.Confirm polymer solubility in the chosen mobile phase. Check the detector's functionality and settings.
Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting
Problem Possible Cause Solution
Poorly resolved spectra Low sample concentration; Incomplete dissolution; Magnetic field inhomogeneity.Increase the sample concentration if possible. Ensure the polymer is fully dissolved in the deuterated solvent; gentle heating or sonication may help. Shim the magnet carefully before acquiring the spectrum.
Broad peaks High molecular weight of the polymer; Polymer aggregation; Paramagnetic impurities.For very high molecular weight polymers, some peak broadening is expected. Try acquiring the spectrum at a higher temperature to increase chain mobility. Ensure the sample is free from paramagnetic impurities.
Complex splitting patterns in ¹⁹F NMR Multiple fluorine environments; Coupling between different fluorine nuclei.This is often inherent to the structure. Use higher field strength NMR for better resolution. Consult literature on ¹⁹F NMR of similar fluorinated polymers for interpretation guidance.
Difficulty in determining tacticity from ¹³C NMR Low signal-to-noise ratio; Overlapping peaks.Increase the number of scans to improve the signal-to-noise ratio. Use 2D NMR techniques like HSQC or HMBC to help resolve overlapping signals.
Differential Scanning Calorimetry (DSC) Troubleshooting
Problem Possible Cause Solution
No clear glass transition (Tg) observed Tg is very broad; Low heat capacity change at Tg; Instrument sensitivity is too low.Use a higher heating rate (e.g., 20 °C/min) to enhance the change in heat flow. Ensure good thermal contact between the sample and the pan. Use a more sensitive DSC instrument if available.
Broad or weak Tg The polymer has a broad molecular weight distribution; Sample has low amorphous content.This may be an intrinsic property of the sample. Report the onset and end temperatures of the transition.
Irreproducible Tg values Different thermal histories of the samples; Variation in heating/cooling rates.To erase the thermal history, heat the sample above its Tg, cool it down at a controlled rate, and then perform the heating scan for Tg determination. Use the same heating and cooling rates for all measurements.

Quantitative Data Summary

Due to the limited availability of consistent quantitative data in the public domain for poly(OFPMA), the following table provides a general overview of expected values. Researchers should determine these values experimentally for their specific polymer samples.

Parameter Technique Typical Value / Range Notes
Number-Average Molecular Weight (Mn) GPCVaries with synthesis conditionsDetermined relative to standards (e.g., PS, PMMA) unless a MALS detector is used.
Weight-Average Molecular Weight (Mw) GPCVaries with synthesis conditionsDetermined relative to standards (e.g., PS, PMMA) unless a MALS detector is used.
Polydispersity Index (PDI) GPCTypically 1.5 - 3.0 for free radical polymerizationPDI = Mw / Mn. A value closer to 1 indicates a more uniform polymer chain length.
Glass Transition Temperature (Tg) DSC~ 36 °C (reported for the monomer, likely an estimate for the polymer)Highly dependent on molecular weight and tacticity. Should be determined experimentally.

Experimental Protocols

Gel Permeation Chromatography (GPC) for Molecular Weight Determination
  • Sample Preparation:

    • Accurately weigh 2-5 mg of the dry poly(OFPMA) sample into a vial.

    • Add 1 mL of a suitable solvent (e.g., THF, HFIP) to achieve a concentration of 2-5 mg/mL.

    • Gently agitate the vial until the polymer is completely dissolved. This may take several hours.

    • Filter the solution through a 0.2 µm PTFE syringe filter into a GPC vial.

  • Instrumentation and Conditions:

    • GPC System: A system equipped with a pump, injector, column oven, and a refractive index (RI) detector. A MALS detector is recommended for absolute molecular weight.

    • Columns: A set of PS-DVB columns suitable for the expected molecular weight range.

    • Mobile Phase: The same solvent used for sample preparation.

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: 30-40 °C to ensure good solubility and reduce solvent viscosity.

    • Injection Volume: 50-100 µL.

  • Data Analysis:

    • Generate a calibration curve using narrow molecular weight standards.

    • Process the chromatogram of the poly(OFPMA) sample to obtain Mn, Mw, and PDI relative to the standards.

    • If using a MALS detector, perform the analysis according to the instrument's software to obtain absolute molecular weight values.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
  • Sample Preparation:

    • Dissolve 10-20 mg of the poly(OFPMA) sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, or a fluorinated solvent if necessary) in an NMR tube.

    • Ensure the polymer is fully dissolved.

  • ¹H NMR Spectroscopy:

    • Instrument: 400 MHz or higher NMR spectrometer.

    • Parameters: Standard acquisition parameters for ¹H NMR. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

    • Analysis: Identify the signals corresponding to the polymer backbone and the side chain protons.

  • ¹⁹F NMR Spectroscopy:

    • Instrument: NMR spectrometer equipped with a fluorine probe.

    • Parameters: Standard acquisition parameters for ¹⁹F NMR.

    • Analysis: Analyze the chemical shifts and splitting patterns to understand the fluorine environments.

Differential Scanning Calorimetry (DSC) for Thermal Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the poly(OFPMA) sample into an aluminum DSC pan.

    • Seal the pan using a crimper.

  • Instrumentation and Conditions:

    • DSC Instrument: A calibrated differential scanning calorimeter.

    • Method:

      • Equilibrate the sample at a low temperature (e.g., -50 °C).

      • Heat the sample to a temperature well above the expected Tg (e.g., 100 °C) at a rate of 10-20 °C/min. This is the first heating scan.

      • Hold the sample at this temperature for a few minutes to erase the thermal history.

      • Cool the sample back down to the starting temperature at a controlled rate (e.g., 10 °C/min).

      • Heat the sample again at the same rate as the first heating scan. This is the second heating scan.

  • Data Analysis:

    • Determine the glass transition temperature (Tg) from the midpoint of the step transition in the heat flow curve of the second heating scan.

Visualizations

GPC_Workflow cluster_prep Sample Preparation cluster_analysis GPC Analysis cluster_data Data Processing start Weigh Polymer dissolve Dissolve in Solvent start->dissolve filter Filter Solution dissolve->filter inject Inject into GPC filter->inject separate Separation by Size inject->separate detect Detect with RI/MALS separate->detect calculate Calculate Mn, Mw, PDI detect->calculate calibrate Calibrate with Standards calibrate->calculate

Caption: Experimental workflow for GPC analysis of poly(OFPMA).

Troubleshooting_Logic cluster_gpc GPC cluster_nmr NMR cluster_dsc DSC start Characterization Issue gpc_issue GPC Problem? start->gpc_issue nmr_issue NMR Problem? start->nmr_issue dsc_issue DSC Problem? start->dsc_issue solubility Check Solubility gpc_issue->solubility Pressure/Peak Shape calibration Check Calibration gpc_issue->calibration Inaccurate MW column Check Column gpc_issue->column Broad Peaks concentration Check Concentration nmr_issue->concentration Low Signal shimming Improve Shimming nmr_issue->shimming Poor Resolution temperature Increase Temperature nmr_issue->temperature Broad Peaks heating_rate Increase Heating Rate dsc_issue->heating_rate Weak Tg thermal_history Erase Thermal History dsc_issue->thermal_history Irreproducible Tg

Caption: Troubleshooting logic for common characterization issues.

Technical Support Center: Purification of Crude 1H,1H,5H-Octafluoropentyl Methacrylate (OFPMA) Monomer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 1H,1H,5H-Octafluoropentyl methacrylate (OFPMA) monomer.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of crude OFPMA.

Issue Potential Cause(s) Recommended Solution(s)
Monomer polymerizes during purification (e.g., in the distillation flask or on the chromatography column). 1. Complete removal of the inhibitor (e.g., MEHQ) has made the monomer highly reactive. 2. Excessive heat applied during distillation. 3. Presence of contaminants that can initiate polymerization.1. For distillation, consider adding a polymerization inhibitor that is less volatile than the monomer to the distillation pot. 2. Use the lowest possible temperature for distillation by employing a high vacuum.[1] 3. Ensure all glassware is scrupulously clean. 4. After purification, store the monomer at a low temperature (e.g., <4°C) and use it promptly.
Incomplete removal of inhibitor (e.g., MEHQ) after purification. 1. Insufficient washing with NaOH solution. 2. Inadequate amount or activity of the adsorbent (e.g., alumina, activated carbon). 3. Co-distillation of the inhibitor with the monomer.1. Increase the number of washes with the NaOH solution or use a slightly higher concentration. 2. Increase the amount of adsorbent or use a fresh batch. Ensure good mixing and sufficient contact time. 3. For distillation, ensure the pressure and temperature are optimized to separate the monomer from the inhibitor effectively.
Low recovery of the purified monomer. 1. Polymerization of the monomer during purification. 2. Adsorption of the monomer onto the purification medium (e.g., alumina, activated carbon). 3. Inefficient extraction or separation during washing steps.1. See the solution for "Monomer polymerizes during purification." 2. Elute the column with a more polar solvent if compatible with the monomer and the desired purity. Note that this may also elute some impurities. 3. Ensure proper phase separation in the separatory funnel and minimize the loss of the organic layer.
Presence of water in the purified monomer. 1. Incomplete drying after washing with aqueous solutions. 2. Use of wet solvents or equipment.1. Ensure the organic layer is thoroughly dried with a suitable drying agent (e.g., anhydrous MgSO₄, Na₂SO₄) before the final filtration or distillation. 2. Use anhydrous solvents and ensure all glassware is dried in an oven before use.
Cloudy appearance of the purified monomer. 1. Presence of water. 2. Fine particles of adsorbent that have passed through the filter. 3. Partial polymerization.1. See the solution for "Presence of water in the purified monomer." 2. Use a finer porosity filter paper or a sintered glass funnel to remove all adsorbent particles. 3. If polymerization is suspected, the monomer may need to be re-purified.

Frequently Asked Questions (FAQs)

1. What are the common impurities in crude this compound (OFPMA)?

The most common impurity in commercially available OFPMA is the polymerization inhibitor, which is typically hydroquinone methyl ether (MEHQ).[2][3] Other potential impurities could include unreacted starting materials from the synthesis, such as 1H,1H,5H-octafluoropentanol and methacrylic acid or its derivatives, as well as byproducts of the reaction.

2. Why do I need to remove the inhibitor from OFPMA before polymerization?

Polymerization inhibitors are added to prevent the spontaneous polymerization of the monomer during storage and transport. However, these inhibitors will also interfere with the desired polymerization reaction by scavenging the free radicals that initiate polymerization. Incomplete removal of the inhibitor can lead to long induction periods, slow polymerization rates, and low molecular weight polymers.

3. Which purification method is best for my application?

The choice of purification method depends on the required purity of the monomer, the scale of the experiment, and the available equipment.

  • Washing with NaOH solution: A simple and effective method for removing acidic inhibitors like MEHQ on a lab scale. It is often followed by drying and filtration.

  • Column chromatography: Passing the monomer through a column of basic alumina is a common and effective method for removing inhibitors.[4][5] It is suitable for small to medium scales.

  • Vacuum distillation: This method is excellent for achieving high purity by separating the monomer from non-volatile impurities, including inhibitors and oligomers.[1] It is suitable for various scales but requires a vacuum setup.

4. How can I confirm that the inhibitor has been removed?

The concentration of phenolic inhibitors like MEHQ can be monitored using UV-Vis spectroscopy, as they have a characteristic absorbance in the UV range.[6] A significant decrease in the absorbance at the specific wavelength after purification indicates successful removal.

5. How should I store the purified OFPMA?

Once the inhibitor has been removed, OFPMA is susceptible to polymerization. The purified monomer should be stored in a refrigerator (2-8 °C), protected from light, and preferably under an inert atmosphere (e.g., nitrogen or argon). It is recommended to use the purified monomer as soon as possible.

Data Presentation: Comparison of Purification Methods for OFPMA

The following table summarizes typical results for the purification of crude OFPMA containing MEHQ inhibitor. The values presented are illustrative and may vary depending on the specific experimental conditions.

Purification Method Initial Purity (OFPMA, %) Final Purity (OFPMA, %) Residual MEHQ (ppm) Typical Yield (%) Advantages Disadvantages
Washing with 1M NaOH >98~99<50>90Simple, fast, and inexpensive.May introduce water; may not remove non-acidic impurities.
Column Chromatography (Basic Alumina) >98>99.5<1085-95Highly effective for inhibitor removal; can remove some other polar impurities.Requires solvent; adsorbent is a consumable.
Vacuum Distillation >98>99.8<580-90Provides very high purity; removes non-volatile impurities.Requires specialized equipment; potential for polymerization at elevated temperatures.

Experimental Protocols

Protocol 1: Purification of OFPMA by Washing with NaOH Solution

  • Place 50 mL of crude OFPMA in a 250 mL separatory funnel.

  • Add 50 mL of 1 M sodium hydroxide (NaOH) solution.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting the funnel.

  • Allow the layers to separate completely. The aqueous layer (bottom) will likely be colored due to the formation of the sodium salt of MEHQ.

  • Drain and discard the lower aqueous layer.

  • Repeat the washing with two more 50 mL portions of 1 M NaOH solution, or until the aqueous layer is colorless.

  • Wash the organic layer with 50 mL of deionized water to remove any residual NaOH.

  • Drain the OFPMA into a clean, dry Erlenmeyer flask.

  • Add anhydrous magnesium sulfate (MgSO₄) until it no longer clumps together, indicating the monomer is dry.

  • Swirl the flask and let it stand for 15-20 minutes.

  • Filter the dried monomer through a fluted filter paper or a sintered glass funnel into a clean, dry storage bottle.

  • Store the purified monomer at 2-8 °C and use promptly.

Protocol 2: Purification of OFPMA by Column Chromatography

  • Prepare a chromatography column by packing a glass column with a slurry of basic alumina in a non-polar solvent (e.g., hexane). The amount of alumina should be about 10-20 times the weight of the monomer.

  • Allow the solvent to drain until it is level with the top of the alumina bed.

  • Carefully add the crude OFPMA to the top of the column.

  • Allow the monomer to pass through the alumina bed under gravity or with gentle positive pressure from an inert gas.

  • Collect the purified monomer as it elutes from the column.

  • The inhibitor will be adsorbed onto the alumina.

  • If necessary, a non-polar solvent can be used to elute all the monomer from the column. The solvent can then be removed under reduced pressure.

  • Store the purified monomer at 2-8 °C.

Protocol 3: Purification of OFPMA by Vacuum Distillation

  • Assemble a vacuum distillation apparatus, ensuring all glassware is free of cracks and all joints are properly sealed with vacuum grease.[1]

  • Place the crude OFPMA and a magnetic stir bar into the distillation flask.

  • Connect the apparatus to a vacuum pump and a cold trap.

  • Begin stirring and slowly evacuate the system to the desired pressure.

  • Once a stable vacuum is achieved, begin to gently heat the distillation flask using a heating mantle.

  • Collect the fraction that distills at the expected boiling point for the given pressure. The boiling point of OFPMA is 88 °C at 40 mmHg.

  • The non-volatile inhibitor will remain in the distillation flask.

  • Once the distillation is complete, cool the system to room temperature before venting to atmospheric pressure.

  • Transfer the purified monomer to a suitable storage container and store at 2-8 °C.

Workflow for OFPMA Purification

The following diagram illustrates a general workflow for the purification of crude OFPMA monomer.

OFPMA_Purification_Workflow start Crude OFPMA (with MEHQ inhibitor) assess_purity Assess Purity Requirements and Scale start->assess_purity wash_naoh Washing with NaOH Solution assess_purity->wash_naoh Lab Scale, Moderate Purity column_chrom Column Chromatography (Basic Alumina) assess_purity->column_chrom Lab Scale, High Purity vac_dist Vacuum Distillation assess_purity->vac_dist High Purity, Various Scales dry Drying (e.g., MgSO4) wash_naoh->dry analyze_purity Analyze Purity (e.g., UV-Vis, GC) column_chrom->analyze_purity vac_dist->analyze_purity filter Filtration dry->filter filter->analyze_purity storage Store Purified Monomer (2-8 °C, Inert Atmosphere) analyze_purity->storage Purity Confirmed

Caption: Workflow for the purification of crude OFPMA monomer.

References

Technical Support Center: Synthesis of 1H,1H,5H-Octafluoropentyl Methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1H,1H,5H-Octafluoropentyl Methacrylate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause Recommended Solution Analytical Indication
Low or No Product Yield Incomplete reaction: Insufficient reaction time, temperature, or catalyst activity.- Increase reaction time and/or temperature. - Use a fresh or more active catalyst. - Ensure efficient removal of the byproduct (water or methanol) to drive the equilibrium towards the product.GC-MS or NMR analysis shows a high percentage of unreacted starting materials (methacrylic acid/methyl methacrylate and 1H,1H,5H-octafluoropentanol).
Loss of product during workup: Emulsion formation during aqueous washes or loss during distillation.- Use brine washes to break emulsions. - Ensure the distillation setup is efficient and operate at the correct pressure and temperature.Physical loss of organic layer or low recovery after distillation.
Product is a viscous liquid or solid Polymerization of the monomer: Presence of initiators (e.g., peroxides), exposure to high temperatures for extended periods, or lack of an effective polymerization inhibitor.- Ensure a polymerization inhibitor (e.g., MEHQ, p-methoxyphenol, 2,6-di-tert-butyl-p-cresol) is added to the reaction mixture and during purification/storage. - Avoid excessive heating during reaction and distillation. - Store the purified monomer at a low temperature and in the dark.Broad signals in the ¹H NMR spectrum, particularly in the vinyl region, and a significant increase in viscosity.
Presence of unexpected peaks in NMR or GC-MS Side reactions: Formation of byproducts such as Michael adducts or ethers.- Optimize reaction conditions (e.g., temperature, catalyst concentration) to minimize side reactions. - Use a less nucleophilic base if applicable. - Purify the product carefully using distillation or column chromatography.- Michael Adduct: Look for the disappearance of vinyl protons and the appearance of new aliphatic protons in the ¹H NMR spectrum. - Ether: Look for the absence of the hydroxyl proton from the starting alcohol and the presence of a new ether linkage signal in the ¹³C NMR spectrum.
Product discoloration (yellow or brown) Decomposition or presence of impurities: High reaction temperatures or impurities in the starting materials can lead to colored byproducts.- Use purified starting materials. - Lower the reaction temperature if possible. - Purify the final product by distillation.Visual observation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most common methods are:

  • Transesterification: The reaction of methyl methacrylate with 1H,1H,5H-octafluoropentanol, typically in the presence of an acid or base catalyst. Methanol is removed to drive the reaction to completion.

  • Esterification: The direct reaction of methacrylic acid with 1H,1H,5H-octafluoropentanol, usually catalyzed by a strong acid like sulfuric acid. Water is removed as a byproduct.[1]

Q2: Why is a polymerization inhibitor necessary during the synthesis and storage?

A2: Methacrylate monomers, including this compound, are prone to free-radical polymerization, especially at elevated temperatures or in the presence of light and impurities.[2][3][4][5] An inhibitor, such as MEHQ (hydroquinone monomethyl ether), is added to prevent premature polymerization, which would lead to a lower yield of the desired monomer and result in a viscous or solid product.

Q3: I see some of my 1H,1H,5H-octafluoropentanol starting material has been converted to a symmetric ether. How can I prevent this?

A3: Ether formation can occur as a side reaction, particularly under acidic conditions and at higher temperatures, where two molecules of the alcohol dehydrate to form an ether. To minimize this:

  • Use milder reaction conditions (lower temperature, shorter reaction time).

  • Choose a catalyst that is less prone to promoting dehydration reactions.

Q4: My final product seems to have a higher boiling point than expected and the NMR is complex. What could be the issue?

A4: This could indicate the formation of a Michael adduct. The Michael addition is a reaction where a nucleophile (like another molecule of the alcohol or even the product ester) adds across the double bond of the methacrylate.[6][7][8][9] This results in a higher molecular weight byproduct. To avoid this, you can try using less harsh reaction conditions or protecting the double bond if feasible, though the latter is less common for this type of synthesis.

Q5: What are the recommended purification techniques for this compound?

A5: The most common and effective purification method is vacuum distillation.[1] This allows for the separation of the desired product from less volatile impurities and the catalyst. It is crucial to maintain a polymerization inhibitor in the distillation flask. For higher purity, column chromatography can also be employed.

Experimental Protocols

Example Protocol: Synthesis via Transesterification

This protocol is a generalized procedure and may require optimization.

  • Setup: Equip a round-bottom flask with a magnetic stirrer, a distillation head, a condenser, and a receiving flask. The system should be set up for fractional distillation.

  • Reagents:

    • 1H,1H,5H-octafluoropentanol (1.0 mol)

    • Methyl methacrylate (1.2 mol)

    • Catalyst (e.g., 30% fuming sulfuric acid, 2.5g)[1]

    • Polymerization inhibitor (e.g., p-methoxyphenol, 2.5g)[1]

  • Procedure: a. To the reaction flask, add 1H,1H,5H-octafluoropentanol, the polymerization inhibitor, and the catalyst. b. Begin stirring and heat the mixture to a gentle reflux. c. Slowly add the methyl methacrylate to the reaction mixture. d. Heat the reaction mixture to approximately 110°C and collect the methanol/methyl methacrylate azeotrope in the receiving flask. The progress of the reaction can be monitored by the amount of methanol collected. e. Continue the reaction for about 3 hours after the dropwise addition.[1]

  • Workup and Purification: a. Cool the reaction mixture to room temperature. b. Wash the organic layer with a saturated sodium bicarbonate solution, followed by water and then brine. c. Dry the organic layer over anhydrous sodium sulfate. d. Purify the crude product by vacuum distillation to obtain this compound.

Visualizations

Synthesis_Pathway Methyl Methacrylate Methyl Methacrylate Product 1H,1H,5H-Octafluoropentyl Methacrylate Methyl Methacrylate->Product Transesterification (Acid/Base Catalyst) 1H,1H,5H-Octafluoropentanol 1H,1H,5H-Octafluoropentanol 1H,1H,5H-Octafluoropentanol->Product Methanol Methanol Product->Methanol Byproduct

Caption: Main synthesis pathway for this compound.

Side_Reactions cluster_polymerization Polymerization cluster_michael Michael Addition Monomer_P Methacrylate Monomer Polymer Polymer Monomer_P->Polymer Heat, Light, Initiators Monomer_M Methacrylate Monomer Adduct Michael Adduct Monomer_M->Adduct Nucleophile Nucleophile (e.g., Alcohol) Nucleophile->Adduct

Caption: Common side reactions in the synthesis.

Troubleshooting_Workflow start Low Product Yield check_reaction Check Reaction Completion (NMR, GC-MS) start->check_reaction check_workup Review Workup Procedure start->check_workup incomplete Incomplete Reaction? check_reaction->incomplete loss Product Loss? check_workup->loss optimize Optimize Reaction Conditions: - Increase time/temp - Check catalyst incomplete->optimize Yes end Yield Improved incomplete->end No improve_workup Improve Workup: - Use brine washes - Check distillation setup loss->improve_workup Yes loss->end No optimize->end improve_workup->end

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: 1H,1H,5H-Octafluoropentyl Methacrylate (OFPMA) Polymerization Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effect of temperature on the polymerization kinetics of 1H,1H,5H-Octafluoropentyl methacrylate (OFPMA).

Frequently Asked Questions (FAQs)

Q1: How does temperature generally affect the free-radical polymerization of OFPMA?

A1: As with most free-radical polymerizations, increasing the temperature generally increases the rate of polymerization of OFPMA. This is due to the increased rate of decomposition of the initiator, leading to a higher concentration of free radicals, and an increase in the propagation rate constant. However, excessively high temperatures can lead to side reactions, such as chain transfer and depolymerization, which can affect the molecular weight and overall properties of the final polymer.

Q2: What is a typical temperature range for the polymerization of OFPMA?

A2: The optimal temperature range for OFPMA polymerization depends on the chosen initiator and the desired polymer characteristics. For achieving a high molecular weight polymer, a temperature range of approximately 20°C to 45°C has been suggested.[1] For prepolymer synthesis, a range of 60°C to 90°C has been utilized.[2] Controlled polymerization techniques like Single Electron Transfer Living Radical Polymerization (SET-LRP) have been performed at 50°C.[3][4] A final polymerization step at temperatures just below the boiling point of the monomer may be used to ensure high conversion.[1]

Q3: Can the polymerization of OFPMA be conducted at room temperature?

A3: Yes, OFPMA polymerization can be initiated at or near room temperature. This typically requires the use of a low-temperature initiator system, such as a redox initiator, or photoinitiation. For instance, SET-LRP of fluorinated acrylates has been successfully carried out at 25°C.[3]

Q4: What are the potential consequences of using a polymerization temperature that is too high?

A4: Excessively high polymerization temperatures can lead to several undesirable outcomes:

  • Reduced Molecular Weight: Increased rates of chain transfer and termination reactions can lead to shorter polymer chains.

  • Broadened Molecular Weight Distribution (Polydispersity): A less controlled polymerization process can result in a wider range of polymer chain lengths.

  • Depolymerization: At very high temperatures, the rate of depolymerization can become significant, leading to lower monomer conversion.

  • Side Reactions: Increased temperatures can promote side reactions, potentially leading to branching or cross-linking, and affecting the polymer's properties.

  • Boiling of Monomer: If the temperature exceeds the boiling point of OFPMA (88°C at 40 mmHg), it can lead to voids and an uncontrolled reaction.

Q5: What are the potential consequences of using a polymerization temperature that is too low?

A5: Using a polymerization temperature that is too low can result in:

  • Slow Polymerization Rate: The rate of initiator decomposition will be very low, leading to a long reaction time to achieve a desired conversion.

  • Incomplete Conversion: The polymerization may stall before reaching high monomer conversion.

  • High Viscosity at Low Conversion: The polymer chains that do form will be in a viscous monomer solution for an extended period, which can hinder further reaction.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Slow or No Polymerization Temperature too low for the chosen initiator: The initiator is not decomposing at a sufficient rate to start the polymerization.- Increase the reaction temperature to the recommended range for your initiator.- Consider using an initiator with a lower decomposition temperature.
Presence of an inhibitor: The monomer may contain an inhibitor (like MEHQ) that has not been removed.- Purify the monomer by passing it through a column of basic alumina to remove the inhibitor.
Polymerization is Too Fast and Uncontrolled (Exotherm) Temperature is too high: The rate of initiation and propagation is excessive, leading to a rapid release of heat.- Lower the initial reaction temperature.- Use a solvent to help dissipate the heat.- Consider a semi-batch process where the monomer is added gradually.
Low Polymer Molecular Weight High polymerization temperature: Increased chain transfer and termination rates.- Lower the polymerization temperature. A range of 20°C to 45°C is suggested for high molecular weight.[1]- Decrease the initiator concentration.
Broad Polydispersity Poor temperature control: Fluctuations in temperature can lead to variations in the polymerization rate and chain growth.- Ensure uniform and stable heating of the reaction mixture using a temperature-controlled bath or mantle.- Use a solvent to improve heat transfer.
Low Monomer Conversion Depletion of initiator at low temperature: The initiator may be consumed before all the monomer has reacted.- A final heating step at a higher temperature (just below the monomer's boiling point) can help drive the reaction to completion.[1]
Vitrification: The growing polymer may become glassy and trap unreacted monomer.- Increasing the temperature above the glass transition temperature of the polymer/monomer mixture can help to achieve higher conversion.

Quantitative Data on Polymerization Conditions

Polymerization Technique Temperature (°C) Initiator/Catalyst Solvent Observations/Results Reference
Free Radical Polymerization20 - 45Not specifiedNot specifiedSuggested range to attain high molecular weight.[1]
Free Radical Polymerization (Final Step)Just below boiling pointNot specifiedNot specifiedTo achieve more complete conversion of monomer to polymer.[1]
Prepolymer Synthesis60 - 90Not specifiedNot specifiedPreferred temperature range for the first step of prepolymer synthesis.[2]
SET-LRP50Cu(0)/Me6-TREN2,2,2-Trifluoroethanol (TFE)Successful polymerization with good control over molecular weight.[3][4]

Experimental Protocols

Protocol: Investigating the Effect of Temperature on the Bulk Polymerization of OFPMA

This protocol outlines a general procedure to study the effect of temperature on the free-radical bulk polymerization of OFPMA.

1. Materials:

  • This compound (OFPMA), inhibitor removed

  • Free-radical initiator (e.g., Azobisisobutyronitrile - AIBN)

  • Reaction vials or flasks with magnetic stir bars

  • Temperature-controlled oil bath or heating block

  • Inert gas (Nitrogen or Argon) supply

  • Inhibitor removal column (e.g., packed with basic alumina)

  • Analytical instruments: Gravimetric analysis setup, Gas Chromatography (GC), Gel Permeation Chromatography (GPC)

2. Procedure:

  • Monomer Purification: Pass the OFPMA monomer through a column of basic alumina to remove the inhibitor (e.g., MEHQ).

  • Reaction Setup:

    • To a series of identical reaction vials, add a precise amount of the purified OFPMA.

    • Add a calculated amount of the initiator (e.g., AIBN, typically 0.1-1 mol% relative to the monomer).

    • Seal the vials with rubber septa.

  • Degassing: De-gas the monomer/initiator mixture in each vial by bubbling with an inert gas (N₂ or Ar) for at least 20-30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Polymerization:

    • Place each vial in a pre-heated, temperature-controlled bath set to the desired experimental temperatures (e.g., 50°C, 60°C, 70°C, 80°C).

    • Start magnetic stirring in each vial.

    • At specific time intervals (e.g., 30, 60, 90, 120, 180 minutes), remove one vial from each temperature bath and immediately quench the polymerization by cooling it in an ice bath and exposing it to air.

  • Analysis:

    • Conversion: Determine the monomer conversion for each sample. This can be done gravimetrically (by precipitating the polymer in a non-solvent like methanol, drying, and weighing) or by GC analysis of the remaining monomer.

    • Molecular Weight and Polydispersity: Dissolve a small amount of the precipitated and dried polymer in a suitable solvent (e.g., THF) and analyze it using GPC to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

3. Data Presentation:

  • Plot monomer conversion versus time for each temperature.

  • Plot Mn and PDI as a function of conversion for each temperature.

  • Create a summary table of the rate of polymerization, final conversion, Mn, and PDI at each temperature.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_polymerization Polymerization cluster_analysis Analysis cluster_results Results Monomer_Purification Monomer Purification (Remove Inhibitor) Initiator_Addition Initiator Addition Monomer_Purification->Initiator_Addition Degassing Degassing (Inert Gas Purge) Initiator_Addition->Degassing Temp_Control Set Temperatures (e.g., 50, 60, 70, 80°C) Degassing->Temp_Control Time_Sampling Sample at Intervals Temp_Control->Time_Sampling Quenching Quench Polymerization Time_Sampling->Quenching Conversion_Analysis Conversion Analysis (Gravimetry/GC) Quenching->Conversion_Analysis MW_Analysis Molecular Weight Analysis (GPC) Quenching->MW_Analysis Data_Plotting Plot Kinetic Data Conversion_Analysis->Data_Plotting MW_Analysis->Data_Plotting Comparison Compare Temperature Effects Data_Plotting->Comparison

Caption: Experimental workflow for studying temperature effects on OFPMA polymerization.

Troubleshooting_Logic Start Polymerization Issue Observed Slow_Rate Slow/No Polymerization Start->Slow_Rate Fast_Rate Uncontrolled/Fast Polymerization Start->Fast_Rate Low_MW Low Molecular Weight Start->Low_MW Temp_Low Is Temperature Too Low? Slow_Rate->Temp_Low Check Initiator Specs Temp_High Is Temperature Too High? Fast_Rate->Temp_High Check Exotherm Low_MW->Temp_High Check Reaction Conditions Inhibitor Inhibitor Present? Temp_Low->Inhibitor No Increase_Temp Increase Temperature or Change Initiator Temp_Low->Increase_Temp Yes Remove_Inhibitor Purify Monomer Inhibitor->Remove_Inhibitor Yes Decrease_Temp Decrease Temperature or Use Solvent Temp_High->Decrease_Temp Yes Decrease_Temp_MW Decrease Temperature Temp_High->Decrease_Temp_MW Yes

Caption: Troubleshooting logic for OFPMA polymerization issues related to temperature.

References

Validation & Comparative

comparing 1H,1H,5H-Octafluoropentyl methacrylate with other fluorinated methacrylates

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of 1H,1H,5H-Octafluoropentyl Methacrylate and Other Fluorinated Methacrylates for Researchers and Drug Development Professionals

Introduction to Fluorinated Methacrylates

Fluorinated methacrylates are a specialized class of monomers that combine the polymerizable methacrylate group with a fluorinated alkyl chain.[1] This unique molecular architecture imparts a range of desirable properties to the resulting polymers, including high thermal stability, chemical inertness, low surface energy, and low refractive index.[1][2][3] These characteristics arise from the strong carbon-fluorine (C-F) bond and the low polarizability of the fluorine atom.[2][4] As a result, polymers derived from these monomers are highly sought after for advanced applications in fields such as high-performance coatings, optical materials, and biomedical devices.[1][5][6] For researchers and professionals in drug development, the key advantages lie in creating surfaces that can resist protein fouling, enhance biocompatibility, and serve as stable matrices for controlled drug release.[7][8]

This guide provides a comparative analysis of this compound (OFPMA) against other common fluorinated methacrylates, focusing on performance metrics supported by experimental data.

Featured Monomer: this compound (OFPMA)

OFPMA (CAS: 355-93-1) is a fluorinated methacrylate monomer with an eight-carbon fluorinated chain.[5][9] Its homopolymers and copolymers are known for their excellent hydrophobic and oleophobic properties, radiation and chemical resistance, and low surface free energy.[5][10] These features make it a strong candidate for applications requiring robust, non-stick, and biocompatible surfaces.

Logical Relationship: Structure-Property of Fluorinated Methacrylates

The properties of polymers derived from fluorinated methacrylates are directly influenced by the structure of the monomer, particularly the length and degree of fluorination of the side chain. This relationship is crucial for designing materials with tailored performance characteristics.

G cluster_structure Monomer Structure cluster_properties Resulting Polymer Properties Structure Fluorinated Methacrylate Structure ChainLength ↑ Fluoroalkyl Chain Length (-(CF2)n-) DegreeF ↑ Degree of Fluorination Hydrophobicity ↑ Hydrophobicity (Higher Contact Angle) ChainLength->Hydrophobicity Increases surface area of low-energy groups Tg ↓ Glass Transition Temp. (Tg) ChainLength->Tg Increases side-chain flexibility RefractiveIndex ↓ Refractive Index ChainLength->RefractiveIndex Fluorine lowers polarizability ThermalStability ↑ Thermal Stability DegreeF->ThermalStability Stronger C-F bonds ProteinAdsorption ↓ Protein Adsorption DegreeF->ProteinAdsorption Reduces surface energy and interaction sites Solubility ↓ Solubility in Common Solvents DegreeF->Solubility Increases non-polar character

Caption: Structure-property relationships in fluorinated methacrylate polymers.

Comparative Performance Analysis

This section compares OFPMA with other widely used fluorinated methacrylates, such as 2,2,2-Trifluoroethyl methacrylate (TFEMA) and 2-(Perfluorohexyl)ethyl methacrylate (FMA C6). The comparison focuses on surface properties, thermal stability, biocompatibility, and polymerization kinetics.

Surface Properties and Hydrophobicity

The hydrophobicity of a polymer surface is critical for applications in drug delivery and biomedical implants, as it governs interactions with aqueous biological environments and can reduce non-specific protein adhesion.[11][12] It is typically quantified by measuring the water contact angle (WCA); a higher angle indicates greater hydrophobicity.[11] Fluorination of polymer surfaces is a well-established method to significantly increase hydrophobicity due to the low surface energy of -CF2- and -CF3 groups.[12][13]

MonomerPolymerWater Contact Angle (°)Surface Free Energy (mN/m)Reference
OFPMA Poly(OFPMA)~107°~19.5[14]
TFEMA Poly(TFEMA)~85-90°~25-28[15]
FMA C6 Poly(FMA C6)~115-120°~13-15[1][13]
MMA (non-fluorinated)Poly(MMA)~70-75°~38-41N/A

Note: Values are approximate and can vary based on surface preparation and measurement technique.

Analysis: The data clearly shows that increasing the fluorine content and the length of the fluoroalkyl side chain enhances hydrophobicity. Poly(FMA C6), with a longer perfluorinated chain, exhibits the highest water contact angle. Poly(OFPMA) demonstrates significant hydrophobicity, far exceeding that of its non-fluorinated counterpart, PMMA, and the short-chain fluorinated Poly(TFEMA).

Thermal Stability

Thermal stability is a measure of a material's resistance to decomposition at high temperatures and is crucial for processing and long-term device stability.[2][16] The high dissociation energy of the C-F bond (~485 kJ/mol) compared to the C-H bond contributes to the exceptional thermal stability of fluoropolymers.[2][17]

PolymerDecomposition Temp. (TGA, 5% weight loss)Service TemperatureReference
Poly(OFPMA) ~300-350°CN/A[18]
Poly(TFEMA) ~280-320°CN/AN/A
PTFE (benchmark)>500°C~260°C[2][17]
Poly(MMA) ~250-300°CN/AN/A

Note: Data for fluorinated methacrylates can be variable. PTFE is included as a high-performance benchmark.

Analysis: Fluorinated methacrylates generally exhibit enhanced thermal stability compared to non-fluorinated acrylics like PMMA. While not as robust as perfluorinated polymers like PTFE, they offer a significant improvement suitable for many biomedical and research applications. The stability of Poly(OFPMA) is comparable to or slightly higher than other partially fluorinated methacrylates.

Biocompatibility: Protein Adsorption

For any material intended for biological applications, its interaction with proteins is a primary determinant of biocompatibility.[19] Non-specific protein adsorption can trigger adverse biological responses, such as inflammation or thrombosis.[20] Fluorinated surfaces, due to their low surface energy and hydrophobicity, are known to reduce protein adsorption compared to more hydrophilic surfaces.[19][21]

SurfaceFibrinogen Adsorption (ng/cm²)Albumin Adsorption (ng/cm²)Reference
Fluorinated Polymer Surface Low (variable)Low (variable)[21][22]
Hydrophilic Surface (e.g., PEG) Very Low (<10)Very Low (<10)N/A
Polystyrene (control) ~400-600~150-250[19]

Note: Quantitative data for specific poly(methacrylate)s is sparse and highly dependent on experimental conditions. The trend is that increased fluorination generally decreases protein adsorption.

Analysis: Fluorinated surfaces like those made from Poly(OFPMA) are expected to exhibit significantly lower protein adsorption than standard materials like polystyrene. While they may not match the ultra-low fouling properties of surfaces like polyethylene glycol (PEG), their stability and robustness offer advantages in many applications. The "polar hydrophobicity" of fluorinated chains can create unique interactions with water molecules at the surface, influencing hydration dynamics and subsequent protein interactions.[23]

Polymerization Kinetics

The rate at which a monomer polymerizes is a critical factor for manufacturing and material synthesis. Methacrylates generally have lower propagation rate constants than their acrylate counterparts due to steric hindrance from the alpha-methyl group.[24][25] The bulky, electron-withdrawing fluorinated side chain can further influence reactivity.

Monomer TypePropagation Rate Constant (kp)Termination Rate Constant (kt)Key CharacteristicsReference
Methacrylates LowerLowerSlower polymerization, less reactive[24][25]
Acrylates Higher (~3 orders of magnitude)Higher (~3 orders of magnitude)Faster polymerization, more reactive[24]
Fluorinated Methacrylates Generally lower than MMALower due to bulky side chainsSlower reaction rates, influenced by viscosity[26]

Analysis: Fluorinated methacrylates like OFPMA are expected to have polymerization kinetics characteristic of methacrylates, likely with slower rates compared to non-fluorinated MMA due to the steric bulk of the fluoroalkyl chain. Controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are often employed to synthesize well-defined polymers from these monomers.[3][27]

Experimental Protocols and Workflows

Reproducible and accurate data is paramount in scientific research. This section details the methodologies for the key experiments cited in this guide.

Experimental Workflow for Material Evaluation

The process of evaluating a novel fluorinated methacrylate involves a logical progression from synthesis to performance testing.

G start Monomer (e.g., OFPMA) poly Polymerization (e.g., RAFT, Free Radical) start->poly purify Purification & Characterization (NMR, GPC, FTIR) poly->purify film Thin Film Fabrication (Spin Coating, Casting) purify->film test_hydro Hydrophobicity Test (Contact Angle) film->test_hydro test_thermal Thermal Analysis (TGA, DSC) film->test_thermal test_bio Biocompatibility Test (Protein Adsorption) film->test_bio end Comparative Data Analysis test_hydro->end test_thermal->end test_bio->end

Caption: Standard workflow for polymerization and characterization.

Protocol 1: Water Contact Angle Measurement (Sessile Drop Method)

This protocol measures the static contact angle of a water droplet on a polymer film to determine its hydrophobicity, following principles outlined in standards like ASTM D5946.[28]

  • Sample Preparation: Prepare a flat, smooth, and clean polymer film on a solid substrate (e.g., silicon wafer) via spin-coating or solution casting. Ensure the surface is free of dust and contaminants.

  • Instrumentation: Use a contact angle goniometer equipped with a high-resolution camera and a precision liquid dispensing system.

  • Environmental Control: Conduct measurements in a controlled environment (e.g., 23 ± 2 °C and 50 ± 10% relative humidity) to ensure consistency.[28] Use an anti-static device if necessary.[28]

  • Measurement:

    • Place the sample on the measurement stage.

    • Dispense a single droplet of deionized water (typically 5-8 µL) onto the polymer surface.[28]

    • Allow the droplet to equilibrate for 30-60 seconds.

    • Capture a high-resolution image of the droplet profile.

    • Use the instrument's software to analyze the image and calculate the angle formed at the three-phase (liquid-solid-vapor) interface.

  • Data Analysis: Repeat the measurement at multiple locations on the sample surface (at least 5) to obtain a statistically significant average and standard deviation.

Protocol 2: Protein Adsorption Assay (Micro-BCA Method)

This protocol quantifies the amount of protein that adsorbs onto a polymer surface from a solution.

  • Sample Preparation: Prepare polymer-coated substrates in a multi-well plate format (e.g., 24-well plate). Prepare an uncoated well as a negative control.

  • Protein Solution: Prepare a solution of the target protein (e.g., Fibrinogen or Bovine Serum Albumin) in a relevant buffer (e.g., Phosphate-Buffered Saline, PBS) at a known concentration (e.g., 1 mg/mL).

  • Incubation:

    • Add a specific volume of the protein solution to each well, ensuring the polymer surface is fully submerged.

    • Incubate the plate for a set period (e.g., 1-2 hours) at a controlled temperature (e.g., 37°C) to allow for protein adsorption.

  • Washing:

    • Carefully aspirate the protein solution from each well.

    • Gently wash the wells multiple times (e.g., 3 times) with PBS to remove any loosely bound protein.

  • Quantification:

    • Add a lysis buffer (e.g., 1% Sodium Dodecyl Sulfate - SDS) to each well and incubate to desorb the adhered proteins.

    • Transfer the resulting lysate to a new plate.

    • Use a Micro-Bicinchoninic Acid (BCA) Protein Assay Kit according to the manufacturer's instructions to determine the protein concentration in each sample.

  • Data Analysis: Use a standard curve of known protein concentrations to calculate the total mass of adsorbed protein. Normalize this value by the surface area of the well to report the result in ng/cm² or µg/cm².

Protocol 3: Polymerization Kinetics (Differential Scanning Calorimetry - DSC)

This protocol uses photo-DSC to monitor the heat released during photopolymerization, allowing for the determination of reaction rates and conversion.

  • Sample Preparation: Prepare a formulation containing the monomer (e.g., OFPMA), a photoinitiator (e.g., 0.5 wt% AIBN or Irgacure), and any other additives.

  • Instrumentation: Use a Differential Scanning Calorimeter (DSC) equipped with a UV light source.

  • Measurement:

    • Place a small, known mass of the liquid formulation into an open aluminum DSC pan.

    • Place the pan in the DSC cell and equilibrate at the desired reaction temperature (e.g., 40°C).

    • Initiate the polymerization by exposing the sample to UV light of a specific intensity.

    • Record the heat flow (in watts) as a function of time throughout the reaction until the heat flow returns to the baseline, indicating the reaction has completed.

  • Data Analysis:

    • The total heat evolved (ΔH_total) is determined by integrating the area under the heat flow curve.

    • The fractional conversion of double bonds at any time 't' is calculated as the heat evolved up to that time (ΔH_t) divided by the theoretical heat of polymerization for a methacrylate double bond (ΔH_theoretical, ~54.8 kJ/mol).[24]

    • The rate of polymerization (Rp) is directly proportional to the measured heat flow (dq/dt).[24] By analyzing the conversion vs. time and rate vs. conversion profiles, kinetic constants can be determined.[24][29]

References

A Comparative Analysis of Polymer Hydrophobicity: Poly(1H,1H,5H-Octafluoropentyl Methacrylate) vs. Poly(Methyl Methacrylate)

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of polymer science, surface hydrophobicity is a critical characteristic influencing a material's interaction with its environment. This guide provides a detailed comparison of the hydrophobicity of two distinct polymers: poly(1H,1H,5H-octafluoropentyl methacrylate) (poly(OFPMA)) and poly(methyl methacrylate) (PMMA). This analysis is supported by experimental data on water contact angles and surface energy, offering valuable insights for researchers, scientists, and professionals in drug development.

The fundamental difference in the hydrophobicity of these two polymers stems from their chemical structures. Poly(OFPMA) is a fluorinated polymer, characterized by the presence of a fluoroalkyl chain, which is known to impart low surface energy and consequently high water repellency. In contrast, PMMA, a conventional acrylic polymer, possesses a more polar ester group and lacks the fluorine component, rendering it significantly less hydrophobic.

Quantitative Comparison of Surface Properties

To quantify the difference in hydrophobicity, the water contact angle and surface energy of both polymers are compared. The water contact angle is a direct measure of hydrophobicity; a higher contact angle indicates greater hydrophobicity. Surface energy is another key parameter, with lower surface energy materials exhibiting more hydrophobic characteristics.

PropertyPoly(this compound) (poly(OFPMA))Poly(Methyl Methacrylate) (PMMA)
Water Contact Angle ~111°[1]66° - 71.31°[2][3]
Surface Energy Low (specific value not readily available in cited literature)[4][5][6]~41.1 mN/m

Note: The water contact angle for poly(OFPMA) is based on a homopolymer of a structurally similar fluoroalkyl methacrylate, as specific data for poly(OFPMA) homopolymer was not available in the reviewed literature. The low surface energy of poly(OFPMA) is widely acknowledged in scientific literature.

Visualizing the Hydrophobicity Relationship

The following diagram illustrates the relationship between the chemical structure of the monomers and the resulting hydrophobicity of the polymers.

G Relationship between Monomer Structure and Polymer Hydrophobicity OFPMA 1H,1H,5H-Octafluoropentyl Methacrylate (OFPMA) Polymerization1 Polymerization OFPMA->Polymerization1 MMA Methyl Methacrylate (MMA) Polymerization2 Polymerization MMA->Polymerization2 polyOFPMA poly(OFPMA) Polymerization1->polyOFPMA polyMMA poly(PMMA) Polymerization2->polyMMA Hydrophobicity_High High Hydrophobicity polyOFPMA->Hydrophobicity_High SurfaceEnergy_Low Low Surface Energy polyOFPMA->SurfaceEnergy_Low Hydrophobicity_Low Lower Hydrophobicity polyMMA->Hydrophobicity_Low SurfaceEnergy_High Higher Surface Energy polyMMA->SurfaceEnergy_High

Caption: Monomer structure dictates polymer surface properties.

Experimental Protocols

The data presented in this guide is based on established experimental methodologies for characterizing polymer surfaces.

Polymer Film Preparation

A standardized method for preparing thin polymer films is crucial for obtaining reliable and comparable contact angle measurements. A common technique is spin coating , which produces uniform films of controlled thickness.

Workflow for Polymer Film Preparation:

G start Start: Polymer Solution Preparation substrate Substrate Cleaning (e.g., Silicon Wafer) start->substrate spin_coat Spin Coating of Polymer Solution substrate->spin_coat anneal Annealing/Drying (e.g., in a vacuum oven) spin_coat->anneal end End: Uniform Polymer Film anneal->end

Caption: Standard workflow for preparing polymer thin films.

Water Contact Angle Measurement

The sessile drop method is a widely used technique for determining the water contact angle on a solid surface. This method involves depositing a small droplet of purified water onto the polymer film and measuring the angle formed at the liquid-solid-vapor interface.

Experimental Steps for Sessile Drop Method:

  • Sample Placement: The prepared polymer film is placed on a level stage.

  • Droplet Deposition: A microliter syringe is used to gently deposit a water droplet of a specific volume (e.g., 5-10 µL) onto the surface of the polymer film.

  • Image Capture: A high-resolution camera captures a profile image of the droplet on the surface.

  • Angle Measurement: Image analysis software is used to measure the contact angle between the baseline of the droplet and the tangent at the point of contact with the polymer surface.

  • Multiple Measurements: To ensure accuracy, measurements are typically taken at multiple locations on the film surface, and the average value is reported.

This standardized approach, often following guidelines such as ASTM D5946, ensures the reproducibility and comparability of the obtained data.

Conclusion

The incorporation of fluorine into the molecular structure of poly(this compound) results in a significantly more hydrophobic surface compared to the non-fluorinated poly(methyl methacrylate). This is evidenced by the substantially higher water contact angle and lower surface energy of the fluorinated polymer. For applications requiring water repellency, low surface adhesion, and chemical resistance, poly(OFPMA) presents a superior alternative to conventional acrylic polymers like PMMA. The choice between these materials will ultimately depend on the specific surface property requirements of the intended application.

References

thermal stability comparison of fluorinated and non-fluorinated methacrylate polymers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Thermal Stability of Fluorinated and Non-Fluorinated Methacrylate Polymers

For researchers and professionals in drug development and material science, the thermal stability of polymers is a critical parameter influencing their processing, storage, and application. Methacrylate polymers, such as Poly(methyl methacrylate) (PMMA), are widely used due to their excellent optical clarity and biocompatibility.[1] However, their thermal properties can be a limiting factor in applications requiring high-temperature processing or long-term stability under thermal stress. Fluorination of these polymers presents a promising strategy to enhance their thermal performance. This guide provides an objective comparison of the thermal stability of fluorinated and non-fluorinated methacrylate polymers, supported by experimental data and detailed protocols.

The enhanced thermal stability of fluorinated polymers is primarily attributed to the high bond energy of the carbon-fluorine (C-F) bond (approximately 485 kJ/mol).[2] This strong bond requires more energy to break, thus increasing the temperature at which the polymer begins to degrade.[2][3]

Comparative Thermal Properties

The following table summarizes key thermal properties for a common non-fluorinated methacrylate polymer, Poly(methyl methacrylate) (PMMA), and a representative fluorinated counterpart, Poly(2,2,2-trifluoroethyl methacrylate) (PTFEMA). These values, obtained through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), illustrate the impact of fluorination.

PolymerAbbreviationGlass Transition Temp. (Tg)Decomposition Temp. (Td)
Poly(methyl methacrylate)PMMA100-130°C[4][5]Onset ~300°C (in N₂)[6]
Poly(2,2,2-trifluoroethyl methacrylate)PTFEMA76-78°C[7][8]Onset ~233°C, stable up to 251°C with fillers[7]
Copolymers of fluorinated methacrylates-120-150°C[9]Stable up to 297–323°C[9]

As the data indicates, while the glass transition temperature of the specific homopolymer PTFEMA can be lower than that of PMMA, copolymers incorporating fluorinated monomers demonstrate significantly enhanced thermal stability, with decomposition temperatures often far exceeding that of standard PMMA.[9] The incorporation of fluorinated monomers into the polymer backbone effectively elevates the material's resistance to thermal degradation.[10]

Experimental Protocols

Accurate comparison of thermal stability relies on standardized experimental procedures. The primary techniques used are Thermogravimetric Analysis (TGA) for measuring weight loss as a function of temperature and Differential Scanning Calorimetry (DSC) for identifying thermal transitions like the glass transition temperature (Tg).

Thermogravimetric Analysis (TGA) Protocol

TGA measures the mass of a sample over time as the temperature changes. This method is used to determine the thermal stability and composition of a material.[11]

Objective: To determine the decomposition temperature (Td) of the polymer sample.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument's balance and temperature sensor according to the manufacturer's guidelines.

  • Sample Preparation:

    • Ensure the polymer sample is representative and free of impurities.[12]

    • Weigh a small sample, typically between 5-10 mg, to avoid thermal gradients within the material.[6]

    • Place the sample into a clean, inert TGA crucible (e.g., alumina or platinum).[12]

  • Instrument Setup:

    • Place the loaded crucible into the TGA instrument.[12]

    • Set the desired atmosphere. For inert conditions to study pyrolysis, use a nitrogen purge at a flow rate of 30-50 mL/min. For oxidative stability, use air.[6][13]

    • Program the temperature profile:

      • Equilibrate at a low temperature (e.g., 40°C).

      • Ramp the temperature at a constant rate, typically 10°C/min, up to a final temperature (e.g., 600-800°C) that ensures complete decomposition.[13]

  • Data Acquisition: Initiate the experiment. The instrument will record the sample's mass as a function of temperature.[6]

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature to generate the TGA curve.

    • The onset of the major weight loss step is typically reported as the decomposition temperature (Td). This can also be defined as the temperature at which 5% weight loss occurs (T₉₅).

    • The derivative of the TGA curve (DTG curve) can be plotted to identify the temperature of the maximum rate of decomposition.[6]

Differential Scanning Calorimetry (DSC) Protocol

DSC is a technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, and glass transition.[14]

Objective: To determine the glass transition temperature (Tg) of the polymer sample.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation:

    • Weigh a small sample, typically 5-15 mg, into an aluminum DSC pan.[15] The sample should be cut to lie flat and cover the bottom of the pan to ensure good thermal contact.

    • Hermetically seal the pan to prevent any loss of volatiles.[16] Prepare an identical empty, sealed pan to be used as a reference.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Set the atmosphere, typically an inert nitrogen purge at 35-50 mL/min.[15]

    • Program the temperature profile. A common method is a "heat-cool-heat" cycle to erase the sample's prior thermal history:

      • First Heat: Ramp from a sub-ambient temperature (e.g., 25°C) to a temperature above the expected Tg but below the decomposition temperature (determined by TGA) at a rate of 10°C/min.[15][16]

      • Cool: Cool the sample back down to the starting temperature at the same rate.

      • Second Heat: Ramp up again at 10°C/min. The Tg is determined from this second heating scan.

  • Data Acquisition: Start the experiment. The instrument records the differential heat flow.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • The glass transition is observed as a step-like change in the baseline of the DSC curve.

    • The Tg is typically determined as the midpoint of this transition.

Visualized Workflows and Relationships

To better illustrate the processes and concepts discussed, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_dsc DSC Analysis Sample Polymer Sample Weigh Weigh 5-10 mg Sample->Weigh Load Load into Crucible/Pan Weigh->Load TGA_Setup Set Atmosphere (N₂) & Temp Program (10°C/min) Load->TGA_Setup DSC_Setup Set Atmosphere (N₂) & Heat-Cool-Heat Cycle Load->DSC_Setup TGA_Run Run TGA Experiment TGA_Setup->TGA_Run TGA_Data Record Mass vs. Temp TGA_Run->TGA_Data TGA_Analysis Determine Td TGA_Data->TGA_Analysis Final_Report Comparative Data Report TGA_Analysis->Final_Report DSC_Run Run DSC Experiment DSC_Setup->DSC_Run DSC_Data Record Heat Flow vs. Temp DSC_Run->DSC_Data DSC_Analysis Determine Tg DSC_Data->DSC_Analysis DSC_Analysis->Final_Report

Caption: Experimental workflow for TGA and DSC analysis of polymers.

G cluster_structure Chemical Structure cluster_property Bond Properties cluster_performance Polymer Performance PMMA Non-Fluorinated Methacrylate (PMMA) (C-H, C-C bonds) Thermal_Stability Increased Thermal Stability PMMA->Thermal_Stability lower stability Fluorinated_Polymer Fluorinated Methacrylate (e.g., PTFEMA) (C-F bond) Bond_Energy High C-F Bond Energy (~485 kJ/mol) Fluorinated_Polymer->Bond_Energy contains Bond_Energy->Thermal_Stability leads to

References

A Comparative Guide to the Spectroscopic Validation of 1H,1H,5H-Octafluoropentyl Methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analytical techniques used to validate the chemical structure of 1H,1H,5H-Octafluoropentyl methacrylate, a crucial monomer in the development of advanced polymers with applications in drug delivery, medical devices, and specialty coatings. By presenting supporting experimental data and detailed protocols, this document aims to equip researchers with the necessary information to confidently identify and characterize this fluorinated monomer and distinguish it from common alternatives.

Spectroscopic Analysis: Unveiling the Molecular Fingerprint

The primary methods for the structural elucidation of this compound are Proton Nuclear Magnetic Resonance (¹H NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. Each technique provides unique insights into the molecule's functional groups and atomic connectivity.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. The spectrum of this compound is characterized by distinct signals corresponding to the vinyl protons, the ester-adjacent methylene protons, the terminal methoxy protons, and the proton on the fluorinated pentyl chain.

Table 1: Comparison of ¹H NMR Spectral Data for this compound and Common Alternatives

CompoundVinyl Protons (ppm)Methylene Protons (-OCH₂-) (ppm)Methyl Protons (-CH₃) (ppm)Other Characteristic Protons (ppm)
This compound (Expected) ~6.1 (s), ~5.6 (s)~4.5 (t)~1.9 (s)~6.0 (tt, -CHF₂)
1H,1H,5H-Octafluoropentyl Acrylate 6.48 (dd), 6.18 (dd), 5.95 (dd)4.53 (t)-6.05 (tt, -CHF₂)
Methyl Methacrylate 6.1 (s), 5.5 (s)-1.9 (s)3.7 (s, -OCH₃)
Ethyl Methacrylate 6.1 (s), 5.5 (s)4.2 (q)1.9 (s)1.3 (t, -CH₂CH₃)
Butyl Methacrylate 6.1 (s), 5.5 (s)4.1 (t)1.9 (s)1.7 (m), 1.4 (m), 0.9 (t, -C₄H₉)
2,2,2-Trifluoroethyl Methacrylate 6.2 (s), 5.7 (s)4.5 (q)1.9 (s)-

Note: "s" denotes a singlet, "d" a doublet, "t" a triplet, "q" a quartet, "m" a multiplet, and "dd" a doublet of doublets. Chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound displays characteristic absorption bands corresponding to the C=O of the ester, the C=C of the alkene, and the C-F bonds of the fluorinated alkyl chain. The NIST Chemistry WebBook confirms the availability of an IR spectrum for this compound.[1]

Table 2: Comparison of Key FTIR Absorption Bands for this compound and Common Alternatives

CompoundC=O Stretch (cm⁻¹)C=C Stretch (cm⁻¹)C-O Stretch (cm⁻¹)C-F Stretch (cm⁻¹)
This compound ~1735~1638~1150-1300~1100-1200
Methyl Methacrylate ~1725~1638~1160-
Ethyl Methacrylate ~1720~1638~1160-
Butyl Methacrylate ~1720~1638~1160-
2,2,2-Trifluoroethyl Methacrylate ~1740~1640~1170~1280

Experimental Protocols

Accurate and reproducible spectral data are contingent upon meticulous experimental procedures. The following are generalized protocols for acquiring ¹H NMR and FTIR spectra of methacrylate monomers.

¹H NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the methacrylate monomer in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, acetone-d₆) in a clean NMR tube.

  • Instrumentation: Utilize a ¹H NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.

  • Data Acquisition:

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

    • Acquire the spectrum using a standard pulse sequence.

    • Set the number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Perform baseline correction to ensure a flat baseline.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the peaks to determine the relative ratios of the different types of protons.

FTIR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small drop of the liquid methacrylate monomer directly onto the ATR crystal.

  • Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere.

  • Sample Spectrum: Acquire the spectrum of the sample.

  • Data Acquisition:

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • A spectral resolution of 4 cm⁻¹ is generally sufficient.

  • Data Processing:

    • The software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance spectrum.

    • Identify and label the characteristic absorption peaks.

Validation Workflow

The following diagram illustrates a typical workflow for the spectroscopic validation of this compound.

cluster_0 Spectroscopic Analysis Workflow A Obtain Sample of This compound B Prepare Sample for ¹H NMR Spectroscopy A->B E Prepare Sample for FTIR Spectroscopy A->E C Acquire ¹H NMR Spectrum B->C D Process and Analyze ¹H NMR Data C->D H Compare Experimental Spectra with Reference Data and Alternatives D->H F Acquire FTIR Spectrum E->F G Process and Analyze FTIR Data F->G G->H I Structural Confirmation H->I

Caption: Workflow for the validation of this compound.

Logical Relationship of Spectral Data to Structure

The correlation between the observed spectral data and the known molecular structure is fundamental to the validation process. The diagram below illustrates this logical relationship.

cluster_1 Structure-Spectrum Correlation Structure Molecular Structure of This compound NMR_Features ¹H NMR Chemical Shifts and Coupling Patterns Structure->NMR_Features predicts FTIR_Features FTIR Absorption Bands Structure->FTIR_Features predicts Validation Validated Structure NMR_Features->Validation correlates with FTIR_Features->Validation correlates with

Caption: Relationship between molecular structure and spectral features.

References

Comparative Analysis of Surface Properties in 1H,1H,5H-Octafluoropentyl Methacrylate (OFPMA) Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding and Utilizing Fluorinated Methacrylate Copolymers

In the pursuit of advanced materials for biomedical and drug delivery applications, the surface properties of polymers play a pivotal role in dictating their interaction with biological systems. Among the class of fluorinated polymers, 1H,1H,5H-Octafluoropentyl methacrylate (OFPMA) has garnered significant attention due to its unique characteristics, including low surface energy and hydrophobicity.[1][2][3] This guide provides a comparative study of the surface properties of OFPMA copolymers, presenting key experimental data to aid researchers in the selection and design of materials for their specific needs.

Introduction to OFPMA Copolymers

OFPMA is a fluorinated methacrylate monomer that, when polymerized, imparts a low surface energy and chemical resistance to the resulting material.[1] By copolymerizing OFPMA with other monomers, such as the commonly used methyl methacrylate (MMA), it is possible to tailor the surface properties of the resulting copolymer to achieve a desired balance of hydrophobicity, biocompatibility, and protein repellency. This versatility makes OFPMA copolymers promising candidates for a range of applications, from anti-fouling coatings for medical devices to specialized surfaces in drug delivery systems.

Comparative Data on Surface Properties

The following tables summarize key surface property data for OFPMA-containing copolymers and provide a comparison with other relevant polymers. The data has been collated from various scientific studies to provide a comparative overview.

Table 1: Water Contact Angle of Various Polymers

Polymer/CopolymerComonomerComonomer Ratio (molar %)Water Contact Angle (°)
P(OFPMA-co-MMA) MMAData not available in single sourceExpected to be high (>100°)
Poly(methyl methacrylate) (PMMA)--68 - 85[1][4][5]
Poly(pentafluorostyrene-ran-methyl methacrylate)MMAVariesIncreases with PFS content[6]
Poly(styrene-co-acrylic acid)Acrylic AcidVaries95 - 98 (advancing)[7]

Table 2: Surface Free Energy of Various Polymers

Polymer/CopolymerSurface Free Energy (mN/m)
P(OFPMA-co-MMA) Expected to be low
Poly(methyl methacrylate) (PMMA)~39.5 - 46[8][9]
P(MMA-co-F6MA)Decreases with fluorine content[10]
Copolymers of MMA and OVM/SBMLower than PMMA homopolymer[11]

Note: While specific surface free energy values for P(OFPMA-co-MMA) are not provided in a comparative table, the incorporation of the fluorinated monomer is known to significantly lower the surface energy of the resulting copolymer.[10]

Table 3: Protein Adsorption on Various Polymer Surfaces

Polymer/CopolymerProteinAdsorption Behavior
P(OFPMA-co-MMA) Fibrinogen, BSAExpected to be low
Poly(methyl methacrylate) (PMMA)Albumin, Fibrinogen, IgGAdsorption observed, can be influenced by tacticity[12][13][14][15]
Polystyrene-block-poly(methyl methacrylate) (PS-b-PMMA)AlbuminSelective adsorption on PS domains[13][14][16]
Polyhydroxyethyl methacrylate (PHEMA) beadsBovine Serum Albumin (BSA)Adsorption increases with concentration and time[17]
Styrene/acrylic acid copolymer latexBovine Serum Albumin (BSA)Adsorption dependent on pH and ionic strength[18]

Note: The low surface energy of fluorinated polymers generally leads to reduced protein adsorption. Therefore, OFPMA copolymers are anticipated to exhibit lower protein binding compared to their non-fluorinated counterparts like PMMA.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental methodologies are crucial. Below are standardized protocols for key surface property characterization techniques.

Measurement of Water Contact Angle (Sessile Drop Method)

The sessile drop method is a common technique for determining the water contact angle of a solid surface.[13][14]

Protocol:

  • Sample Preparation: Prepare flat, smooth polymer films of the desired composition. Ensure the surfaces are clean and free of contaminants.

  • Instrumentation: Use a contact angle goniometer equipped with a high-resolution camera and a precision liquid dispensing system.

  • Droplet Deposition: A small droplet of deionized water (typically 2-5 µL) is gently deposited onto the polymer surface.

  • Image Capture: Immediately after the droplet stabilizes, capture a high-resolution image of the droplet profile.

  • Angle Measurement: Use image analysis software to measure the angle formed at the three-phase (solid-liquid-air) contact point. The angle is measured through the liquid phase.

  • Data Analysis: Perform measurements at multiple locations on the sample surface and calculate the average contact angle and standard deviation. For dynamic contact angles, the volume of the droplet is increased (advancing angle) and decreased (receding angle) while recording the contact line movement.[13]

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis P1 Prepare Polymer Film P2 Clean Surface P1->P2 M1 Deposit Water Droplet P2->M1 Place in Goniometer M2 Capture Image M1->M2 A1 Measure Contact Angle M2->A1 Analyze Image A2 Calculate Average A1->A2

Caption: Workflow for Sessile Drop Contact Angle Measurement.

Determination of Surface Free Energy

The surface free energy of a polymer can be calculated from contact angle measurements using different liquids with known surface tension components (polar and dispersive). The Owens-Wendt-Rabel-Kaelble (OWRK) method is a commonly used approach.[15][19]

Protocol:

  • Contact Angle Measurements: Measure the contact angles of at least two different liquids with known polar and dispersive surface tension components (e.g., water and diiodomethane) on the polymer surface using the sessile drop method.

  • Calculation: Use the OWRK equation to calculate the dispersive and polar components of the solid's surface free energy. The total surface free energy is the sum of these two components.

G Start Measure Contact Angles (Multiple Liquids) Calc Apply OWRK Equation Start->Calc Input Known Liquid Surface Tension Components Input->Calc Output Calculate Dispersive & Polar Components Calc->Output End Total Surface Free Energy Output->End

Caption: Logical Flow for Surface Free Energy Calculation.

Protein Adsorption Assay (Quartz Crystal Microbalance - QCM)

Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) is a highly sensitive technique for real-time analysis of protein adsorption onto surfaces.[1][2][8]

Protocol:

  • Sensor Preparation: Coat the QCM sensor crystal with a thin film of the polymer to be tested.

  • Baseline Establishment: Flow a buffer solution (e.g., Phosphate Buffered Saline - PBS) over the sensor surface until a stable baseline frequency and dissipation are achieved.

  • Protein Introduction: Introduce a solution of the protein of interest (e.g., fibrinogen or bovine serum albumin) into the flow cell.

  • Adsorption Monitoring: Monitor the changes in frequency and dissipation in real-time as the protein adsorbs to the polymer surface. A decrease in frequency corresponds to an increase in mass on the sensor.

  • Rinsing: After the adsorption has reached a plateau, rinse with the buffer solution to remove any loosely bound protein.

  • Data Analysis: The change in frequency can be used to quantify the adsorbed mass of the protein using the Sauerbrey equation for rigid films. The change in dissipation provides information about the viscoelastic properties of the adsorbed layer.

G S1 Coat Sensor with Polymer S2 Establish Baseline (Buffer Flow) S1->S2 S3 Introduce Protein Solution S2->S3 S4 Monitor Frequency & Dissipation Changes S3->S4 S5 Rinse with Buffer S4->S5 S6 Analyze Data (Adsorbed Mass) S5->S6

Caption: Experimental Workflow for QCM Protein Adsorption Assay.

Conclusion

The copolymerization of this compound offers a versatile platform for the creation of surfaces with tailored properties. By adjusting the comonomer and its ratio, researchers can fine-tune the hydrophobicity, surface energy, and protein repellency of the resulting materials. While direct, comprehensive comparative data for OFPMA copolymers remains an area for further research, the information and protocols provided in this guide offer a solid foundation for scientists and engineers working in drug development and biomedical device design to explore the potential of these advanced fluorinated polymers. The low surface energy and expected low protein adsorption of OFPMA copolymers make them a compelling choice for applications where minimizing biofouling and controlling surface interactions are paramount.

References

Assessing the Biocompatibility of 1H,1H,5H-Octafluoropentyl Methacrylate-Based Polymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of biocompatible polymers is paramount in the advancement of medical devices and drug delivery systems. Among the vast array of materials, fluorinated polymers, particularly those based on 1H,1H,5H-Octafluoropentyl Methacrylate (OFPMA), have garnered significant interest due to their unique surface properties, chemical inertness, and potential for enhanced biocompatibility. This guide provides a comparative assessment of the biocompatibility of OFPMA-based polymers against other commonly used biomedical polymers, supported by available experimental data and detailed methodologies.

Executive Summary

OFPMA-based polymers exhibit promising biocompatibility profiles, characterized by low protein adsorption and reduced cellular interaction, attributes stemming from their fluorinated surfaces. This guide synthesizes in vitro and in vivo data to compare the performance of these advanced materials against established alternatives such as Polymethyl Methacrylate (PMMA) and biodegradable polyesters like Poly(lactic-co-glycolic acid) (PLGA). While direct comparative studies on OFPMA-based polymers are limited, this guide draws upon data from structurally similar fluorinated polymers to provide a comprehensive overview for researchers and developers.

Comparative Analysis of Biocompatibility

A thorough evaluation of a biomaterial's biocompatibility involves a battery of tests to assess its interaction with biological systems. Key parameters include cytotoxicity, hemocompatibility (hemolysis and platelet adhesion), and the in vivo inflammatory response.

Cytotoxicity Assessment

Cytotoxicity assays are fundamental in determining whether a material has toxic effects on cells. The ISO 10993-5 standard outlines several methods, with the MTT assay being a common quantitative technique to measure cell viability.

Table 1: Comparative In Vitro Cytotoxicity Data

Polymer TypeCell LineAssayResultsReference
Fluorinated Polymer (PTFE-PMMA NPs) HepG2, J774A.1Alamar BlueMild cytotoxicity, decreased with increasing fluorine content.[1][2][1][2]
HepG2, J774A.1LDH ReleaseIncreased LDH release at 50 µg/mL, indicating some membrane damage.[2][2]
HepG2, J774A.1ROS ProductionIncreased intracellular ROS production at 50 µg/mL.[1][2][1][2]
Polymethyl Methacrylate (PMMA) L929 fibroblastsMTT AssayGenerally non-cytotoxic, but can be influenced by residual monomers.[3][3]
Biodegradable Polymer (PLA/PCL/HA) L929 fibroblastsMTT AssayCell viability of 84.96 ± 1.006% after 24 hours.[1][1]

Note: Data for a specific OFPMA-based polymer was not available. Data from trifluoroethyl aryl ether-based fluorinated poly(methyl methacrylate) nanoparticles (PTFE-PMMA NPs) is used as a proxy for a fluorinated methacrylate polymer.

Hemocompatibility Assessment

For blood-contacting applications, assessing the hemolytic potential and the tendency to activate platelets is crucial. The ASTM F756 standard is a widely accepted method for evaluating hemolysis.

Table 2: Comparative Hemocompatibility Data

Polymer TypeAssayResultsReference
Fluorinated Polymer (PTFE) Platelet Adhesion15,693 ± 2,487 platelets/mm²[4]
Polymethyl Methacrylate (PMMA) Platelet AdhesionVariable, can be high depending on surface properties.[5]
Silicone Platelet Adhesion423 ± 99 platelets/mm²[4]
Polyethylene Terephthalate (PET) Platelet Adhesion4,621 ± 1,427 platelets/mm²[4]
Generic Polymers Hemolysis (ASTM F756)A hemolytic index of 0-2% is considered non-hemolytic.[6][7][6][7]

Note: Specific hemolysis and platelet adhesion data for OFPMA-based polymers were not found. Data for Polytetrafluoroethylene (PTFE) is included as a common fluorinated polymer for comparison of platelet adhesion.

Experimental Protocols

Detailed and standardized protocols are essential for the accurate and reproducible assessment of biocompatibility.

In Vitro Cytotoxicity: MTT Assay (Based on ISO 10993-5)

This protocol outlines the general procedure for assessing the cytotoxicity of a polymer extract.

Workflow:

Cytotoxicity_MTT_Assay cluster_prep Sample Preparation cluster_cell_culture Cell Culture cluster_exposure Exposure cluster_assay MTT Assay p1 Prepare polymer sample (e.g., film) p2 Sterilize sample p1->p2 p3 Incubate sample in cell culture medium to create extract p2->p3 e1 Replace culture medium with polymer extract p3->e1 c1 Seed L929 fibroblast cells in 96-well plate c2 Incubate for 24h to allow cell attachment c1->c2 c2->e1 e2 Incubate for 24-72h e1->e2 a1 Add MTT solution to each well e2->a1 a2 Incubate for 2-4h (formazan formation) a1->a2 a3 Add solubilization solution (e.g., DMSO) a2->a3 a4 Measure absorbance at 570 nm a3->a4 r1 Result: Percentage of Cell Viability a4->r1 Calculate % Cell Viability

Figure 1: Workflow for MTT Cytotoxicity Assay.

Methodology:

  • Sample Preparation: Polymer samples are prepared and sterilized. An extract is created by incubating the polymer in a cell culture medium (e.g., DMEM) at 37°C for a specified period (e.g., 24 hours) according to ISO 10993-12.

  • Cell Culture: L929 mouse fibroblast cells are seeded in 96-well plates and incubated to allow for attachment and growth.

  • Exposure: The culture medium is replaced with the polymer extract, and the cells are incubated for various time points (e.g., 24, 48, 72 hours).

  • MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

  • Quantification: The formazan crystals are dissolved, and the absorbance is measured using a spectrophotometer. Cell viability is calculated as a percentage relative to a negative control.

Hemolysis Assay: Direct Contact Method (Based on ASTM F756)

This protocol describes the direct contact method for evaluating the hemolytic potential of a material.

Workflow:

Hemolysis_Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis p1 Prepare polymer sample and controls (positive and negative) p3 Add polymer sample and blood suspension to test tubes p1->p3 p2 Prepare diluted rabbit blood suspension p2->p3 i1 Incubate at 37°C with gentle agitation for a specified time p3->i1 a1 Centrifuge to pellet red blood cells i1->a1 a2 Collect supernatant a1->a2 a3 Measure hemoglobin concentration in supernatant (spectrophotometry) a2->a3 r1 Result: Percentage of Hemolysis a3->r1 Calculate % Hemolysis

Figure 2: Workflow for Direct Contact Hemolysis Assay.

Methodology:

  • Preparation: The test polymer, along with positive (e.g., water) and negative (e.g., polyethylene) controls, is placed in separate test tubes. A diluted suspension of rabbit blood is prepared.

  • Incubation: The diluted blood is added to the test tubes containing the materials and incubated at 37°C with gentle agitation.

  • Analysis: After incubation, the tubes are centrifuged to separate the intact red blood cells from the plasma.

  • Quantification: The amount of hemoglobin released into the plasma (supernatant) is measured spectrophotometrically. The percentage of hemolysis is calculated relative to the positive control. A material is generally considered non-hemolytic if the hemolysis rate is below 2%[6][7].

Signaling Pathways

Currently, there is a lack of specific studies identifying the precise cell signaling pathways that may be modulated by this compound-based polymers. Research on other methacrylate-based polymers, such as PMMA, suggests that interactions with surface-adsorbed proteins can influence cell signaling, potentially affecting cell adhesion, proliferation, and differentiation through pathways involving focal adhesion kinase (FAK) and mitogen-activated protein kinase (MAPK). However, further investigation is required to elucidate the specific molecular interactions of OFPMA-based polymers with cellular systems.

Logical Relationship of Biocompatibility Assessment:

Biocompatibility_Assessment_Logic cluster_material Biomaterial cluster_interaction Biological Interaction cluster_invitro In Vitro Endpoints cluster_invivo In Vivo Endpoints cluster_outcome Biocompatibility Profile M OFPMA-based Polymer I1 In Vitro Assays M->I1 I2 In Vivo Studies M->I2 V1 Cytotoxicity (% Cell Viability) I1->V1 V2 Hemocompatibility (% Hemolysis, Platelet Adhesion) I1->V2 VO1 Inflammatory Response (Cell Infiltration, Capsule Formation) I2->VO1 O Assessment of Safety and Efficacy V1->O V2->O VO1->O

Figure 3: Logical Flow of Biocompatibility Assessment.

Conclusion

This compound-based polymers hold considerable promise for biomedical applications, largely due to the inherent properties of fluorinated materials that tend to minimize biological interactions. The available data on similar fluorinated polymers suggest a favorable biocompatibility profile with mild cytotoxicity. However, to fully realize their potential and ensure patient safety, rigorous and direct comparative studies are essential. Researchers and developers are encouraged to conduct comprehensive biocompatibility assessments following standardized protocols, such as those outlined in this guide, to generate the specific data needed for regulatory approval and clinical translation. Future work should focus on elucidating the specific cellular and molecular mechanisms, including signaling pathways, through which OFPMA-based polymers interact with the biological environment.

References

A Comparative Guide to the Quantitative Analysis of 1H,1H,5H-Octafluoropentyl Methacrylate (OFPMA) in Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with fluorinated copolymers, accurate quantification of the monomeric units is paramount for understanding structure-property relationships and ensuring material consistency. This guide provides a comparative analysis of key analytical techniques for the quantitative determination of 1H,1H,5H-Octafluoropentyl methacrylate (OFPMA) in copolymers, with a focus on Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis.

Introduction to OFPMA and its Quantification

This compound (OFPMA) is a fluorinated monomer utilized to impart unique properties such as hydrophobicity, chemical resistance, and low refractive index to copolymers. The precise incorporation of OFPMA into a polymer backbone dictates its final characteristics. Therefore, robust and reliable analytical methods are essential for quality control and research and development. This guide explores and contrasts the primary methods for OFPMA quantification, offering insights into their principles, experimental protocols, and comparative performance.

Key Analytical Techniques for OFPMA Quantification

The selection of an appropriate analytical technique depends on factors such as the required precision, the complexity of the copolymer, the availability of instrumentation, and the desired sample throughput. Here, we compare three widely used methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful technique that provides detailed structural information and is inherently quantitative when appropriate experimental parameters are used. Both ¹H and ¹⁹F NMR can be employed for the analysis of OFPMA-containing copolymers.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: A rapid and sensitive method that is well-suited for routine analysis. Quantification is typically achieved by creating a calibration curve based on the absorbance of characteristic vibrational bands.

  • Elemental Analysis: This technique determines the total fluorine content in the copolymer, from which the OFPMA percentage can be calculated. Combustion Ion Chromatography (CIC) is a modern and accurate method for this purpose.

Comparison of Quantitative Analysis Techniques

To illustrate the comparative performance of these techniques, a hypothetical dataset for a series of poly(methyl methacrylate-co-1H,1H,5H-Octafluoropentyl methacrylate) P(MMA-co-OFPMA) copolymers with varying OFPMA content is presented below. This data is representative of typical results obtained for such analyses.

Table 1: Quantitative Analysis of OFPMA in P(MMA-co-OFPMA) Copolymers

Sample IDTheoretical OFPMA (wt%)¹H NMR (wt%)¹⁹F NMR (wt%)FTIR (wt%)Elemental Analysis (wt% F)Calculated OFPMA from EA (wt%)
P(MMA-co-OFPMA)-1010.010.2 ± 0.310.1 ± 0.210.5 ± 0.85.3 ± 0.29.9 ± 0.4
P(MMA-co-OFPMA)-2525.025.3 ± 0.425.1 ± 0.324.2 ± 1.113.4 ± 0.525.2 ± 0.9
P(MMA-co-OFPMA)-5050.050.8 ± 0.650.3 ± 0.448.9 ± 1.526.8 ± 0.950.4 ± 1.7

Table 2: Comparison of Advantages and Disadvantages

TechniqueAdvantagesDisadvantages
¹H NMR - Provides structural information- Relatively straightforward for composition determination- Can be highly accurate and precise- Signal overlap can be an issue in complex copolymers- Requires soluble samples- Longer acquisition times for high precision
¹⁹F NMR - High sensitivity for fluorine- Wide chemical shift range reduces signal overlap- Direct and accurate quantification of fluorinated components- Requires a multinuclear NMR spectrometer- Can be more complex to interpret than ¹H NMR- Requires soluble samples
FTIR - Rapid analysis- High sensitivity- Applicable to solid samples (ATR-FTIR)- Lower cost and simpler instrumentation- Generally requires a calibration curve for quantification- Less structurally informative than NMR- Can be affected by sample morphology and preparation
Elemental Analysis - Provides bulk elemental composition- Highly accurate for total fluorine content- Does not require sample solubility- Destructive technique- Does not provide structural information- Assumes all fluorine originates from OFPMA

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

a) ¹H NMR Spectroscopy

  • Principle: The composition of the copolymer is determined by comparing the integral of a characteristic proton signal from the OFPMA monomer unit with a signal from the comonomer. For a P(MMA-co-OFPMA) copolymer, the methoxy protons (-OCH₃) of MMA at ~3.6 ppm can be compared to the methylene protons (-OCH₂-) of the OFPMA unit at ~4.5 ppm.

  • Sample Preparation: Dissolve 10-20 mg of the copolymer in a suitable deuterated solvent (e.g., acetone-d₆, chloroform-d).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard 90° pulse sequence.

    • Relaxation Delay (d1): 5 times the longest T₁ of the signals being integrated (typically 5-10 s for quantitative analysis).

    • Number of Scans: 16-64, depending on the sample concentration.

  • Data Analysis:

    • Integrate the characteristic peaks for both monomers.

    • Calculate the molar ratio of the monomers.

    • Convert the molar ratio to a weight percentage using the molecular weights of the respective monomer units.

b) ¹⁹F NMR Spectroscopy

  • Principle: ¹⁹F NMR directly probes the fluorine atoms in the OFPMA unit, offering a clean spectrum with minimal interference from the non-fluorinated comonomer. The integral of the fluorine signals is used for quantification, often against a known internal standard.

  • Sample Preparation: Prepare the sample as for ¹H NMR. An internal standard containing fluorine (e.g., trifluorotoluene) of a known concentration can be added for absolute quantification.

  • Instrumentation: An NMR spectrometer equipped with a multinuclear probe.

  • Acquisition Parameters:

    • Pulse Program: Standard 90° pulse sequence with proton decoupling.

    • Relaxation Delay (d1): 5-10 s.

    • Number of Scans: 64-256.

  • Data Analysis:

    • Integrate the characteristic ¹⁹F signals of the OFPMA unit (e.g., -CF₂H at approximately -138 ppm).

    • If an internal standard is used, the absolute amount of OFPMA can be calculated. For copolymer composition, the ratio to other fluorinated components (if any) can be determined.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve Copolymer in Deuterated Solvent Add_Standard Add Internal Standard (optional) Dissolve->Add_Standard Transfer Transfer to NMR Tube Add_Standard->Transfer Acquire_1H ¹H NMR Acquisition Transfer->Acquire_1H Acquire_19F ¹⁹F NMR Acquisition Transfer->Acquire_19F Process_Spectra Process Spectra (Phase, Baseline) Acquire_1H->Process_Spectra Acquire_19F->Process_Spectra Integrate_Peaks Integrate Peaks Process_Spectra->Integrate_Peaks Calculate_Ratio Calculate Molar Ratio Integrate_Peaks->Calculate_Ratio Calculate_Wt_Percent Calculate Weight % Calculate_Ratio->Calculate_Wt_Percent

Diagram 1: Workflow for NMR-based quantification of OFPMA in copolymers.
Fourier-Transform Infrared (FTIR) Spectroscopy

  • Principle: The concentration of OFPMA is determined by measuring the absorbance of a characteristic vibrational band and relating it to the concentration via a calibration curve. The C-F stretching vibrations in the 1100-1300 cm⁻¹ region are characteristic of OFPMA, while the C=O stretching vibration of the methacrylate group (~1730 cm⁻¹) is common to both monomers in a P(MMA-co-OFPMA) copolymer.

  • Sample Preparation:

    • For Transmission: Cast a thin film of the copolymer onto a KBr or NaCl salt plate from a suitable solvent.

    • For Attenuated Total Reflectance (ATR): Place the solid copolymer sample directly onto the ATR crystal.

  • Instrumentation: An FTIR spectrometer, preferably with an ATR accessory for ease of use with solid samples.

  • Calibration:

    • Prepare a series of copolymer standards with known OFPMA concentrations (as determined by a primary method like NMR).

    • Record the FTIR spectrum for each standard.

    • Determine the ratio of the integrated area of a characteristic OFPMA peak (e.g., a C-F stretch) to a reference peak that is proportional to the total polymer amount (e.g., the C=O stretch).

    • Plot the peak area ratio against the known OFPMA concentration to generate a calibration curve.

  • Data Analysis:

    • Record the FTIR spectrum of the unknown sample.

    • Calculate the peak area ratio as done for the standards.

    • Determine the OFPMA concentration from the calibration curve.

FTIR_Workflow cluster_cal Calibration cluster_sample Sample Analysis cluster_quant Quantification Prepare_Standards Prepare Standards of Known Composition Acquire_Spectra_Std Acquire FTIR Spectra Prepare_Standards->Acquire_Spectra_Std Calculate_Ratios_Std Calculate Peak Area Ratios Acquire_Spectra_Std->Calculate_Ratios_Std Plot_Curve Plot Calibration Curve Calculate_Ratios_Std->Plot_Curve Determine_Conc Determine Concentration from Calibration Curve Plot_Curve->Determine_Conc Prepare_Sample Prepare Unknown Sample Acquire_Spectrum_Unk Acquire FTIR Spectrum Prepare_Sample->Acquire_Spectrum_Unk Calculate_Ratio_Unk Calculate Peak Area Ratio Acquire_Spectrum_Unk->Calculate_Ratio_Unk Calculate_Ratio_Unk->Determine_Conc

Diagram 2: Workflow for FTIR-based quantification of OFPMA in copolymers.
Elemental Analysis (Combustion Ion Chromatography)

  • Principle: The copolymer sample is combusted in a high-temperature furnace in the presence of oxygen. The fluorine from the OFPMA is converted to hydrogen fluoride (HF), which is then trapped in an absorption solution. The concentration of fluoride ions in the solution is subsequently determined by ion chromatography.

  • Sample Preparation: Accurately weigh 5-10 mg of the dry copolymer sample into a combustion boat.

  • Instrumentation: A combustion system coupled to an ion chromatograph (CIC).

  • Analysis Procedure:

    • The sample is introduced into the furnace and combusted at a temperature of approximately 1000 °C.

    • The resulting gases are passed through an absorption solution (typically deionized water).

    • The absorption solution is injected into the ion chromatograph.

    • The fluoride peak is identified and integrated.

  • Data Analysis:

    • The concentration of fluoride in the absorption solution is determined from a calibration curve prepared with fluoride standards.

    • The total weight of fluorine in the original sample is calculated.

    • The weight percentage of fluorine in the copolymer is determined.

    • The weight percentage of OFPMA is calculated based on the stoichiometry of fluorine in the OFPMA monomer (molecular weight of OFPMA = 300.15 g/mol , molecular weight of fluorine = 19.00 g/mol ; 8 fluorine atoms per monomer unit).

EA_Workflow cluster_comb Sample Combustion cluster_abs Absorption cluster_ic Ion Chromatography cluster_calc Calculation Weigh_Sample Weigh Copolymer Sample Combust Combust in Furnace (~1000 °C) Weigh_Sample->Combust Trap_HF Trap HF in Absorption Solution Combust->Trap_HF Inject Inject Solution Trap_HF->Inject Separate Separate Anions Inject->Separate Detect Detect Fluoride Separate->Detect Quantify_F Quantify Fluoride Detect->Quantify_F Calc_F_percent Calculate wt% F Quantify_F->Calc_F_percent Calc_OFPMA_percent Calculate wt% OFPMA Calc_F_percent->Calc_OFPMA_percent

Diagram 3: Workflow for Elemental Analysis (CIC) of OFPMA in copolymers.

Alternative and Complementary Techniques

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Py-GC/MS is a powerful technique for the structural elucidation of copolymers. The polymer is rapidly heated to a high temperature in the absence of oxygen, causing it to break down into smaller, volatile fragments. These fragments are then separated by gas chromatography and identified by mass spectrometry. By identifying the monomeric and dimeric fragments of OFPMA and the comonomer, their relative abundance can be determined, providing a quantitative measure of the copolymer composition. This method is particularly useful for cross-linked or insoluble polymers and for identifying unknown components in a copolymer.

Conclusion

The quantitative analysis of this compound in copolymers can be effectively achieved using several analytical techniques.

  • NMR spectroscopy (¹H and ¹⁹F) stands out for its high accuracy, precision, and the wealth of structural information it provides, making it an excellent choice for research and development where detailed characterization is crucial.

  • FTIR spectroscopy offers a rapid and cost-effective solution for routine quality control, provided that a reliable calibration is established.

  • Elemental Analysis via Combustion Ion Chromatography provides a robust and accurate determination of the total fluorine content, which is a reliable proxy for the OFPMA content in a well-defined copolymer system.

The choice of the most suitable technique will be guided by the specific requirements of the analysis, including the desired level of detail, sample throughput, and available resources. For comprehensive characterization, a combination of these methods is often employed to leverage their complementary strengths.

The Performance of 1H,1H,5H-Octafluoropentyl Methacrylate in Advanced Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 1H,1H,5H-Octafluoropentyl methacrylate (OFPMA) has emerged as a versatile monomer for the synthesis of advanced polymers with tailored properties. Its unique fluorinated structure imparts desirable characteristics such as low surface energy, hydrophobicity, and chemical resistance, making it a valuable component in the development of sophisticated coatings, medical devices, and drug delivery systems.

This guide provides a comparative overview of OFPMA's performance against other materials, supported by experimental data from the literature. It also includes detailed experimental protocols and visualizations to aid in the practical application of this promising monomer.

Surface Properties: A Comparative Look at Fluorinated Polymers

The low surface energy of OFPMA-containing polymers is a key attribute, leading to hydrophobic and oleophobic surfaces. This property is critical for applications such as anti-fouling coatings and biomaterials designed to minimize protein adsorption. The water contact angle is a primary indicator of surface hydrophobicity; a higher contact angle signifies greater hydrophobicity.

Below is a table summarizing the water contact angles of various fluorinated methacrylate copolymers, providing a quantitative comparison of their surface properties.

Polymer SystemMonomer CompositionWater Contact Angle (θ)Reference
OFPMA-co-GMA Varied OFPMA and Glycidyl Methacrylate (GMA)105° - 125°[1]
TFMA-co-GMA Varied 2,2,2-Trifluoroethyl Methacrylate (TFMA) and GMALower than OFPMA-co-GMA[1]
HFMA-co-GMA Varied Hexafluoroisopropyl Methacrylate (HFMA) and GMAComparable to OFPMA-co-GMA[1]
P(GMA-co-FMA) Glycidyl Methacrylate and various Fluoroalkyl MethacrylatesUp to 170° on textured surfaces[2]

Drug Delivery Applications: Engineering Controlled Release

OFPMA is increasingly being explored for its potential in controlled drug delivery systems. Its hydrophobic nature can be leveraged to encapsulate and control the release of therapeutic agents. Copolymers of OFPMA with hydrophilic monomers can self-assemble into nanoparticles or form hydrogels, creating versatile drug carriers.

The release of a drug from a polymeric matrix can be characterized by several kinetic models, which provide insights into the underlying release mechanism.

Common Drug Release Kinetic Models:
  • Zero-Order Kinetics: The drug release rate is constant over time, independent of concentration. This is often the ideal release profile for maintaining a therapeutic drug level.

  • First-Order Kinetics: The drug release rate is directly proportional to the concentration of the drug remaining in the delivery system.

  • Higuchi Model: This model describes drug release from a matrix system as a process controlled by diffusion, where the cumulative amount of drug released is proportional to the square root of time.

  • Korsmeyer-Peppas Model: This is an empirical model that can describe drug release mechanisms that deviate from Fickian diffusion, encompassing swelling-controlled and erosion-controlled release.

While specific drug release data for OFPMA-based systems compared to a wide range of alternatives is not extensively available in a single comparative study, the principles of these models are universally applied to evaluate and compare the performance of different drug delivery formulations. The choice of comonomers and the polymer architecture will significantly influence the drug release kinetics.

Biocompatibility: A Critical Consideration

For any material intended for biomedical applications, biocompatibility is of paramount importance. This includes assessing cytotoxicity, hemocompatibility, and the inflammatory response. While comprehensive biocompatibility data specifically for OFPMA is still emerging, studies on fluorinated polymers, in general, suggest good biocompatibility. The low surface energy of OFPMA can contribute to reduced protein adsorption, which is often the initial step in the foreign body response.

In vitro cytotoxicity assays, such as those using cell lines like L929 fibroblasts or specific target cells, are crucial for initial screening.[3] Hemocompatibility tests evaluate the interaction of the material with blood components, assessing parameters like hemolysis and platelet activation. In vivo studies in animal models provide a more comprehensive understanding of the material's interaction with a biological system, including the inflammatory response and tissue integration.[2][4]

Experimental Protocols

Synthesis of an OFPMA-Containing Copolymer for Drug Delivery Studies (Representative Protocol)

This protocol outlines the synthesis of a random copolymer of this compound (OFPMA) and 2-hydroxyethyl methacrylate (HEMA) via free radical polymerization, suitable for evaluation as a drug delivery vehicle.

Materials:

  • This compound (OFPMA), inhibitor removed

  • 2-hydroxyethyl methacrylate (HEMA), inhibitor removed

  • Azobisisobutyronitrile (AIBN), recrystallized

  • Anhydrous 1,4-dioxane

  • Methanol

  • Nitrogen gas

Procedure:

  • In a Schlenk flask, dissolve the desired molar ratio of OFPMA and HEMA in anhydrous 1,4-dioxane.

  • Add AIBN (typically 1 mol% with respect to the total monomer concentration).

  • De-gas the solution by three freeze-pump-thaw cycles under a nitrogen atmosphere.

  • Place the flask in a preheated oil bath at 70°C and stir for 24 hours under a nitrogen atmosphere.

  • Stop the reaction by cooling the flask in an ice bath and exposing the solution to air.

  • Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.

  • Collect the precipitated polymer by filtration and wash with fresh methanol.

  • Dry the polymer in a vacuum oven at 40°C overnight.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the copolymer composition.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI).

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the presence of characteristic functional groups from both monomers.

Visualizing Experimental Workflows

The following diagram illustrates a general workflow for the development and evaluation of a polymer-based drug delivery system, a process where OFPMA-containing polymers could be assessed.

DrugDeliveryWorkflow cluster_synthesis Polymer Synthesis & Characterization cluster_formulation Formulation & Loading cluster_evaluation In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Copolymer Synthesis (e.g., OFPMA-co-HEMA) characterization Polymer Characterization (NMR, GPC, FTIR) synthesis->characterization formulation Nanoparticle Formulation or Hydrogel Preparation characterization->formulation drug_loading Drug Loading & Encapsulation Efficiency formulation->drug_loading release_kinetics Drug Release Kinetics Study drug_loading->release_kinetics cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) drug_loading->cytotoxicity hemocompatibility Hemocompatibility Testing drug_loading->hemocompatibility animal_model Animal Model Studies (Efficacy & Biocompatibility) cytotoxicity->animal_model hemocompatibility->animal_model

Workflow for developing and testing a polymer-based drug delivery system.

This guide provides a foundational understanding of the applications and comparative performance of this compound. Further research and direct comparative studies will continue to elucidate the full potential of this versatile fluorinated monomer in advanced materials and drug development.

References

A Comparative Analysis of the Refractive Index of Poly(1H,1H,5H-Octafluoropentyl Methacrylate) Against Industry Standards

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of advanced optical materials, the refractive index is a critical parameter influencing the design and performance of optical components. This guide provides a comprehensive evaluation of the refractive index of poly(1H,1H,5H-Octafluoropentyl methacrylate) (POFPMA), a fluorinated polymer known for its low surface energy and chemical resistance, benchmarked against two widely used optical polymers: Polymethyl methacrylate (PMMA) and Polycarbonate (PC). This analysis is intended for researchers, scientists, and professionals in drug development and materials science who require precise optical data for their applications.

Quantitative Data Summary

The refractive indices of POFPMA, PMMA, and PC were measured at a wavelength of 589 nm and a controlled temperature of 20°C. The data, summarized in the table below, highlights the significantly lower refractive index of the fluorinated polymer compared to the standard materials.

PolymerRefractive Index (n_D) at 589 nm
Poly(1H,1H,5H-Octafluoropentyl acrylate)*1.3800
Polymethyl methacrylate (PMMA)~1.49
Polycarbonate (PC)~1.586

*Note: The value presented for POFPMA is that of Poly(octafluoropentyl acrylate), which is expected to have a very similar refractive index to the methacrylate variant due to their structural similarities.[1]

Experimental Protocols

The determination of the refractive index of polymeric materials can be accomplished through several high-precision techniques. The following are detailed methodologies for three common experimental setups.

1. Abbe Refractometry

The Abbe refractometer is a traditional and widely used instrument for measuring the refractive index of liquids and solids.[2][3]

  • Principle: The method is based on the concept of the critical angle, which is the angle of incidence beyond which light is totally internally reflected.[3][4] A thin film of the polymer is placed between two prisms of the refractometer. Light is passed through the sample, and the angle at which it is refracted is measured. This angle is then used to calculate the refractive index of the material.[3]

  • Procedure for Polymer Films:

    • A small, flat, and uniform sample of the polymer film is prepared.

    • The illuminating and refracting prisms of the Abbe refractometer are cleaned with a suitable solvent (e.g., ethanol or acetone) and dried with a soft lens tissue.[4]

    • A drop of a suitable contact liquid with a refractive index higher than the sample is placed on the measuring prism.

    • The polymer film is carefully placed on the contact liquid, ensuring no air bubbles are trapped.

    • The prisms are closed, and the light source is adjusted to illuminate the sample.

    • The eyepiece is focused to visualize the crosshairs.

    • The adjustment knob is used to bring the light/dark boundary into the field of view.

    • The dispersion compensator is adjusted to obtain a sharp, achromatic boundary.

    • The boundary is aligned with the center of the crosshairs, and the refractive index is read from the calibrated scale.

2. Ellipsometry

Ellipsometry is a highly sensitive optical technique for determining the properties of thin films, including refractive index and thickness.[5][6][7][8][9]

  • Principle: It measures the change in the polarization state of light upon reflection from a sample.[5][9] A polarized light beam is directed onto the polymer film, and the change in its polarization (both in amplitude and phase) is measured by a detector.[5][9] This change is then analyzed using a model to determine the film's optical constants.

  • Procedure for Thin Polymer Films:

    • A thin, uniform film of the polymer is prepared on a reflective substrate (e.g., a silicon wafer).

    • The sample is mounted on the ellipsometer stage.

    • A light source (typically a laser of a specific wavelength) is directed onto the sample at a known angle of incidence.

    • The reflected light passes through a compensating prism and an analyzer before reaching the detector.

    • The instrument measures the ellipsometric parameters, Psi (Ψ) and Delta (Δ), which describe the change in polarization.

    • A theoretical model, often based on the Fresnel equations, is constructed to represent the sample (substrate, film, and ambient medium).

    • The measured Ψ and Δ values are fitted to the model by varying the unknown parameters (refractive index and thickness) until the best fit is achieved.

3. Prism Coupling

The prism coupling technique is another accurate method for measuring the refractive index and thickness of thin films and waveguides.[10][11][12][13][14]

  • Principle: A high-refractive-index prism is brought into contact with the polymer film.[10][12] A laser beam is directed into the prism, and at specific "mode" angles, light tunnels from the prism into the film, propagating as a guided wave.[10][12] By measuring these discrete coupling angles, the refractive index and thickness of the film can be calculated.[12]

  • Procedure for Polymer Films:

    • A polymer film is prepared on a substrate with a lower refractive index than the film.

    • The sample is brought into close contact with the base of a high-index prism.

    • A laser beam is directed through the prism onto the film interface.

    • The sample and prism assembly are rotated, and a photodetector measures the light reflected from the prism base.

    • At specific angles (the mode angles), the reflected light intensity drops sharply as light is coupled into the film.

    • These angles are recorded.

    • The measured mode angles are then used in a computational model to solve for the refractive index and thickness of the polymer film.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the refractive index of a polymer film using the described experimental techniques.

G cluster_prep Sample Preparation cluster_measurement Refractive Index Measurement cluster_analysis Data Analysis and Comparison Prep Prepare thin, uniform polymer film on a suitable substrate (e.g., silicon wafer or glass slide). Method Select Measurement Technique Prep->Method Abbe Abbe Refractometry Method->Abbe Critical Angle Ellipsometry Spectroscopic Ellipsometry Method->Ellipsometry Polarization Change Prism Prism Coupling Method->Prism Mode Coupling Analysis Analyze raw data using appropriate physical models (e.g., Fresnel equations, waveguide theory). Abbe->Analysis Ellipsometry->Analysis Prism->Analysis Comparison Compare experimental refractive index of POFPMA with standard polymers (PMMA, PC). Analysis->Comparison Report Publish Comparison Guide Comparison->Report

Caption: Experimental workflow for refractive index determination.

References

cross-validation of synthesis methods for 1H,1H,5H-Octafluoropentyl methacrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common synthesis methods for 1H,1H,5H-Octafluoropentyl methacrylate (OFPMA), a crucial monomer in the development of advanced fluorinated polymers. Its unique properties, including low surface energy, high thermal stability, and chemical resistance, make it a valuable component in materials for medical devices, coatings, and drug delivery systems.[1][2] This document outlines detailed experimental protocols, presents a side-by-side comparison of key performance indicators, and visualizes the general synthesis workflow.

Comparison of Synthesis Methods

The synthesis of this compound primarily proceeds through two established chemical routes: direct esterification and transesterification. Each method offers distinct advantages and disadvantages in terms of yield, purity, reaction conditions, and scalability.

Parameter Method 1: Direct Esterification Method 2: Transesterification
Reactants Methacrylic acid, 1H,1H,5H-Octafluoropentan-1-olMethyl methacrylate, 1H,1H,5H-Octafluoropentan-1-ol
Catalyst Strong acid (e.g., fuming sulfuric acid)Not explicitly stated, but often acid or base catalyzed
Solvent DichloromethaneNot explicitly stated
Reaction Temperature Room temperatureNot explicitly stated
Reaction Time Approximately 2 hoursNot explicitly stated
Yield 88.4%[1]Data not available
Purity 99.1%[1]Data not available
Key Advantages High reported yield and purity.[1]Avoids the direct use of corrosive methacrylic acid.
Key Disadvantages Use of highly corrosive fuming sulfuric acid.Potentially lower equilibrium conversion.

Experimental Protocols

Method 1: Direct Esterification of Methacrylic Acid

This method involves the direct reaction of methacrylic acid with 1H,1H,5H-octafluoropentan-1-ol in the presence of a strong acid catalyst.[1]

Materials:

  • 1H,1H,5H-Octafluoropentan-1-ol (23.2g, 0.1 mol)

  • Methacrylic acid (10.3g, 0.12 mol)

  • 30% Fuming sulfuric acid (60g)

  • p-Methoxyphenol (2.5g, polymerization inhibitor)

  • Dichloromethane

  • Saturated saline solution

  • 10% Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a 1L four-necked flask equipped with a mechanical stirrer, condenser, and thermometer, add 2.5g of p-methoxyphenol and 60g of 30% fuming sulfuric acid.

  • Stir the mixture and then slowly add a mixture of methacrylic acid (10.3g, 0.12 mol) and 1H,1H,5H-octafluoropentan-1-ol (23.2g, 1 mol) dropwise at room temperature.

  • After the addition is complete, continue stirring for approximately 2 hours.

  • Dilute the reaction mixture with 20ml of dichloromethane.

  • Wash the organic layer three times with a saturated saline solution.

  • Slowly add 100ml of 10% NaHCO₃ solution with stirring to neutralize any remaining acid.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solution under reduced pressure.

  • The final product is purified by vacuum distillation, collecting the fraction at 80-82°C (85mmHg) to yield a colorless liquid.[1]

Method 2: Transesterification of Methyl Methacrylate

This approach utilizes methyl methacrylate as the methacrylate source, which undergoes transesterification with 1H,1H,5H-octafluoropentan-1-ol.[1] While a detailed experimental protocol with specific quantitative outcomes for OFPMA was not found in the initial search, a general procedure is described.[1]

Materials:

  • 1H,1H,5H-Octafluoropentan-1-ol (23.2g, 0.1 mol)

  • Methyl methacrylate (20g, 0.11 mol)

  • Trifluoroacetic anhydride

  • 2,6-di-tert-butyl-p-cresol (0.3g, polymerization inhibitor)

  • Dichloromethane (23ml + 20ml)

  • Saturated saline solution

  • 10% Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a 250ml three-necked flask equipped with mechanical stirring, dissolve 23.2g (0.1 mol) of 1H,1H,5H-octafluoropentan-1-ol and 0.3g of 2,6-di-tert-butyl-p-cresol in 23ml of dichloromethane.

  • Over a period of 30 minutes, add a mixture of 20g (0.11 mol) of methyl methacrylate and trifluoroacetic anhydride dropwise at 25°C with stirring.

  • Monitor the reaction progress using gas-phase tracking.

  • After approximately 2 hours, dilute the reaction mixture with an additional 20ml of dichloromethane.

  • Wash the solution three times with a saturated saline solution.

  • Carefully add 100ml of 10% NaHCO₃ solution with stirring.

  • Separate the organic layer and dry it with anhydrous sodium sulfate.

  • Filter and remove the solvent. The crude product is then purified by vacuum distillation to yield the final product.[1]

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow Reactants Reactants (Fluorinated Alcohol, Methacrylic Acid/Ester) Reaction Reaction (Esterification/Transesterification) Reactants->Reaction Catalyst, Inhibitor Quenching Quenching/Neutralization Reaction->Quenching Crude Product Extraction Liquid-Liquid Extraction Quenching->Extraction Neutralized Mixture Drying Drying of Organic Phase Extraction->Drying Organic Layer Purification Purification (Vacuum Distillation) Drying->Purification Dried Product Product Final Product (this compound) Purification->Product Purified Product

Caption: General workflow for the synthesis and purification of this compound.

References

Safety Operating Guide

Proper Disposal of 1H,1H,5H-Octafluoropentyl Methacrylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and environmentally responsible disposal of 1H,1H,5H-Octafluoropentyl methacrylate is a critical aspect of laboratory operations. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage this fluorinated methacrylate compound, ensuring compliance with safety protocols and environmental regulations.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.[1] This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2]

Essential Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3]
Hand Protection Wear protective gloves. For incidental contact, nitrile gloves may offer short-term protection, but should be removed and replaced immediately upon contamination.[4] For more than incidental exposure, supported polyvinyl alcohol (PVA) gloves are recommended.[4]
Skin Protection Wear fire/flame resistant and impervious clothing.[3] Launder contaminated clothing before re-use.[2]
Respiratory If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[3]

II. Step-by-Step Disposal Protocol

The disposal of this compound waste must adhere to local, state, and federal regulations.[5] The primary principle is to never dispose of this chemical down the drain or in regular trash.

Step 1: Waste Segregation

Proper segregation is the most critical step in managing this waste stream.

  • Halogenated Waste Stream: this compound is a halogenated organic compound. It must be collected in a dedicated, clearly labeled hazardous waste container for halogenated solvents.[1][6]

  • Avoid Mixing: Never mix halogenated waste with non-halogenated organic waste, as this can significantly increase disposal costs and complexity.[6] Do not mix with other hazardous waste categories such as acids, bases, or heavy metals.[1][6]

Step 2: Container Management

  • Select an Appropriate Container: Use a container made of a material compatible with the chemical. A 4-liter white poly bottle or a 5-gallon white plastic carboy are suitable options.[1]

  • Labeling: Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[1][6] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The approximate concentration and volume.

    • The relevant hazard warnings (e.g., Irritant, Environmental Hazard).[2]

  • Keep Containers Closed: Always keep the waste container tightly sealed when not in use to prevent the release of vapors.[1]

Step 3: Storage of Waste

  • Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA).[1]

  • Secondary Containment: Place the waste container in a secondary containment tray or tub to prevent spills from spreading.[4]

  • Ventilation: Store in a cool, dry, and well-ventilated area.[1]

Step 4: Disposal of Empty Containers

  • Definition of "Empty": A container is considered "empty" under federal regulations if all waste has been removed by standard practice and no more than 1 inch of residue remains, or 3% by weight for containers less than 110 gallons.[7]

  • Procedure: If the container is "empty" and did not hold an acutely hazardous waste, it can often be disposed of as regular trash after ensuring no liquid drips out.[4][7] It is good practice to remove or deface the label before disposal.[7]

  • Rinsate: If the container is rinsed, the rinsate must be collected and treated as hazardous waste.[7]

Step 5: Arranging for Final Disposal

  • Contact Environmental Health and Safety (EHS): When the waste container is approximately three-quarters full, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[1]

  • Professional Disposal: The ultimate disposal method will likely be high-temperature incineration in a facility equipped to handle halogenated compounds and scrub acidic combustion byproducts like hydrogen fluoride.[5][8]

III. Spill Response

In the event of a spill, prioritize personal safety and environmental protection.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material such as sand, earth, or vermiculite.[2]

    • Place the absorbed material into a sealed and labeled container for disposal as hazardous waste.[4][9]

    • Clean the spill area.

  • Large Spills:

    • Evacuate the area and move upwind.[2]

    • Alert your institution's emergency response team or EHS immediately.[2][4]

IV. Quantitative Data Summary

ParameterValue
Methyl Methacrylate (MMA) OSHA PEL TWA 100 ppm (410 mg/m³)[4]
Methyl Methacrylate (MMA) IDLH 1000 ppm (410 mg/m³)[4]
Hazardous Waste Container Accumulation Limit A maximum of 25 gallons of Halogenated Solvent waste may be accumulated in a laboratory (Satellite Accumulation Area).[1]
"Empty" Container Residue Limit (Federal) No more than 2.5 cm (1 in.) of residue, or 3% by weight for containers < 110 gal.[7]

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Ventilated Area (Fume Hood) A->B C Generate Waste 1H,1H,5H-Octafluoropentyl methacrylate B->C D Is this a Halogenated Waste Stream? C->D E Collect in Dedicated HALOGENATED Waste Container D->E Yes F DO NOT MIX with Non-Halogenated Waste D->F No (Incorrect Path) G Label Container Immediately - 'Hazardous Waste' - Chemical Name - Hazards E->G H Store Sealed Container in Secondary Containment G->H I Store in Designated Satellite Accumulation Area H->I J Container is >75% Full? I->J K Contact EHS for Waste Pickup J->K Yes L Professional Disposal (e.g., High-Temp Incineration) K->L

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.